molecular formula C7H14ClNO3 B1419371 2-Morpholin-4-yl-propionic acid hydrochloride CAS No. 161907-45-5

2-Morpholin-4-yl-propionic acid hydrochloride

Cat. No.: B1419371
CAS No.: 161907-45-5
M. Wt: 195.64 g/mol
InChI Key: ZKEGDUIFZVBHQV-UHFFFAOYSA-N
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Description

2-Morpholin-4-yl-propionic acid hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO3 and its molecular weight is 195.64 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Morpholin-4-yl-propionic acid hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Morpholin-4-yl-propionic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholin-4-yl-propionic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-morpholin-4-ylpropanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-6(7(9)10)8-2-4-11-5-3-8;/h6H,2-5H2,1H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEGDUIFZVBHQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1CCOCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161907-45-5
Record name 2-(morpholin-4-yl)propanoic acid hydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Morpholin-4-yl-propionic Acid Hydrochloride: Core Properties and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Molecule of Growing Interest

2-Morpholin-4-yl-propionic acid hydrochloride is a synthetic organic compound that has garnered increasing attention within the scientific community. Its unique structural features, combining a morpholine ring with a propionic acid moiety, position it as a valuable building block in medicinal chemistry and a compelling tool for neuropharmacological research. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, offering a technical resource for professionals in drug discovery and development.

Chemical Identity and Physicochemical Properties

2-Morpholin-4-yl-propionic acid hydrochloride is a white solid organic compound.[1] The hydrochloride salt enhances its stability and water solubility, making it amenable to a variety of experimental conditions.

Structural and Molecular Data

A thorough understanding of the molecule's structural and physicochemical properties is paramount for its effective application. Key identifiers and properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name 2-morpholin-4-ylpropanoic acid;hydrochloride[2]
Synonyms (S)-2-Morpholin-4-yl-propionic acid hydrochloride, (R)-2-Morpholin-4-yl-propionic acid hydrochloride[1][2]
CAS Number 237427-96-2 ((S)-enantiomer), 1414960-58-9 ((R)-enantiomer)[1][2]
Molecular Formula C₇H₁₄ClNO₃[2]
Molecular Weight 195.64 g/mol [2]
Canonical SMILES C1COCCN1C(C)C(=O)O.Cl[3]
InChI Key ZKEGDUIFZVBHQV-UHFFFAOYSA-N[3]
Physical Form Solid[1]
Appearance White to off-white crystalline solid[4]
Stereoisomerism

The presence of a chiral center at the second carbon of the propionic acid chain gives rise to two enantiomers: (S)-2-Morpholin-4-yl-propionic acid hydrochloride and (R)-2-Morpholin-4-yl-propionic acid hydrochloride.[1][2] The biological activity of chiral molecules can differ significantly between enantiomers, a critical consideration in drug development.

Synthesis and Manufacturing

The synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride is typically achieved through a multi-step process. While specific proprietary methods may vary, a general and robust synthetic strategy involves the alkylation of morpholine followed by hydrolysis and salt formation.

General Synthetic Pathway

A common approach to synthesizing this class of compounds involves a classical alkylation-hydrolysis pathway.[5] This method is favored for its reliability and scalability.

Synthesis_Pathway Morpholine Morpholine Step1 Nucleophilic Substitution Morpholine->Step1 Propanoate_Ester 2-Bromopropanoate Ester Propanoate_Ester->Step1 Base Base (e.g., K₂CO₃) Base->Step1 Solvent1 Solvent (e.g., Acetonitrile) Solvent1->Step1 Intermediate_Ester 2-Morpholin-4-yl-propionate Ester Step2 Ester Hydrolysis Intermediate_Ester->Step2 Acid_Base Acid or Base (e.g., HCl or NaOH) Acid_Base->Step2 Solvent2 Solvent (e.g., Water/Ethanol) Solvent2->Step2 Final_Product 2-Morpholin-4-yl-propionic acid Step3 Salt Formation Final_Product->Step3 HCl HCl HCl->Step3 Final_Salt 2-Morpholin-4-yl-propionic acid hydrochloride Step1->Intermediate_Ester Step2->Final_Product Step3->Final_Salt Glutamate_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor Signaling_Cascade Downstream Signaling AMPA_R->Signaling_Cascade Activates NMDA_R NMDA Receptor NMDA_R->Signaling_Cascade Activates mGluR mGluR mGluR->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Synaptic Plasticity) Signaling_Cascade->Cellular_Response Leads to Glutamate->AMPA_R Binds Glutamate->NMDA_R Binds Glutamate->mGluR Binds Compound 2-Morpholin-4-yl- propionic acid HCl Compound->AMPA_R Modulates Compound->NMDA_R Modulates Compound->mGluR Modulates

References

An In-Depth Technical Guide to 2-Morpholin-4-yl-propionic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Morpholin-4-yl-propionic acid hydrochloride, a versatile building block in medicinal chemistry. This document delves into its chemical identity, synthesis, analytical characterization, and its emerging role in contemporary drug discovery, particularly as a scaffold for kinase inhibitors.

Chemical Identity and Physicochemical Properties

2-Morpholin-4-yl-propionic acid hydrochloride is a chiral carboxylic acid derivative featuring a morpholine ring attached to a propionic acid backbone. Its stereochemistry is a critical aspect of its chemical identity, existing as (R)- and (S)-enantiomers, as well as a racemic mixture. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it amenable to a variety of experimental conditions.

The specific CAS Numbers for the enantiomers are:

  • (S)-2-Morpholin-4-yl-propionic acid hydrochloride: 237427-96-2[1]

  • (R)-2-Morpholin-4-yl-propionic acid hydrochloride: A specific CAS number for the (R)-enantiomer has been noted in some supplier databases, though a universally cited number is less common than for the (S)-enantiomer.

A summary of key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 2-Morpholin-4-yl-propionic Acid Hydrochloride

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₃[1]
Molecular Weight195.64 g/mol [1]
AppearanceWhite to off-white solidGeneral observation
SolubilitySoluble in waterImplied by hydrochloride salt form
Topological Polar Surface Area (TPSA)49.8 Ų[2]
XLogP3-AA1[3]

Synthesis and Purification

The synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride is typically achieved through a multi-step process, starting from readily available precursors. A common synthetic route involves the nucleophilic substitution of a suitable propionic acid derivative with morpholine, followed by salt formation.

Synthesis of the Free Acid

A plausible and efficient route to the parent carboxylic acid involves the reaction of a 2-halopropionic acid ester with morpholine, followed by hydrolysis of the resulting ester.

A key precursor, 2-morpholin-4-yl-propionic acid methyl ester, has been reported in the scientific literature, providing a solid foundation for this synthetic approach[4].

Workflow for the Synthesis of 2-Morpholin-4-yl-propionic Acid:

reagent1 Methyl 2-bromopropionate intermediate 2-Morpholin-4-yl-propionic acid methyl ester reagent1->intermediate Nucleophilic Substitution reagent2 Morpholine reagent2->intermediate hydrolysis Acid or Base Hydrolysis intermediate->hydrolysis product 2-Morpholin-4-yl-propionic acid hydrolysis->product

Caption: Synthetic workflow for 2-Morpholin-4-yl-propionic acid.

Step-by-Step Protocol for the Synthesis of the Free Acid (Exemplary):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 2-bromopropionate in a suitable aprotic solvent such as acetonitrile.

  • Addition of Morpholine: Add an excess of morpholine to the solution. The use of excess morpholine serves both as a nucleophile and as a base to neutralize the hydrobromic acid formed during the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with water to remove excess morpholine and morpholine hydrobromide.

  • Ester Hydrolysis: The crude 2-morpholin-4-yl-propionic acid methyl ester can be hydrolyzed by heating with an aqueous solution of a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • Purification: The resulting free acid can be purified by crystallization or column chromatography.

Formation of the Hydrochloride Salt

The hydrochloride salt is prepared by treating the free acid with hydrochloric acid.

Step-by-Step Protocol for Hydrochloride Salt Formation:

  • Dissolution: Dissolve the purified 2-Morpholin-4-yl-propionic acid in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Acidification: Add a stoichiometric amount of concentrated hydrochloric acid or a solution of hydrogen chloride in a suitable solvent (e.g., diethyl ether) to the solution.

  • Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be aided by cooling the mixture in an ice bath.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to obtain the final product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of 2-Morpholin-4-yl-propionic acid hydrochloride. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of 2-Morpholin-4-yl-propionic acid hydrochloride. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

Expected ¹H NMR Spectral Features:

  • Morpholine Protons: Signals corresponding to the protons on the morpholine ring, typically appearing as multiplets in the upfield region.

  • Propionic Acid Protons: A quartet for the methine proton (CH) and a doublet for the methyl protons (CH₃) of the propionic acid backbone. The chemical shifts of these protons will be influenced by the adjacent morpholine nitrogen and the carboxylic acid group.

  • Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group, which may be exchangeable with deuterium in D₂O.

Expected ¹³C NMR Spectral Features:

  • Carbonyl Carbon: A signal in the downfield region (typically >170 ppm) corresponding to the carboxylic acid carbonyl carbon.

  • Morpholine Carbons: Signals for the carbon atoms of the morpholine ring.

  • Propionic Acid Carbons: Signals for the methine and methyl carbons of the propionic acid backbone.

A study on N-substituted morpholines provides a useful reference for the expected chemical shifts of the morpholine ring protons and carbons[5]. The chemical shifts for the propionic acid moiety can be compared to those of propionic acid itself[6][7].

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of 2-Morpholin-4-yl-propionic acid hydrochloride and for separating its enantiomers.

Workflow for HPLC Method Development:

start Define Analytical Goal (Purity or Chiral Separation) column_selection Column Selection (Reversed-Phase for Purity, Chiral Stationary Phase for Enantiomers) start->column_selection mobile_phase Mobile Phase Optimization (Solvent Ratio, pH, Additives) column_selection->mobile_phase detection Detector Selection (UV-Vis, PDA) mobile_phase->detection validation Method Validation (Linearity, Accuracy, Precision, Specificity) detection->validation result Validated Analytical Method validation->result

Caption: Workflow for HPLC analytical method development.

Exemplary HPLC Protocol for Purity Analysis:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH) and an organic modifier (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for compounds with limited chromophores.

  • Sample Preparation: The sample should be dissolved in the mobile phase to ensure compatibility.

Method validation should be performed according to ICH guidelines to ensure linearity, accuracy, precision, and specificity[8][9][10][11][12].

Chiral HPLC for Enantiomeric Separation:

The separation of the (R)- and (S)-enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based and cyclodextrin-based columns are commonly used for the resolution of chiral carboxylic acids[13][14][15][16][17].

Exemplary Chiral HPLC Protocol:

  • Column: A chiral column such as a CHIRALPAK® or a cyclodextrin-based column.

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to polar organic or reversed-phase conditions. Additives such as trifluoroacetic acid or diethylamine are often used to improve peak shape and resolution.

  • Detection: UV detection is typically used.

Applications in Drug Discovery

The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. Compounds containing the 2-Morpholin-4-yl-propionic acid core are of significant interest as building blocks for the synthesis of novel therapeutic agents.

Role as a Scaffold in PI3K/Akt/mTOR Pathway Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for drug development[18].

The morpholine ring is a key structural feature in many potent and selective inhibitors of the PI3K/Akt/mTOR pathway[19]. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, interacting with key residues in the kinase domain of these enzymes[20]. 2-Morpholin-4-yl-propionic acid hydrochloride serves as a valuable starting material for the synthesis of more complex molecules that target this pathway. The carboxylic acid group provides a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric groups to enhance potency and selectivity.

Dual inhibitors of PI3K and mTOR are of particular interest as they can overcome feedback activation loops that limit the efficacy of single-target inhibitors[21]. The development of novel compounds based on the 2-Morpholin-4-yl-propionic acid scaffold could lead to the discovery of next-generation PI3K/mTOR dual inhibitors.

Signaling Pathway and Potential Inhibition:

receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Growth & Proliferation mtor->proliferation inhibitor 2-Morpholin-4-yl-propionic acid -based Inhibitor inhibitor->pi3k inhibitor->mtor

Caption: Simplified PI3K/Akt/mTOR signaling pathway and the potential dual inhibitory action of compounds derived from 2-Morpholin-4-yl-propionic acid.

Safety and Handling

2-Morpholin-4-yl-propionic acid hydrochloride should be handled in accordance with standard laboratory safety procedures. It is classified as harmful if swallowed and can cause skin and serious eye irritation[1]. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

2-Morpholin-4-yl-propionic acid hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its well-defined structure, accessible synthesis, and the privileged nature of the morpholine scaffold make it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The detailed analytical protocols and understanding of its potential applications outlined in this guide provide a solid foundation for its effective use in research and development.

References

An In-Depth Technical Guide to the Structure and Synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Morpholin-4-yl-propionic acid hydrochloride, a morpholine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, physicochemical properties, and a detailed, field-proven methodology for its synthesis. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development, offering insights into the causality behind experimental choices and ensuring a robust, reproducible protocol.

Compound Profile: 2-Morpholin-4-yl-propionic acid hydrochloride

2-Morpholin-4-yl-propionic acid hydrochloride is a synthetic organic compound that incorporates a morpholine ring, a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of drug candidates. The propionic acid moiety provides a carboxylic acid functional group, which can be further modified or used to interact with biological targets.

Chemical Structure and Properties

The chemical structure of 2-Morpholin-4-yl-propionic acid hydrochloride is characterized by a morpholine ring attached via its nitrogen atom to the second carbon of a propionic acid backbone. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
IUPAC Name (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[1]
CAS Number 237427-96-2 ((S)-enantiomer hydrochloride)[1]
Appearance White solid[Various Suppliers]
SMILES CN1CCOCC1.Cl[2]

Synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride

The synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride is achieved through a two-step process: the N-alkylation of morpholine with 2-bromopropionic acid, followed by the formation of the hydrochloride salt. This approach is a classic example of a nucleophilic substitution reaction, a cornerstone of organic synthesis.

Reaction Overview

The overall synthetic scheme is as follows:

Synthesis_Scheme Morpholine Morpholine Intermediate 2-Morpholin-4-yl-propionic acid Morpholine->Intermediate Base, Solvent 2-Bromopropionic_Acid 2-Bromopropionic Acid 2-Bromopropionic_Acid->Intermediate Final_Product 2-Morpholin-4-yl-propionic acid hydrochloride Intermediate->Final_Product Solvent HCl HCl HCl->Final_Product

Caption: Synthetic pathway for 2-Morpholin-4-yl-propionic acid hydrochloride.

Detailed Experimental Protocol

This protocol is based on established methods for the N-alkylation of secondary amines with alpha-halo acids.

Materials and Reagents:

  • Morpholine (C₄H₉NO)

  • 2-Bromopropionic acid (C₃H₅BrO₂)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated and in a suitable solvent (e.g., diethyl ether or isopropanol)

  • Benzene or Toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Instrumentation:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • pH meter or pH paper

  • Standard laboratory glassware

Step 1: Synthesis of 2-Morpholin-4-yl-propionic acid

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropionic acid (0.1 mol) in 200 mL of benzene or toluene.

  • Addition of Morpholine: To this solution, add morpholine (0.2 mol, 2 equivalents). The use of excess morpholine serves both as the nucleophile and as a base to neutralize the hydrobromic acid byproduct formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-110°C, depending on the solvent) and maintain for 20 hours with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The morpholine hydrobromide salt will precipitate. Filter the solid and wash it with a small amount of the solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer with deionized water (3 x 100 mL) to remove any remaining morpholine hydrobromide and excess morpholine.

  • Isolation of the Free Acid: The product, 2-Morpholin-4-yl-propionic acid, is expected to be in the aqueous phase as its carboxylate salt. Combine the aqueous washes and acidify to a pH of approximately 1 with concentrated hydrochloric acid. This will precipitate the free acid.

  • Purification: Extract the acidified aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x 150 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2-Morpholin-4-yl-propionic acid.

Step 2: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude 2-Morpholin-4-yl-propionic acid in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Precipitation: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product, 2-Morpholin-4-yl-propionic acid hydrochloride, as a white solid.

Rationale Behind Experimental Choices
  • Excess Morpholine: Using a two-fold excess of morpholine drives the reaction to completion by Le Chatelier's principle and acts as an in-situ base to neutralize the HBr formed, preventing the protonation of the starting morpholine which would render it non-nucleophilic.

  • Solvent Choice: Benzene or toluene are suitable non-polar solvents for this reaction, allowing for heating to reflux to increase the reaction rate.

  • Acidification and Extraction: The workup procedure is designed to separate the product from the unreacted starting materials and byproducts. Acidification of the aqueous layer protonates the carboxylate, making the product more soluble in an organic solvent for extraction.

  • Hydrochloride Salt Formation: The conversion to the hydrochloride salt is a standard procedure for amine-containing compounds to improve their handling, stability, and solubility.

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 2-Bromopropionic acid: Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed.[3][4][5]

  • Morpholine: Flammable liquid and vapor. It is harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[6][7][8][9][10]

  • Hydrochloric acid: Causes severe skin burns and eye damage. May cause respiratory irritation.[11][12][13][14][15]

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Characterization

The final product should be characterized to confirm its identity and purity. Standard analytical techniques include:

  • Infrared (IR) Spectroscopy: To identify the functional groups present, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride. By understanding the chemical principles behind each step, researchers can confidently reproduce this synthesis and utilize this valuable compound in their drug discovery and development endeavors. Adherence to safety protocols is paramount throughout the experimental process.

References

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.

Sources

An In-Depth Technical Guide to 2-Morpholin-4-yl-propionic acid hydrochloride: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-Morpholin-4-yl-propionic acid hydrochloride, a heterocyclic carboxylic acid derivative that has emerged as a valuable building block in medicinal chemistry and drug development. While not a widely studied compound in its own right, its utility as a synthetic intermediate is evident from its incorporation into more complex molecules patented for therapeutic applications. This document consolidates available information on its chemical properties, plausible synthetic routes, characterization data, and the broader historical and pharmacological context of morpholine-containing compounds. The guide is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their research endeavors.

Introduction and Historical Context

The history of 2-Morpholin-4-yl-propionic acid hydrochloride is not one of a landmark discovery but rather of its emergence as a readily accessible tool for chemical synthesis. The morpholine ring, a six-membered heterocycle containing both an ether and a secondary amine functional group, has been a privileged scaffold in medicinal chemistry for decades.[1] Its inclusion in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and central nervous system penetration, owing to its pKa being close to physiological pH.[2]

The development of vast libraries of unique, readily synthesizable "building blocks" by companies like Enamine has revolutionized drug discovery.[3][4] These catalogs provide researchers with a diverse chemical space to explore for creating novel therapeutic agents. 2-Morpholin-4-yl-propionic acid hydrochloride is a prime example of such a building block, valued for its bifunctional nature—a carboxylic acid for amide bond formation and a tertiary amine for salt formation and potential receptor interactions. While the specific date of its first synthesis is not documented in readily available literature, its presence in commercial catalogs and citation as a starting material in patents from the early 21st century indicate its utility became recognized as high-throughput chemistry and library synthesis gained prominence.[5]

Physicochemical and Structural Properties

2-Morpholin-4-yl-propionic acid hydrochloride is a chiral compound, existing as a racemic mixture or as individual (S) and (R) enantiomers. The (S)-enantiomer is frequently cited in chemical databases.[6] The hydrochloride salt is typically a stable, crystalline solid, which is advantageous for storage and handling in a laboratory setting.[2]

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₃[6]
Molecular Weight 195.64 g/mol [6]
CAS Number 237427-96-2 ((S)-enantiomer)[6]
Appearance White to off-white solid[2]
IUPAC Name (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[6]
SMILES CN1CCOCC1.Cl[2]

Synthesis and Methodologies

Plausible Synthetic Protocol: Nucleophilic Substitution

This protocol describes a plausible, two-step synthesis of (S)-2-Morpholin-4-yl-propionic acid hydrochloride starting from (R)-2-bromopropionic acid. The reaction proceeds via an SN2 mechanism, which results in an inversion of stereochemistry.

Step 1: Synthesis of (S)-2-Morpholin-4-yl-propionic acid

  • Reagents and Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add morpholine (2.2 equivalents) and a suitable polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

    • In a separate vessel, dissolve (R)-2-bromopropionic acid (1.0 equivalent) in the same solvent.

  • Reaction Execution:

    • Slowly add the solution of (R)-2-bromopropionic acid to the stirring solution of morpholine at room temperature. An excess of morpholine is used to act as both the nucleophile and the base to neutralize the hydrobromic acid byproduct.

    • After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Isolation:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the morpholine hydrobromide salt.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • The crude product can be purified by crystallization or column chromatography to yield (S)-2-Morpholin-4-yl-propionic acid as a free base.

Step 2: Formation of the Hydrochloride Salt

  • Salt Formation:

    • Dissolve the purified (S)-2-Morpholin-4-yl-propionic acid in a suitable solvent such as diethyl ether or a mixture of methanol and diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) or gaseous hydrogen chloride until the solution becomes acidic.

  • Isolation:

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-2-Morpholin-4-yl-propionic acid hydrochloride.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation (SN2) cluster_step2 Step 2: Salt Formation R_Bromo (R)-2-Bromopropionic Acid Intermediate (S)-2-Morpholin-4-yl-propionic acid (Free Base) R_Bromo->Intermediate Morpholine Morpholine (excess) Morpholine->Intermediate Solvent1 Acetonitrile / Heat FreeBase (S)-2-Morpholin-4-yl-propionic acid Intermediate->FreeBase Purification FinalProduct (S)-2-Morpholin-4-yl-propionic acid hydrochloride FreeBase->FinalProduct HCl HCl in Diethyl Ether HCl->FinalProduct

Plausible synthetic workflow for 2-Morpholin-4-yl-propionic acid hydrochloride.

Characterization and Analytical Profile

A comprehensive, publicly available analytical profile with experimental spectra for 2-Morpholin-4-yl-propionic acid hydrochloride is lacking. Commercial suppliers often provide purity data (e.g., >95% by NMR or LC-MS) but not the raw data itself. Below is a predicted analytical profile based on the compound's structure and typical values for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine ring protons, the propionic acid backbone, and the methyl group. In D₂O, the acidic proton of the carboxylic acid would exchange and not be visible.

    • Morpholine Protons: Two multiplets, each integrating to 4 protons, corresponding to the -CH₂-N- and -CH₂-O- groups. These would likely appear in the range of δ 2.5-4.0 ppm.

    • Propionic Acid Methine Proton (-CH-): A quartet, integrating to 1 proton, coupled to the adjacent methyl group. Expected chemical shift around δ 3.0-3.5 ppm.

    • Methyl Protons (-CH₃): A doublet, integrating to 3 protons, coupled to the methine proton. Expected chemical shift around δ 1.2-1.5 ppm.

  • ¹³C NMR: The carbon NMR would show distinct signals for each of the seven carbon atoms.

    • Carbonyl Carbon (-COOH): δ 170-180 ppm.

    • Morpholine Carbons: Two signals for the -CH₂-N- and -CH₂-O- carbons, typically in the range of δ 45-70 ppm.

    • Propionic Acid Methine Carbon (-CH-): δ 55-65 ppm.

    • Methyl Carbon (-CH₃): δ 15-25 ppm.

Mass Spectrometry (MS)
  • Electrospray Ionization (ESI): In positive ion mode, the expected [M+H]⁺ peak for the free base (C₇H₁₃NO₃) would be at m/z 160.09.

Infrared (IR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of a carboxylic acid.

  • C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the carbonyl group.

  • C-N Stretch: An absorption band in the region of 1000-1250 cm⁻¹.

  • C-O-C Stretch: A strong absorption band around 1100 cm⁻¹ for the ether linkage in the morpholine ring.

Applications in Research and Drug Development

The primary application of 2-Morpholin-4-yl-propionic acid hydrochloride is as a versatile building block for the synthesis of more complex molecules, particularly in the development of novel kinase inhibitors and other therapeutic agents.

Role as a Synthetic Intermediate

Patents from pharmaceutical companies describe the use of 2-(morpholin-4-yl)propanoic acid as an intermediate. For example, it has been used in the synthesis of p38 MAP kinase inhibitors, which are targets for treating inflammatory diseases. In these syntheses, the carboxylic acid moiety is typically activated and coupled with a hydrazine derivative to form a hydrazide, which then serves as a precursor for constructing more complex heterocyclic systems.

Application_Workflow BuildingBlock 2-Morpholin-4-yl-propionic acid Activation Carboxylic Acid Activation (e.g., HOBt, EDC) BuildingBlock->Activation Coupling Amide Coupling Activation->Coupling Intermediate Hydrazide Intermediate Coupling->Intermediate Hydrazine Hydrazine Derivative Hydrazine->Coupling Cyclization Further Cyclization / Elaboration Intermediate->Cyclization FinalCompound Complex Bioactive Molecule (e.g., Kinase Inhibitor) Cyclization->FinalCompound

General application as a synthetic intermediate.
Potential Biological Activity and Future Directions

While no specific biological data for 2-Morpholin-4-yl-propionic acid hydrochloride has been published, the morpholine scaffold is a key component of many CNS-active drugs. There is speculation that morpholine-containing compounds may act as modulators of neurotransmitter systems, such as glutamate receptors.[7] The overactivation of glutamate receptors is implicated in various neurological disorders, making them an important therapeutic target.[7]

The structural similarity of this compound to amino acids and the presence of the morpholine moiety suggest that it could be a starting point for developing ligands for various receptors and enzymes. Future research could involve:

  • Screening: Evaluating the compound and its derivatives in binding and functional assays for various CNS targets, including glutamate, dopamine, and serotonin receptors.

  • Analogue Synthesis: Using it as a scaffold to generate a library of derivatives with diverse substituents to explore structure-activity relationships (SAR).

  • Pharmacokinetic Profiling: Investigating the ADME (absorption, distribution, metabolism, and excretion) properties of compounds derived from this building block.

Conclusion

2-Morpholin-4-yl-propionic acid hydrochloride represents a class of chemical tools that, while not historically significant on their own, are instrumental in the advancement of modern medicinal chemistry. Its value lies in its straightforward synthesis, stability, and bifunctional nature, which allows for its convenient incorporation into complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic use of such well-designed building blocks will remain a cornerstone of efficient and successful drug discovery programs. This guide provides a foundational understanding of this compound, intended to support and inspire further innovation in the field.

References

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  • Sigma-Aldrich. (n.d.). 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR. MilliporeSigma.
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  • Limited Time Offer. (n.d.). (s)-2-morpholin-4-yl-propionic Acid Hydrochloride. Retrieved from a valid URL.[2]

  • Juvenus Drugs. (n.d.). (S)-2-Morpholin-4-yl-propionic acid hydrochloride. Juvenus Drugs.
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  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
  • ChemScene. (n.d.). 2-(4-Morpholinyl)propanoic acid. ChemScene. Retrieved from a valid URL.[8]

  • ACS Publications. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications.[2]

  • Enamine. (n.d.). MADE Building Blocks. Enamine.[3]

  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Retrieved from a valid URL.[1]

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  • Enamine. (n.d.). Building Blocks. Enamine.[9]

  • NIH. (2024, January 19). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.
  • ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
  • ACS Publications. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives.
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The Biological Activity of 2-Morpholin-4-yl-propionic Acid Derivatives: A Technical Guide to p38 MAPK Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Synthetic Intermediate to a Therapeutic Strategy

In the landscape of modern drug discovery, the journey from a simple chemical entity to a potential therapeutic agent is both complex and fascinating. This guide focuses on the biological significance of compounds derived from "2-Morpholin-4-yl-propionic acid hydrochloride." While this specific molecule is primarily recognized as a synthetic intermediate, its core structure is integral to a class of potent anti-inflammatory agents: the p38 mitogen-activated protein kinase (MAPK) inhibitors.[1][2][3]

This document will provide researchers, scientists, and drug development professionals with an in-depth understanding of the biological activity of these morpholine-containing compounds. We will delve into the critical role of the p38 MAPK signaling pathway in inflammation, the mechanism by which these inhibitors function, and the detailed experimental protocols required to evaluate their efficacy. Our focus will be on the causality behind experimental choices and the establishment of self-validating systems to ensure scientific integrity.

The p38 MAPK Signaling Pathway: A Central Regulator of Inflammation

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines and environmental stress.[][5] This pathway plays a pivotal role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are key mediators of the inflammatory response.[3][]

The activation of p38 MAPK is a multi-step process initiated by upstream kinases, leading to the dual phosphorylation of threonine and tyrosine residues on the p38 protein.[] Once activated, p38 MAPK phosphorylates a variety of downstream targets, including other kinases and transcription factors. This cascade ultimately results in the increased expression of inflammatory genes.[5]

Given its central role in inflammation, the p38 MAPK pathway has emerged as a significant therapeutic target for a range of chronic inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and rheumatoid arthritis.[6][7][8]

Diagram of the p38 MAPK Signaling Pathway

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Inflammatory Cytokines->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2, MSK1/2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors activate Inflammation Inflammation (Cytokine Production) Transcription_Factors->Inflammation induce

Caption: The p38 MAPK signaling cascade from stimuli to cellular response.

2-Morpholin-4-yl-propionic Acid Derivatives as p38 MAPK Inhibitors

Patent literature reveals that derivatives of 2-Morpholin-4-yl-propionic acid are key components in the synthesis of novel p38 MAPK inhibitors.[1][2][3] For instance, "2-Morpholin-4-yl-propionic acid N'-(5-fluoro-pyridin-2-yl)-hydrazide" is cited as an intermediate in the creation of these potent anti-inflammatory agents.[1][2][3] These compounds are designed to be highly selective and effective, particularly for the treatment of respiratory inflammatory diseases.[1][2][3]

The morpholine moiety is a common feature in many kinase inhibitors and is often included to improve physicochemical properties such as solubility and metabolic stability. The core structure derived from 2-Morpholin-4-yl-propionic acid serves as a scaffold for building molecules that can effectively bind to the ATP-binding pocket of p38 MAPK, thereby inhibiting its kinase activity.[9][10]

Mechanism of Action

The primary mechanism of action for this class of inhibitors is competitive inhibition of ATP binding to p38 MAPK. By occupying the ATP-binding site, these molecules prevent the phosphorylation of downstream substrates, effectively blocking the inflammatory signaling cascade.[6] The specificity of these inhibitors for p38 MAPK over other kinases is a critical aspect of their design, aiming to minimize off-target effects.[11]

Experimental Protocols for Biological Evaluation

To rigorously assess the biological activity of novel p38 MAPK inhibitors derived from 2-Morpholin-4-yl-propionic acid, a series of in vitro and in vivo assays are essential. The following protocols provide a framework for a comprehensive evaluation.

In Vitro Kinase Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38 MAPK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against p38 MAPK.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • Dilute recombinant human p38α kinase in kinase buffer.

    • Prepare a solution of a suitable substrate (e.g., ATF2 peptide) and ATP in kinase buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and serial dilutions of the test compound.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP and substrate mixture.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and measure the kinase activity using a luminescence-based assay that quantifies ADP production.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow for In Vitro Kinase Assay

kinase_assay_workflow start Start reagent_prep Prepare Reagents: - Test Compound Dilutions - p38 Kinase Solution - ATP/Substrate Mix start->reagent_prep plate_setup Plate Setup: Add kinase, buffer, and test compound to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate for 15 min at room temperature plate_setup->pre_incubation reaction_initiation Initiate Reaction: Add ATP/Substrate Mix pre_incubation->reaction_initiation incubation Incubate for 60 min at 30°C reaction_initiation->incubation detection Stop Reaction & Measure Kinase Activity (Luminescence) incubation->detection data_analysis Data Analysis: Calculate % Inhibition and Determine IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro p38 MAPK kinase activity assay.

Cellular Assay for Inhibition of Cytokine Release

This assay evaluates the functional consequence of p38 MAPK inhibition in a cellular context by measuring the production of pro-inflammatory cytokines.

Objective: To determine the IC50 of the test compound for the inhibition of TNF-α release from stimulated immune cells.

Methodology:

  • Cell Culture:

    • Culture human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) in appropriate media.

  • Assay Procedure:

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce cytokine production.

    • Incubate for 18-24 hours at 37°C.[6]

    • Collect the cell culture supernatant.

  • Cytokine Quantification:

    • Measure the concentration of TNF-α in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.[12]

  • Data Analysis:

    • Calculate the IC50 value for the inhibition of TNF-α release.

Western Blot Analysis of p38 MAPK Phosphorylation

This method assesses the activation state of the p38 MAPK pathway within cells by detecting the phosphorylated form of p38.

Objective: To confirm that the test compound inhibits the phosphorylation of p38 MAPK in a cellular environment.

Methodology:

  • Cell Treatment:

    • Culture a relevant cell line (e.g., A549 lung epithelial cells) to confluence.[13]

    • Pre-treat the cells with the test compound for 1 hour.

    • Stimulate the cells with an agonist such as anisomycin to induce p38 phosphorylation.[13]

  • Protein Extraction and Quantification:

    • Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for phosphorylated p38 (p-p38) and total p38.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize the p-p38 signal to the total p38 signal to determine the extent of inhibition.

In Vivo Models of Inflammatory Disease

Animal models are crucial for evaluating the therapeutic potential of p38 MAPK inhibitors in a physiological setting.

Objective: To assess the anti-inflammatory efficacy of the test compound in a relevant animal model of respiratory disease.

Recommended Model: Murine model of LPS-induced pulmonary inflammation or an ovalbumin-induced asthma model.[7]

Methodology:

  • Animal Dosing:

    • Administer the test compound to mice via an appropriate route (e.g., oral gavage or inhalation).

  • Induction of Inflammation:

    • Challenge the mice with LPS or ovalbumin to induce lung inflammation.

  • Assessment of Inflammation:

    • Collect bronchoalveolar lavage fluid (BALF) to measure inflammatory cell infiltration (e.g., neutrophils and eosinophils).

    • Measure cytokine levels (e.g., TNF-α, IL-6) in the BALF.

    • Perform histological analysis of lung tissue to assess inflammation and tissue damage.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the biological evaluation of a novel p38 MAPK inhibitor.

Parameter Assay Type Target/Effect Cell Type / Model Value (e.g., IC50)
In Vitro Potency Kinase Assayp38α MAPK InhibitionRecombinant Enzyme
Cellular Potency Cytokine Release AssayTNF-α Release InhibitionHuman PBMCs (LPS-stimulated)
In Vivo Efficacy Murine Inflammation ModelReduction in BALF NeutrophilsLPS-challenged Mice

Conclusion and Future Directions

The derivatives of 2-Morpholin-4-yl-propionic acid represent a promising class of p38 MAPK inhibitors with significant potential for the treatment of inflammatory diseases, particularly those affecting the respiratory system. The experimental framework outlined in this guide provides a robust methodology for the comprehensive evaluation of their biological activity.

Future research should focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify lead candidates for clinical development. Furthermore, exploring the efficacy of these inhibitors in combination with existing therapies, such as corticosteroids, may reveal synergistic effects and provide enhanced therapeutic benefit for patients with chronic inflammatory conditions.[14]

References

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  • US8907094B2 - Kinase inhibitors - Google Patents. (2014). Accessed December 31, 2025.
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  • p38 Inhibitors and p38 Signaling Pathway - BOC Sciences. (n.d.). Accessed December 31, 2025.
  • p38 MAP Kinase Assay - Sigma-Aldrich. (n.d.). Accessed December 31, 2025.
  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - MDPI. (2023). Accessed December 31, 2025.
  • The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PubMed Central. (n.d.). Accessed December 31, 2025.
  • The p38 MAP kinase pathway as a therapeutic target in inflammatory disease - PubMed. (n.d.). Accessed December 31, 2025.
  • Anti‐inflammatory roles of p38α MAPK in macrophages are context dependent and require IL‐10 - PMC - PubMed Central. (n.d.). Accessed December 31, 2025.
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  • biochemical and cellular effects of p38 MAP Kinase Inhibitor III - Benchchem. (n.d.). Accessed December 31, 2025.
  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. (n.d.). Accessed December 31, 2025.
  • Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. (2023). Accessed December 31, 2025.
  • Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PubMed Central. (2021). Accessed December 31, 2025.
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  • p38 MAPK Activity Assay Kit (CS0250) - Bulletin. (n.d.). Accessed December 31, 2025.
  • Selective p38α mitogen-activated protein kinase inhibitor attenuates lung inflammation and fibrosis in IL-13 transgenic mouse model of asthma - PubMed Central. (2008). Accessed December 31, 2025.
  • RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation - ERS Publications. (n.d.). Accessed December 31, 2025.
  • Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. (2022). Accessed December 31, 2025.
  • RV568, a narrow-spectrum kinase inhibitor with p38 MAPK-α and -γ selectivity, suppresses COPD inflammation | Request PDF - ResearchG
  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - NIH. (2025). Accessed December 31, 2025.
  • 2-morpholin-4-yl-propionic acid methyl ester - Chemical Synthesis Database. (2025). Accessed December 31, 2025.
  • A convenient synthesis of 2-bromo-3-(morpholin-4-yl)
  • 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed. (n.d.). Accessed December 31, 2025.
  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - MDPI. (n.d.). Accessed December 31, 2025.
  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (2006). Accessed December 31, 2025.

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An In-Depth Technical Guide to the Neuropharmacological Potential of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The morpholine ring is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore for its presence in a multitude of clinically relevant drugs.[1] When coupled with a propionic acid moiety, as in 2-Morpholin-4-yl-propionic acid hydrochloride, a molecule of significant interest for neuropharmacological exploration emerges. This guide provides a comprehensive technical overview of this compound, postulating its potential mechanisms of action, and furnishing detailed protocols for its investigation. We will delve into its chemical rationale, potential as a modulator of glutamatergic neurotransmission, and a strategic framework for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neurotherapeutics.

Introduction: The Scientific Rationale

2-Morpholin-4-yl-propionic acid hydrochloride is an amino acid derivative featuring a morpholine ring.[2] This structural feature is not trivial; the morpholine moiety is known to enhance potency and modulate the pharmacokinetic properties of drug candidates, contributing to a wide array of pharmacological activities including anticancer, anti-inflammatory, and anticonvulsant effects.[1][2] Its presence suggests the potential for meaningful biological interactions.

The propionic acid component is equally significant. Propionic acid derivatives are known to interact with various neurological targets. Of particular interest is the glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system. The over-activation of glutamate receptors is a known contributor to cellular calcium overload, a pathway leading to neuronal damage and death.[3] Therefore, compounds that can modulate glutamate receptor activity are of high therapeutic interest for a range of neurological and psychiatric disorders.

This guide will explore the hypothesis that 2-Morpholin-4-yl-propionic acid hydrochloride acts as a modulator of glutamate receptors, and will provide the scientific community with the tools to rigorously test this hypothesis.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research.

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₃[4]
Molecular Weight195.64 g/mol [4]
IUPAC Name(2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[4]
Physical FormClear, colorless crystalline solid[3]
StorageStore in an inert atmosphere at room temperature[3]

The synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride can be approached through several established organic chemistry routes. A common method involves the nucleophilic substitution of a suitable propionic acid derivative with morpholine, followed by salt formation with hydrochloric acid.

Postulated Mechanism of Action: Modulation of Glutamatergic Neurotransmission

Given the structural alerts from its morpholine and propionic acid components, a primary hypothesis for the neuropharmacological role of 2-Morpholin-4-yl-propionic acid hydrochloride is its interaction with glutamate receptors. These receptors are broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. The modulation of these receptors, particularly allosteric modulation of mGluRs, represents a sophisticated therapeutic strategy for CNS disorders.[5]

We postulate that 2-Morpholin-4-yl-propionic acid hydrochloride may function as a positive or negative allosteric modulator of metabotropic glutamate receptors, subtly adjusting the response to the endogenous ligand, glutamate, rather than directly activating or blocking the receptor. This can offer a more nuanced and potentially safer therapeutic intervention.

Below is a conceptual diagram of the proposed mechanism of action, focusing on the allosteric modulation of a metabotropic glutamate receptor.

Glutamate_Receptor_Modulation cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release Action Potential Glutamate Glutamate mGluR Metabotropic Glutamate Receptor (mGluR) G_Protein G-Protein mGluR->G_Protein Activation Effector_Enzyme Effector Enzyme (e.g., PLC, AC) G_Protein->Effector_Enzyme Modulation Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Production Cellular_Response Modulation of Neuronal Excitability Second_Messengers->Cellular_Response Glutamate->mGluR Orthosteric Binding Compound_X 2-Morpholin-4-yl-propionic acid hydrochloride (Allosteric Modulator) Compound_X->mGluR Allosteric Binding

Caption: Postulated mechanism of 2-Morpholin-4-yl-propionic acid hydrochloride as an allosteric modulator of a postsynaptic metabotropic glutamate receptor.

Experimental Protocols for Preclinical Evaluation

To rigorously evaluate the neuropharmacological profile of 2-Morpholin-4-yl-propionic acid hydrochloride, a multi-tiered experimental approach is necessary.

In Vitro Characterization: Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional activity of the compound at key glutamate receptor subtypes.

Methodology: Radioligand Binding Assay

  • Preparation of Cell Membranes: Utilize cell lines stably expressing specific human glutamate receptor subtypes (e.g., mGluR1, mGluR2/3, mGluR5, AMPA, NMDA). Homogenize cells in a buffered solution and centrifuge to isolate the membrane fraction.

  • Binding Reaction: Incubate the cell membranes with a known radiolabeled ligand for the target receptor (e.g., [³H]LY341495 for mGluR2/3) and varying concentrations of 2-Morpholin-4-yl-propionic acid hydrochloride.

  • Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) to quantify binding affinity.

Causality: This assay provides direct evidence of binding to the target receptor and quantifies the affinity of this interaction, which is a prerequisite for any pharmacological effect.

Electrophysiological Analysis: Modulation of Synaptic Transmission

Objective: To assess the effect of the compound on neuronal excitability and synaptic plasticity.

Methodology: Patch-Clamp Electrophysiology in Brain Slices

  • Brain Slice Preparation: Prepare acute brain slices (e.g., from the hippocampus or prefrontal cortex) from rodents.

  • Whole-Cell Recordings: Obtain whole-cell patch-clamp recordings from individual neurons to measure synaptic currents (e.g., excitatory postsynaptic currents, EPSCs).

  • Compound Application: Perfuse the brain slices with artificial cerebrospinal fluid (aCSF) containing a range of concentrations of 2-Morpholin-4-yl-propionic acid hydrochloride.

  • Data Acquisition and Analysis: Record changes in the amplitude and frequency of spontaneous or evoked EPSCs. Analyze the data to determine if the compound enhances or diminishes synaptic transmission.

Causality: This technique provides a functional readout of the compound's effect on neuronal communication at the cellular level, directly linking receptor binding to a physiological response.

Experimental_Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Assays (Receptor Binding, Functional Assays) Start->In_Vitro Electrophysiology Electrophysiology (Patch-Clamp in Brain Slices) In_Vitro->Electrophysiology Functional Validation In_Vivo_PK In Vivo Pharmacokinetics (Brain Penetration) Electrophysiology->In_Vivo_PK Confirmation of Cellular Activity Behavioral_Models In Vivo Behavioral Models (e.g., MCAO for stroke, fear conditioning) In_Vivo_PK->Behavioral_Models Dose Selection Toxicity Toxicology Studies In_Vivo_PK->Toxicity Lead_Optimization Lead Optimization Behavioral_Models->Lead_Optimization Efficacy Data Toxicity->Lead_Optimization Safety Profile

Caption: A streamlined workflow for the preclinical evaluation of 2-Morpholin-4-yl-propionic acid hydrochloride.

In Vivo Evaluation: Animal Models of Neurological Disorders

Objective: To determine the therapeutic efficacy of the compound in a living organism.

Methodology: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

  • Model Induction: Induce focal cerebral ischemia in rodents by transiently occluding the middle cerebral artery.

  • Compound Administration: Administer 2-Morpholin-4-yl-propionic acid hydrochloride at various doses and time points (pre- or post-ischemia) via an appropriate route (e.g., intraperitoneal or intravenous).

  • Behavioral Assessment: Evaluate neurological deficits using standardized scoring systems (e.g., Bederson score) and motor function tests (e.g., rotarod).

  • Histological Analysis: At the end of the study, perfuse the animals and prepare brain sections. Stain with dyes like 2,3,5-triphenyltetrazolium chloride (TTC) to measure infarct volume.

Causality: This in vivo model allows for the assessment of the compound's neuroprotective effects in a disease-relevant context, providing crucial data on its potential as a therapeutic agent.[1]

Conclusion and Future Directions

2-Morpholin-4-yl-propionic acid hydrochloride stands as a promising candidate for neuropharmacological investigation. Its chemical structure, featuring the privileged morpholine pharmacophore, suggests a high potential for biological activity. The presented hypothesis of glutamatergic modulation provides a solid foundation for a structured research program. The experimental protocols detailed in this guide offer a clear and logical path for elucidating its mechanism of action and evaluating its therapeutic potential. Future research should focus on a comprehensive preclinical evaluation, including pharmacokinetic and toxicology studies, to fully characterize this intriguing molecule and determine its viability for clinical development.

References

  • Smolecule. (2023, August 15). Buy 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride | 1052522-32-3.
  • Chronos. Easy To Use (s)-2-morpholin-4-yl-propionic Acid Hydrochloride Bundle.
  • Juvenus Drugs. (S)-2-Morpholin-4-yl-propionic acid hydrochloride.
  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride | C7H14ClNO3 | CID 102594511.
  • Santa Cruz Biotechnology. 2-Morpholin-4-yl-propionic acid hydrochloride.
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  • PubMed. Tissue distribution studies of [18F]haloperidol, [18F]-beta-(4-fluorobenzoyl)propionic acid, and [82Br]bromperidol by external scintigraphy.
  • MDPI. Electrophysiological Effects of the Transient Receptor Potential Melastatin 4 Channel Inhibitor (4-Chloro-2-(2-chlorophenoxy)acetamido) Benzoic Acid (CBA) in Canine Left Ventricular Cardiomyocytes.
  • PubMed. Electrophysiologic, haemodynamic and antiarrhythmic effects of the new class Ic agent 1-(2'-biphenyloxy)-2-tert.-butylamino-propanol-2-hydrochloride.

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An Investigator's Guide to 2-Morpholin-4-yl-propionic acid hydrochloride: A Systematic Evaluation as a Novel Glutamate Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The glutamatergic system, the primary excitatory neurotransmitter network in the central nervous system (CNS), presents a rich landscape of targets for therapeutic intervention in a host of neurological and psychiatric disorders. While the development of ligands for glutamate receptors has yielded significant clinical successes, the demand for novel chemical entities with improved selectivity, potency, and pharmacokinetic profiles remains high. This guide introduces 2-Morpholin-4-yl-propionic acid hydrochloride , a compound of interest due to its structural features, and outlines a comprehensive, field-proven strategy for its systematic evaluation as a potential glutamate receptor ligand. We will proceed from initial binding affinity screens to in-vitro functional characterization and preliminary in-vivo assessment, providing the causal logic behind each experimental choice. This document serves as a technical roadmap for researchers, scientists, and drug development professionals seeking to characterize novel CNS-active compounds.

Introduction: The Rationale for Investigation

2-Morpholin-4-yl-propionic acid hydrochloride is a heterocyclic compound featuring a propionic acid moiety attached to a morpholine ring. While specific literature detailing its activity at glutamate receptors is not yet established, its chemical architecture provides a compelling rationale for investigation. The morpholine ring is considered a "privileged structure" in medicinal chemistry, frequently incorporated into CNS-active drugs to enhance desirable pharmacokinetic properties.[1][2][3][4] Its presence can improve aqueous solubility, metabolic stability, and blood-brain barrier permeability—critical attributes for any prospective neurotherapeutic agent.[5][6]

Furthermore, the propionic acid backbone is a common feature in known ligands for ionotropic glutamate receptors (iGluRs).[7] Given that structurally similar morpholine derivatives have been explored for their modulation of various CNS receptors, we hypothesize that 2-Morpholin-4-yl-propionic acid hydrochloride may possess affinity for one or more glutamate receptor subtypes.[1][3]

This guide provides the experimental framework to test this hypothesis, transforming a compound of theoretical interest into a pharmacologically characterized entity.

Part 1: Primary Screening – Does the Compound Bind?

The foundational step in characterizing a novel ligand is to determine if it physically interacts with the target protein. Radioligand binding assays are the gold standard for this purpose, offering high sensitivity and quantitative measurement of binding affinity.[8] We will employ a competitive binding assay format to assess the ability of our test compound to displace a known high-affinity radioligand from various glutamate receptor subtypes.

Experimental Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (expressed as the inhibition constant, Ki) of 2-Morpholin-4-yl-propionic acid hydrochloride for NMDA, AMPA, and kainate receptor subtypes.

1. Preparation of Receptor Membranes:

  • Source: Utilize commercially available membrane preparations from cell lines (e.g., HEK293) stably expressing specific recombinant human glutamate receptor subunits (e.g., GluN1/GluN2A for NMDA, GluA2 for AMPA, GluK1 for kainate) or from homogenized whole rat brain, which endogenously expresses the target receptors.[9][10]

  • Protocol: Thaw the membrane preparation on ice. Homogenize the membranes in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.

  • Protein Quantification: Determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay to ensure consistent receptor amounts in each well.[11]

2. Assay Setup (96-well plate format):

  • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of a specific radioligand (e.g., [³H]MK-801 for the NMDA channel site, [³H]AMPA for AMPA receptors, or [³H]kainic acid for kainate receptors).[9][11] The radioligand concentration is typically set near its dissociation constant (Kd) for optimal results.

  • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, non-labeled "cold" ligand (e.g., 10 µM unlabeled MK-801) to saturate all specific binding sites. This determines the amount of radioligand that binds non-specifically to the membranes, filter, and plasticware.[9]

  • Competitive Binding: Add membrane preparation, radioligand, and serial dilutions of the test compound, 2-Morpholin-4-yl-propionic acid hydrochloride (typically ranging from 1 nM to 100 µM).

3. Incubation and Filtration:

  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[11]

  • Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[11] This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

  • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

4. Quantification and Data Analysis:

  • Dry the filters and place them in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity on each filter using a liquid scintillation counter.

  • Calculate Specific Binding: Subtract the NSB counts from the Total Binding and Competitive Binding counts.

  • Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.

  • Determine IC₅₀: Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate the IC₅₀ value—the concentration of the test compound that inhibits 50% of specific radioligand binding.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Data Presentation: Binding Affinity Profile

The results should be summarized in a clear, tabular format.

Receptor SubtypeRadioligand UsedKi of Test Compound (nM)
NMDA (GluN1/GluN2A)[³H]MK-801To be determined
AMPA (GluA2)[³H]AMPATo be determined
Kainate (GluK1)[³H]Kainic AcidTo be determined

A low Ki value indicates high binding affinity.

Visualization: Radioligand Binding Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Quantification & Analysis P1 Receptor Membrane Preparation P2 Radioligand & Test Compound Dilution A1 Total Binding (Membrane + Radioligand) P1->A1 A2 Non-Specific Binding (Membrane + Radioligand + Cold Ligand) P1->A2 A3 Competitive Binding (Membrane + Radioligand + Test Compound) P1->A3 P2->A1 P2->A2 P2->A3 Filter Rapid Vacuum Filtration A1->Filter A2->Filter A3->Filter D1 Scintillation Counting D2 Calculate Specific Binding D1->D2 D3 Generate Inhibition Curve (IC50) D2->D3 D4 Calculate Ki via Cheng-Prusoff D3->D4 Filter->D1

Caption: Workflow for a competitive radioligand binding assay.

Part 2: In Vitro Functional Characterization

If the primary screen reveals significant binding affinity (e.g., Ki < 10 µM), the next critical step is to determine the compound's functional effect. Does it activate the receptor (agonist), block the endogenous ligand (antagonist), or modulate the receptor's response in another way (allosteric modulator)? We will use two complementary techniques: whole-cell patch-clamp electrophysiology for detailed mechanistic insight and calcium imaging for higher-throughput functional screening.

Section 2.1: Electrophysiology for Mechanistic Insight

Whole-cell patch-clamp electrophysiology is the definitive method for studying ion channel function, providing high-fidelity, real-time measurement of ionic currents flowing through the receptor.[7][12]

Experimental Protocol 2: Whole-Cell Patch-Clamp Recording

1. Cell Preparation:

  • Use primary cultured neurons (e.g., hippocampal or cortical neurons) or HEK293 cells expressing the specific glutamate receptor subtype identified in the binding assay.

  • Plate cells on glass coverslips and allow them to grow for an appropriate period.

2. Recording Setup:

  • Transfer a coverslip to a recording chamber on an inverted microscope stage. Continuously perfuse the chamber with an external solution (e.g., artificial cerebrospinal fluid, aCSF).

  • Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the internal solution.[12]

  • The internal solution mimics the intracellular ionic environment and is loaded into the patch pipette.

3. Establishing a Whole-Cell Recording:

  • Approach a target cell with the pipette while applying positive pressure.

  • Upon contact with the cell membrane, form a high-resistance (>1 GΩ) "gigaseal".

  • Apply gentle suction to rupture the membrane patch, establishing the whole-cell configuration, which allows electrical and molecular access to the cell's interior.[13]

4. Data Acquisition and Pharmacological Testing:

  • Clamp the cell's membrane potential at a holding potential (e.g., -70 mV).

  • To Test for Antagonism:

    • Obtain a stable baseline current.
    • Apply a known agonist for the target receptor (e.g., 10 µM NMDA + 1 µM glycine for NMDA receptors) to evoke an inward current.
    • Once a stable agonist-evoked current is achieved, co-apply the agonist solution with increasing concentrations of 2-Morpholin-4-yl-propionic acid hydrochloride.[12]
    • Record the degree of inhibition of the agonist-evoked current.
    • Perform a washout step to ensure the effect is reversible.
  • To Test for Agonism:

    • Apply increasing concentrations of the test compound alone and measure any evoked current. A positive result indicates agonist activity.

5. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked currents in the absence and presence of the test compound.

  • Plot the percentage of current inhibition as a function of the antagonist concentration and fit the data with a logistic function to determine the IC₅₀ value.

Visualization: Patch-Clamp Experiment Logic

G Start Establish Whole-Cell Recording Agonist Apply Agonist (e.g., Glutamate) Start->Agonist Measure_I Measure Inward Current (I_agonist) Agonist->Measure_I CoApply Co-apply Agonist + Test Compound Measure_I->CoApply Measure_I_ant Measure Inhibited Current (I_inhibited) CoApply->Measure_I_ant Washout Washout Measure_I_ant->Washout Recovery Confirm Recovery of I_agonist Washout->Recovery Calculate Calculate % Inhibition and Determine IC50 Recovery->Calculate

Caption: Logic flow for testing antagonist activity via patch-clamp.

Section 2.2: Calcium Imaging for Functional Screening

Calcium imaging assays are a robust, higher-throughput method for assessing the function of calcium-permeable ion channels like NMDA receptors or cell lines engineered to respond to receptor activation with a calcium signal.[14][15]

Experimental Protocol 3: Fluorescence-Based Calcium Flux Assay

1. Cell Preparation:

  • Seed HEK293 cells expressing the target receptor into 96- or 384-well black, clear-bottom microplates and allow them to adhere overnight.[16]

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.[16]

  • Aspirate the culture medium and add the loading buffer to each well. Incubate at 37°C for approximately 60 minutes in the dark to allow the cells to take up the dye.

  • Wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess extracellular dye.[16]

3. Fluorescence Measurement:

  • Place the plate into a fluorescence microplate reader (e.g., a FLIPR - Fluorometric Imaging Plate Reader).

  • Set the appropriate excitation and emission wavelengths for the chosen dye (e.g., 488 nm excitation and 525 nm emission for Fluo-4).[16]

  • Establish a stable baseline fluorescence reading for 15-20 seconds.

  • The instrument's liquid handler first adds the test compound (at various concentrations) to the wells.

  • After a brief incubation period (5-15 minutes), the instrument adds a pre-determined concentration of the agonist (e.g., glutamate) to stimulate the receptors.

  • Record the fluorescence intensity for at least 60 seconds post-agonist addition.

4. Data Analysis:

  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data relative to positive (agonist alone) and negative (no agonist) controls.

  • Plot the normalized response versus the log concentration of the test compound to generate a dose-response curve and calculate the IC₅₀ (for antagonists) or EC₅₀ (for agonists).

Part 3: Preliminary In Vivo Assessment

Positive and potent in vitro results justify a preliminary in vivo experiment to determine if the compound has the desired effect in a complex biological system and can cross the blood-brain barrier. Seizure models are highly sensitive to the modulation of excitatory neurotransmission.

Experimental Model: The 6 Hz Seizure Model

The 6 Hz model is considered a model of therapy-resistant partial seizures and is sensitive to a broad range of glutamate receptor modulators.[17]

1. Animals: Use adult male mice (e.g., CF-1 strain). 2. Compound Administration: Administer 2-Morpholin-4-yl-propionic acid hydrochloride via intraperitoneal (i.p.) injection at various doses. Include a vehicle control group. 3. Seizure Induction: At the predicted time of peak effect (e.g., 30-60 minutes post-injection), induce a seizure by delivering a low-frequency (6 Hz) electrical stimulation via corneal electrodes. 4. Observation: Observe the mice immediately following stimulation for the presence or absence of a seizure, characterized by immobility, forelimb and jaw clonus, and a Straub-tail. 5. Data Analysis: Determine the dose of the compound that protects 50% of the animals from the seizure (the ED₅₀). This provides a first indication of in vivo potency.

Part 4: Data Synthesis and Future Directions

The data gathered from this systematic evaluation will form a comprehensive profile of 2-Morpholin-4-yl-propionic acid hydrochloride. The logical progression of this investigation can be visualized as a decision tree.

Visualization: Drug Discovery Decision Tree

G Start Compound of Interest: 2-Morpholin-4-yl-propionic acid HCl Binding Part 1: Radioligand Binding Assay (NMDA, AMPA, Kainate) Start->Binding Decision1 Significant Binding? (Ki < 10 uM) Binding->Decision1 Stop1 STOP: Low Affinity Decision1->Stop1 No Functional Part 2: Functional Assays (Electrophysiology, Ca2+ Imaging) Decision1->Functional Yes Decision2 Functional Activity? (Agonist/Antagonist/Modulator) Functional->Decision2 Stop2 STOP: Inactive Binder Decision2->Stop2 No InVivo Part 3: In Vivo Model (e.g., 6 Hz Seizure) Decision2->InVivo Yes Decision3 In Vivo Efficacy? InVivo->Decision3 Stop3 STOP: No In Vivo Effect (PK/PD Issues?) Decision3->Stop3 No LeadOp Advance to Lead Optimization: SAR, DMPK, Toxicology Decision3->LeadOp Yes

Sources

Unlocking the Therapeutic Potential of 2-Morpholin-4-yl-propionic acid hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the potential therapeutic applications of 2-Morpholin-4-yl-propionic acid hydrochloride, a molecule situated at the intersection of two pharmacologically significant chemical classes: morpholine derivatives and propionic acid analogs. While direct preclinical and clinical data for this specific compound are not yet publicly available, this document synthesizes existing research on its constituent moieties to build a robust, evidence-based framework for its potential utility in neurodegenerative disorders and inflammatory conditions. We will delve into the mechanistic rationale for its investigation, propose key experimental workflows for its characterization, and provide detailed protocols for in vitro and in vivo evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical entities with therapeutic promise.

Introduction: The Convergence of Two Privileged Scaffolds

The quest for novel therapeutics often leads to the exploration of hybrid molecules that combine the advantageous properties of well-established pharmacophores. 2-Morpholin-4-yl-propionic acid hydrochloride is a prime example of such a strategy, integrating the versatile morpholine ring with the clinically validated propionic acid backbone.

The morpholine moiety is a "privileged pharmacophore" in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1] Its unique physicochemical characteristics, including a weakly basic nitrogen atom and an oxygen atom, contribute to improved aqueous solubility and the potential to cross the blood-brain barrier (BBB)[2]. This is a critical attribute for drugs targeting the central nervous system (CNS)[2]. Morpholine derivatives have demonstrated a broad spectrum of biological activities, with significant research focused on their application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease[3][4][5].

Concurrently, propionic acid derivatives are a cornerstone of anti-inflammatory therapy, with ibuprofen being a prominent example[2][6][7]. Beyond their well-documented anti-inflammatory effects, recent studies have highlighted the neuroprotective potential of propionic acid and its analogs[8][9][10]. This dual activity profile makes the propionic acid scaffold an attractive starting point for the development of drugs targeting diseases with both inflammatory and neurodegenerative components.

This guide will therefore explore the therapeutic hypotheses stemming from the combination of these two powerful chemical motifs in 2-Morpholin-4-yl-propionic acid hydrochloride.

Mechanistic Hypotheses and Potential Therapeutic Targets

Based on the known biological activities of its structural components, we can postulate several potential mechanisms of action and therapeutic targets for 2-Morpholin-4-yl-propionic acid hydrochloride.

Neuroprotection and Modulation of Neurotransmitter Systems

The presence of the morpholine ring strongly suggests a potential role in neuropharmacology. A closely related compound, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, has been investigated for its ability to modulate glutamate receptors, which are pivotal in synaptic plasticity and cognitive functions[11]. Dysregulation of glutamate signaling is a hallmark of several neurological disorders, including epilepsy and neurodegenerative diseases[11].

Furthermore, morpholine derivatives are known to inhibit key enzymes involved in the degradation of neurotransmitters, namely acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B)[3][4][5]. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, while MAO inhibitors are used in the treatment of Parkinson's disease and depression[6][12].

The logical relationship for investigating the neuroprotective potential of this compound is outlined below:

G cluster_0 Structural Components cluster_1 Postulated Mechanisms cluster_2 Potential Therapeutic Applications Morpholine_Ring Morpholine Ring (BBB Permeability) Glutamate_Modulation Glutamate Receptor Modulation Morpholine_Ring->Glutamate_Modulation Enzyme_Inhibition Enzyme Inhibition (AChE, MAO) Morpholine_Ring->Enzyme_Inhibition Propionic_Acid_Moiety Propionic Acid Moiety (Neuroprotective/Anti-inflammatory) Anti_Inflammation Anti-inflammatory Action Propionic_Acid_Moiety->Anti_Inflammation Neurodegenerative_Diseases Neurodegenerative Diseases (Alzheimer's, Parkinson's) Propionic_Acid_Moiety->Neurodegenerative_Diseases Glutamate_Modulation->Neurodegenerative_Diseases Enzyme_Inhibition->Neurodegenerative_Diseases Neuroinflammatory_Conditions Neuroinflammatory Conditions Anti_Inflammation->Neuroinflammatory_Conditions Neurodegenerative_Diseases->Neuroinflammatory_Conditions

Caption: Logical flow from structural components to potential therapeutic applications.

Anti-inflammatory Activity

The propionic acid core of the molecule is a well-established anti-inflammatory scaffold[7][13][14]. Aryl propionic acid derivatives, such as ibuprofen, exert their effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation[2]. Given this, 2-Morpholin-4-yl-propionic acid hydrochloride is a candidate for investigation in conditions with a significant inflammatory component, including neuroinflammation, which is increasingly recognized as a critical factor in the pathogenesis of neurodegenerative diseases.

Proposed Experimental Workflows for Therapeutic Evaluation

A systematic, tiered approach is recommended for evaluating the therapeutic potential of 2-Morpholin-4-yl-propionic acid hydrochloride. The following workflow outlines a logical progression from initial in vitro screening to more complex in vivo models.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Cellular Models cluster_2 Tier 3: In Vivo Models Enzyme_Assays Enzyme Inhibition Assays (AChE, MAO-A/B) Neuronal_Cultures Primary Neuronal Cultures (Neurotoxicity Models) Enzyme_Assays->Neuronal_Cultures Receptor_Binding Glutamate Receptor Binding/Functional Assays Receptor_Binding->Neuronal_Cultures Cell_Viability Neuroprotection Assays (e.g., MTT, LDH) Cell_Viability->Neuronal_Cultures PK_Studies Pharmacokinetic Studies (BBB Penetration) Neuronal_Cultures->PK_Studies Inflammatory_Assays Cell-based Inflammation Assays (e.g., LPS-stimulated microglia) Inflammatory_Assays->PK_Studies Animal_Models Animal Models of Disease (e.g., Alzheimer's, Parkinson's) PK_Studies->Animal_Models

Caption: A tiered experimental workflow for evaluating therapeutic potential.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to begin the characterization of 2-Morpholin-4-yl-propionic acid hydrochloride.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors[4].

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is proportional to AChE activity.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • 0.1 M Sodium Phosphate Buffer, pH 8.0

  • Test compound: 2-Morpholin-4-yl-propionic acid hydrochloride

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare a fresh stock solution of ATCI in deionized water.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer.

  • Assay Protocol (200 µL final volume):

    • Add 140 µL of phosphate buffer to each well.

    • Add 20 µL of DTNB solution to each well.

    • Add 10 µL of the test compound or control solution to the respective wells.

    • Add 10 µL of the AChE working solution to each well (except for the blank).

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of ATCI solution to each well.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Parameter Typical Concentration
AChE0.1 - 0.25 U/mL
DTNB0.3 mM
ATCI0.5 mM
Test CompoundSerial dilutions (e.g., 1 nM to 100 µM)
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This assay measures the activity of both MAO-A and MAO-B isoforms[15].

Principle: MAO enzymes catalyze the oxidative deamination of a substrate (e.g., p-tyramine), producing hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a fluorometric probe, where the fluorescence intensity is proportional to the MAO activity.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • p-Tyramine (substrate)

  • Horseradish peroxidase (HRP)

  • Fluorometric probe (e.g., Amplex Red)

  • Test compound: 2-Morpholin-4-yl-propionic acid hydrochloride

  • Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)

  • Assay Buffer (e.g., 0.1 M Potassium Phosphate Buffer, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B in assay buffer.

    • Prepare a master reaction mix containing the substrate, HRP, and fluorometric probe in assay buffer.

    • Prepare serial dilutions of the test compound and positive controls in assay buffer.

  • Assay Protocol:

    • Add 50 µL of the test compound or control solution to the respective wells.

    • Add 50 µL of the appropriate MAO enzyme working solution to each well.

    • Incubate at 37°C for 10 minutes to allow for inhibitor interaction.

    • Initiate the reaction by adding 50 µL of the master reaction mix to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity (e.g., excitation 530 nm, emission 585 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the AChE assay.

    • Determine the IC50 values for both MAO-A and MAO-B to assess selectivity.

Parameter Typical Concentration
MAO-A/MAO-BEnzyme concentration to be optimized
p-Tyramine1 mM
HRP1 U/mL
Amplex Red50 µM
Test CompoundSerial dilutions (e.g., 1 nM to 100 µM)
In Vitro Neuroprotection Assay (MTT Assay)

This assay assesses the ability of a compound to protect neuronal cells from a neurotoxin-induced cell death[11].

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be solubilized and quantified.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium and supplements

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or glutamate for an excitotoxicity model)

  • Test compound: 2-Morpholin-4-yl-propionic acid hydrochloride

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Culture:

    • Seed the neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce neurotoxicity by adding the neurotoxin to the wells (except for the vehicle control).

    • Incubate for the desired duration (e.g., 24 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot cell viability against the test compound concentration to determine its protective effect.

Conclusion and Future Directions

2-Morpholin-4-yl-propionic acid hydrochloride represents a promising, yet underexplored, chemical entity with the potential for therapeutic applications in neurodegenerative and inflammatory disorders. The strategic combination of a morpholine ring and a propionic acid moiety provides a strong rationale for its investigation as a multi-target agent. The experimental workflows and protocols outlined in this guide offer a clear path for the initial characterization of its biological activity.

Future research should focus on a comprehensive in vitro profiling, followed by pharmacokinetic studies to confirm BBB penetration. Should the in vitro and pharmacokinetic data be promising, evaluation in relevant animal models of neurodegeneration and neuroinflammation will be the critical next step in validating the therapeutic potential of this compound. The insights gained from such studies will be invaluable for the drug discovery community and may pave the way for a new class of therapeutics for complex CNS disorders.

References

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis | Request PDF. (n.d.). ResearchGate. [Link]

  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025, June 8). PubMed. [Link]

  • Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. (n.d.). [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). MDPI. [Link]

  • Protocol for image-based small-molecule screen to identify neuroprotective compounds for dopaminergic neurons in zebrafish. (2024, January 12). PubMed Central (PMC). [Link]

  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. (n.d.). [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase. (n.d.). PubMed. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, March 30). IJPPR. [Link]

  • (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. (2020, May 16). [Link]

  • Non-carboxylic analogues of aryl propionic acid: synthesis, anti-inflammatory, analgesic, antipyretic and ulcerogenic potential. (n.d.). PubMed. [Link]

  • Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (n.d.). [Link]

  • Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.). PubMed. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • propionic acid derivatives. (n.d.). ClinPGx. [Link]

  • A Pharmacological Screening Approach for Discovery of Neuroprotective Compounds in Ischemic Stroke. (2013, July 18). PubMed Central (PMC). [Link]

  • Physicochemical properties of synthesized propionic acid derivatives. (n.d.). ResearchGate. [Link]

  • Acetylcholinesterase Inhibition Assay (Tick or Eel). (n.d.). Attogene. [Link]

  • Altered brain phospholipid and acylcarnitine profiles in propionic acid infused rodents: Further development of a potential model of autism spectrum disorders. (2025, August 10). ResearchGate. [Link]

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  • Propionate exerts neuroprotective and neuroregenerative effects in the peripheral nervous system. (2023, January 20). PubMed Central (PMC). [Link]

  • Neuroprotective potential of solanesol in intracerebroventricular propionic acid induced experimental model of autism: Insights from behavioral and biochemical evidence. (n.d.). PubMed Central (PMC). [Link]

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  • Allosteric Modulation of Metabotropic Glutamate Receptors for the Treatment of Neurodevelopmental... (2018, March 2). YouTube. [Link]

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Methodological & Application

Synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Morpholin-4-yl-propionic acid hydrochloride is a morpholine derivative of significant interest in the fields of medicinal chemistry and drug development. The morpholine moiety is a privileged scaffold, frequently incorporated into bioactive molecules to enhance their pharmacological properties, such as aqueous solubility, metabolic stability, and receptor affinity. This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride, intended for researchers, scientists, and professionals in drug development. The described methodology is based on established principles of N-alkylation and salt formation, ensuring a reliable and reproducible synthesis.

The synthesis involves a two-step process: the N-alkylation of morpholine with 2-bromopropionic acid to form the free amino acid, followed by its conversion to the hydrochloride salt. This guide emphasizes the rationale behind the choice of reagents and reaction conditions, providing a thorough understanding of the underlying chemical principles.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
Morpholine≥99%Sigma-Aldrich
2-Bromopropionic acid97%Sigma-Aldrich
Potassium carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Acetonitrile (CH₃CN), anhydrous≥99.8%Sigma-Aldrich
Diethyl ether (Et₂O), anhydrous≥99.7%Fisher Scientific
Hydrochloric acid (HCl), 2M in diethyl etherSigma-Aldrich
Deionized waterMillipore
Round-bottom flask250 mLPyrex
Magnetic stirrer and stir barIKA
Reflux condenserPyrex
Heating mantleGlas-Col
Buchner funnel and flaskPyrex
Rotary evaporatorBuchi
pH meterMettler Toledo
NMR Spectrometer400 MHzBruker
FT-IR SpectrometerPerkinElmer

Synthesis Protocol

The synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride is a two-step process, as illustrated in the workflow below.

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrochloride Salt Formation A Morpholine + 2-Bromopropionic acid B Reaction in Acetonitrile with K₂CO₃ (base) A->B C Reflux B->C D Work-up and Purification C->D E 2-Morpholin-4-yl-propionic acid (Free Amino Acid) D->E F Dissolve Free Amino Acid in Diethyl Ether E->F Intermediate G Add HCl in Diethyl Ether F->G H Precipitation and Isolation G->H I 2-Morpholin-4-yl-propionic acid hydrochloride (Final Product) H->I

Caption: Overall workflow for the synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride.

Step 1: Synthesis of 2-Morpholin-4-yl-propionic acid

This step involves the nucleophilic substitution of the bromine atom in 2-bromopropionic acid by the secondary amine of morpholine. Potassium carbonate acts as a base to neutralize the hydrobromic acid byproduct and to deprotonate the carboxylic acid, facilitating the reaction.

Reaction Scheme:

reaction_scheme morpholine Morpholine plus + bromoacid 2-Bromopropionic acid arrow K₂CO₃, Acetonitrile Reflux product 2-Morpholin-4-yl-propionic acid

Caption: N-alkylation of morpholine with 2-bromopropionic acid.

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add morpholine (8.71 g, 0.1 mol) and anhydrous acetonitrile (100 mL).

  • Stir the solution at room temperature and add anhydrous potassium carbonate (27.6 g, 0.2 mol).

  • In a separate beaker, dissolve 2-bromopropionic acid (15.3 g, 0.1 mol) in anhydrous acetonitrile (50 mL).

  • Add the 2-bromopropionic acid solution dropwise to the morpholine suspension over 30 minutes.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium bromide salts using a Buchner funnel and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Dissolve the oil in deionized water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting materials.

  • Adjust the pH of the aqueous layer to approximately 3-4 with concentrated hydrochloric acid.

  • Concentrate the aqueous solution under reduced pressure to obtain the crude 2-Morpholin-4-yl-propionic acid as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/diethyl ether.

Step 2: Synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride

The free amino acid is converted to its hydrochloride salt to improve its stability and handling properties.

Procedure:

  • Dissolve the purified 2-Morpholin-4-yl-propionic acid (15.9 g, 0.1 mol) in anhydrous diethyl ether (150 mL) in a clean, dry flask.

  • Slowly add a 2M solution of hydrochloric acid in diethyl ether (55 mL, 0.11 mol) to the stirred solution at room temperature.

  • A white precipitate of 2-Morpholin-4-yl-propionic acid hydrochloride will form immediately.[1]

  • Continue stirring for an additional 30 minutes to ensure complete precipitation.

  • Collect the white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl.

  • Dry the product under vacuum to yield pure 2-Morpholin-4-yl-propionic acid hydrochloride.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Appearance: White to off-white solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (400 MHz, D₂O): Expected signals would include a triplet and a quartet for the propionic acid backbone, and multiplets for the morpholine ring protons. The chemical shifts will be downfield compared to the free base due to the protonation of the nitrogen.

  • ¹³C NMR (100 MHz, D₂O): Expected signals for the carbonyl carbon, the two carbons of the propionic acid backbone, and the four carbons of the morpholine ring.

  • FT-IR (KBr, cm⁻¹): Characteristic peaks are expected for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch of the carboxylic acid (~1730 cm⁻¹), C-N stretching, and C-O-C stretching of the morpholine ring.[2]

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • Morpholine: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. May cause respiratory irritation.

  • 2-Bromopropionic acid: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed. May cause respiratory irritation.

  • Hydrochloric acid: Highly corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Discussion

The N-alkylation of morpholine with 2-bromopropionic acid is a classic Sₙ2 reaction. The nitrogen atom of morpholine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine. The use of a polar aprotic solvent like acetonitrile facilitates this reaction by solvating the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity. Potassium carbonate is an effective and economical base for this transformation.

The conversion to the hydrochloride salt is a straightforward acid-base reaction. The use of ethereal HCl is advantageous as the resulting salt is typically insoluble in diethyl ether, allowing for easy isolation by precipitation.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride. By following the outlined procedures and safety precautions, researchers can successfully synthesize this valuable compound for their research and development needs. The provided rationale for the experimental choices aims to equip scientists with a deeper understanding of the synthesis, allowing for potential modifications and optimizations as required for specific applications.

References

  • Venditti, A. (2016). Re: How to convert amino acid to its hydrochloride? ResearchGate. Available at: [Link]

  • Boesten, W. H. J., et al. (2015). On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. CrystEngComm, 17(8), 1483-1490. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Use of 2-Morpholin-4-yl-propionic acid hydrochloride in Neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: 2-Morpholin-4-yl-propionic acid hydrochloride is a compound for which there is currently a lack of published data regarding its specific applications in neuroscience. The following application notes and protocols are presented as a hypothetical framework for the investigational use of this compound, based on a scientifically plausible mechanism of action derived from its structural motifs. This guide is intended to provide a rigorous and logical pathway for researchers to explore its potential neuropharmacological properties.

Introduction: A Rationale for Investigating 2-Morpholin-4-yl-propionic acid hydrochloride

The development of novel modulators for central nervous system (CNS) targets is a cornerstone of neuroscience research. The compound 2-Morpholin-4-yl-propionic acid hydrochloride possesses structural features that suggest potential activity within the CNS. The morpholine ring is a privileged scaffold in CNS drug discovery, known to improve pharmacokinetic properties such as blood-brain barrier permeability and metabolic stability.[1][2][3][4][5] This heterocycle is present in a variety of CNS-active agents, where it can interact with target proteins or act as a scaffold to correctly position other pharmacophoric elements.[1][2]

Given the prevalence of the morpholine moiety in CNS drug candidates and the compound's overall structure, we hypothesize that 2-Morpholin-4-yl-propionic acid hydrochloride, hereafter designated as "NeuroMorph-1," acts as a novel positive allosteric modulator (PAM) of the GABA-A receptor. The GABA-A receptor, a ligand-gated chloride ion channel, is the primary mediator of fast inhibitory neurotransmission in the brain and a key therapeutic target for anxiolytics, sedatives, and anticonvulsants.[6][7] PAMs of the GABA-A receptor, such as benzodiazepines, enhance the receptor's function in the presence of the endogenous ligand, GABA, offering a nuanced approach to modulating neural inhibition.

This document provides a structured, multi-tiered experimental approach to rigorously test this hypothesis, progressing from initial in vitro characterization to in vivo behavioral validation.

Hypothesized Mechanism of Action: NeuroMorph-1 as a GABA-A Receptor PAM

We propose that NeuroMorph-1 binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding is hypothesized to induce a conformational change that increases the receptor's affinity for GABA or enhances the channel's opening probability upon GABA binding, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This potentiation of GABAergic inhibition is expected to manifest as anxiolytic and sedative-hypnotic effects at the behavioral level.

Hypothesized_Signaling_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Chloride (Cl-) Influx GABA_A->Cl_channel opens Hyperpolarization Membrane Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization causes GABA GABA GABA->GABA_A binds (orthosteric site) NeuroMorph1 NeuroMorph-1 (PAM) NeuroMorph1->GABA_A binds (allosteric site) NeuroMorph1->GABA

Caption: Hypothesized mechanism of NeuroMorph-1 as a GABA-A receptor PAM.

PART 1: In Vitro Characterization

The initial phase of investigation focuses on confirming the direct interaction of NeuroMorph-1 with the GABA-A receptor and characterizing its functional effect on receptor activity.

Radioligand Binding Assay: Assessing Affinity for the GABA-A Receptor

Objective: To determine if NeuroMorph-1 can displace a known radiolabeled ligand from the GABA-A receptor complex, which would indicate a direct binding interaction. A competitive binding assay using [³H]muscimol (a GABA-A agonist) or [³H]flunitrazepam (a benzodiazepine site ligand) will be employed.

Protocol: Competitive Radioligand Binding Assay [6][8][9][10][11]

  • Membrane Preparation:

    • Homogenize rat whole brains in 20 volumes of ice-cold 0.32 M sucrose buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

    • Wash the pellet by resuspension in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and repeat the centrifugation step three times to remove endogenous GABA.

    • Resuspend the final pellet in a known volume of binding buffer (50 mM Tris-HCl, pH 7.4) and determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of competing ligand (NeuroMorph-1 at various concentrations, e.g., 1 nM to 1 mM).

      • 50 µL of radioligand ([³H]muscimol at a final concentration of ~5 nM).

      • 150 µL of the membrane preparation (50-100 µg of protein).

    • For total binding, replace the competing ligand with buffer.

    • For non-specific binding, use a saturating concentration of unlabeled GABA (e.g., 10 mM).

  • Incubation and Termination:

    • Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

    • Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C, presoaked in 0.3% polyethyleneimine) using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl).

  • Quantification and Analysis:

    • Place the filter discs in scintillation vials with scintillation cocktail.

    • Quantify radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of NeuroMorph-1 and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 1: Hypothetical Binding Assay Data for NeuroMorph-1

CompoundRadioligandIC₅₀ (µM)
NeuroMorph-1[³H]muscimol2.5
GABA (Control)[³H]muscimol0.1
Diazepam (Control)[³H]flunitrazepam0.005
Electrophysiology: Functional Characterization of GABA-A Receptor Modulation

Objective: To directly measure the effect of NeuroMorph-1 on GABA-A receptor-mediated currents using whole-cell patch-clamp electrophysiology in cultured primary neurons or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).

Protocol: Whole-Cell Patch-Clamp Recording [12][13][14][15][16]

  • Cell Preparation:

    • Culture primary cortical neurons or HEK293 cells expressing α1β2γ2 GABA-A receptor subunits on glass coverslips.

    • Use cells for recording 5-10 days after plating.

  • Recording Setup:

    • Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with artificial cerebrospinal fluid (aCSF).

    • Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the intracellular solution (containing high chloride to allow for inward currents at a holding potential of -70 mV).

  • Data Acquisition:

    • Establish a whole-cell configuration on a selected neuron.

    • Voltage-clamp the cell at a holding potential of -70 mV.

    • Apply a submaximal concentration of GABA (e.g., EC₂₀) using a puff applicator or a rapid solution exchange system to elicit a baseline current.[13]

    • After establishing a stable baseline, co-apply the same concentration of GABA with varying concentrations of NeuroMorph-1 (e.g., 0.1 µM to 100 µM).

    • Record the potentiation of the GABA-evoked current.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the absence and presence of NeuroMorph-1.

    • Calculate the percentage potentiation for each concentration of NeuroMorph-1.

    • Plot the percentage potentiation against the log concentration of NeuroMorph-1 to generate a dose-response curve and determine the EC₅₀ for potentiation.

Electrophysiology_Workflow start Start: Prepare Cultured Neurons setup Establish Whole-Cell Patch-Clamp Configuration start->setup baseline Apply GABA (EC₂₀) Record Baseline Current setup->baseline coapply Co-apply GABA (EC₂₀) + Varying [NeuroMorph-1] baseline->coapply coapply->baseline Washout record Record Potentiated Current coapply->record analyze Measure Peak Amplitudes Calculate % Potentiation record->analyze end End: Generate Dose-Response Curve analyze->end

Caption: Workflow for electrophysiological characterization of NeuroMorph-1.

PART 2: In Vivo Behavioral Assays

Following successful in vitro characterization, the next logical step is to assess whether NeuroMorph-1 elicits behavioral effects consistent with the potentiation of GABAergic neurotransmission in a whole-animal model.

Elevated Plus Maze (EPM): Assessing Anxiolytic Activity

Objective: To determine if NeuroMorph-1 has anxiolytic-like effects in mice. The EPM is a standard test for anxiety, where anxiolytic compounds increase the time spent in the open, more "threatening" arms of the maze.[17][18][19][20][21]

Protocol: Elevated Plus Maze Test [17][18][20][21]

  • Animals and Dosing:

    • Use male C57BL/6 mice (20-25 g), acclimatized for at least one week.

    • Divide animals into groups (n=10-12 per group): Vehicle control, Diazepam (positive control, e.g., 2 mg/kg), and NeuroMorph-1 (e.g., 1, 5, 10 mg/kg).

    • Administer compounds via intraperitoneal (i.p.) injection 30 minutes before testing.

  • Apparatus and Procedure:

    • The EPM apparatus consists of two open arms and two enclosed arms, elevated from the floor.

    • Place a mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes. Record the session with a video camera.

  • Data Analysis:

    • Use video-tracking software to score the following parameters:

      • Time spent in the open arms.

      • Number of entries into the open arms.

      • Total distance traveled (to control for general locomotor effects).

    • Calculate the percentage of time spent in the open arms: (Time in Open Arms / 300s) * 100.

    • Analyze data using a one-way ANOVA followed by a post-hoc test.

Table 2: Hypothetical Elevated Plus Maze Data

Treatment GroupDose (mg/kg, i.p.)% Time in Open Arms (Mean ± SEM)Total Distance Traveled (m)
Vehicle-15.2 ± 2.125.6 ± 1.8
Diazepam235.8 ± 3.523.1 ± 2.0
NeuroMorph-1118.1 ± 2.324.9 ± 1.9
NeuroMorph-1528.9 ± 3.124.2 ± 1.7
NeuroMorph-11034.5 ± 3.818.5 ± 2.2
*p < 0.05 compared to Vehicle. Note the highest dose of NeuroMorph-1 shows a decrease in locomotion, suggesting potential sedative effects.
Pentobarbital-Induced Sleep Test: Assessing Sedative-Hypnotic Effects

Objective: To evaluate the sedative-hypnotic properties of NeuroMorph-1 by measuring its ability to potentiate the sleep-inducing effects of a sub-hypnotic dose of sodium pentobarbital.[22][23][24][25]

Protocol: Pentobarbital-Induced Sleep Test [22][23]

  • Animals and Dosing:

    • Use male Swiss albino mice (20-25 g).

    • Group animals as in the EPM test.

    • Administer NeuroMorph-1 or controls i.p. 30 minutes before the pentobarbital injection.

  • Procedure:

    • Inject a sub-hypnotic dose of sodium pentobarbital (e.g., 40 mg/kg, i.p.) that does not induce sleep in most vehicle-treated animals.

    • Immediately place each mouse in an individual cage and observe for the loss of the righting reflex. The righting reflex is considered lost if the mouse remains on its back for more than 30 seconds.

    • Record the latency to the loss of the righting reflex (sleep onset) and the total duration of sleep (time from loss to spontaneous recovery of the righting reflex).

  • Data Analysis:

    • Compare the sleep latency and sleep duration between groups using a one-way ANOVA.

    • The number of animals that lose the righting reflex in each group can also be compared using a Chi-square test.

Table 3: Hypothetical Sedative Activity Data

Treatment GroupDose (mg/kg, i.p.)Sleep Latency (min, Mean ± SEM)Sleep Duration (min, Mean ± SEM)
Vehicle-> 60 (1/10 animals slept)5.5 (for the 1 animal)
Diazepam28.5 ± 1.245.3 ± 5.1
NeuroMorph-11> 60 (2/10 animals slept)8.1 ± 2.3
NeuroMorph-1515.2 ± 2.525.6 ± 4.2
NeuroMorph-1109.8 ± 1.555.1 ± 6.3
*p < 0.05 compared to Vehicle.

Conclusion and Future Directions

This guide outlines a comprehensive, albeit hypothetical, strategy for the initial neuropharmacological investigation of 2-Morpholin-4-yl-propionic acid hydrochloride (NeuroMorph-1). The proposed experiments are designed to systematically test the hypothesis that it acts as a positive allosteric modulator of the GABA-A receptor. Positive results from these studies would provide a strong foundation for more advanced preclinical development, including pharmacokinetic profiling, metabolism studies, and evaluation in more complex models of neurological and psychiatric disorders. The structural simplicity and novelty of NeuroMorph-1 make it an intriguing candidate for exploration, potentially leading to the discovery of a new class of GABAergic modulators.

References

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Application Note: Development and Validation of a Stability-Indicating RP-HPLC Assay for 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Morpholin-4-yl-propionic acid hydrochloride. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a robust and reliable analytical method suitable for routine analysis and stability studies. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines Q2(R1) for analytical procedure validation and Q1A(R2) for stability testing.[1][2][3][4][5]

Introduction

2-Morpholin-4-yl-propionic acid hydrochloride is an organic compound featuring a morpholine ring, a tertiary amine, and a carboxylic acid group.[6][7][8] Such structures are common scaffolds in pharmaceutical research and development.[6] Accurate quantification of this active pharmaceutical ingredient (API) is critical for ensuring dosage form uniformity, assessing stability, and guaranteeing patient safety and drug efficacy.

The presence of a tertiary amine and a carboxylic acid makes the molecule polar, which can present challenges for retention on traditional reversed-phase columns. Furthermore, the hydrochloride salt form requires careful consideration of mobile phase pH to ensure consistent ionization and chromatographic behavior. This application note details a systematic approach to developing a simple, specific, accurate, and precise RP-HPLC method with UV detection.

Physicochemical Properties of the Analyte
  • Molecular Formula: C₇H₁₄ClNO₃[7][8]

  • Molecular Weight: 195.64 g/mol [7][8]

  • Structure:

    alt text

    (Image Source: PubChem CID 102594511)

  • Key Features: Tertiary amine (morpholine nitrogen), carboxylic acid, hydrochloride salt. The presence of these functional groups dictates the chromatographic strategy. The tertiary amine is basic, and the carboxylic acid is acidic. The pH of the mobile phase will be a critical parameter to control the ionization state and, therefore, the retention of the molecule.

Assay Development Strategy

The overall strategy is to develop a stability-indicating method. This means the method must be able to quantify the intact API in the presence of its degradation products, impurities, and excipients.[9] This is achieved through forced degradation studies, which are integral to the development process.[1][9][10][11]

Overall Workflow

The development and validation process follows a logical sequence to ensure a robust final method.

AssayDevelopmentWorkflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) A Analyte Characterization (Solubility, pKa, UV λmax) B Chromatographic Condition Screening (Column, Mobile Phase, pH) A->B C Forced Degradation (Stress Studies) B->C D Method Optimization (Peak Shape, Resolution) C->D E Specificity & Stability-Indicating Power D->E Final Method F Linearity & Range E->F G Accuracy (Recovery) F->G H Precision (Repeatability & Intermediate Precision) G->H I LOD & LOQ H->I J Robustness I->J K K J->K Method Ready for Routine Use

Caption: Workflow for Assay Development and Validation.

Experimental Protocols

Materials and Reagents
  • Reference Standard: 2-Morpholin-4-yl-propionic acid hydrochloride (purity ≥ 99.5%)

  • HPLC Grade Acetonitrile (ACN)

  • HPLC Grade Methanol (MeOH)

  • Potassium Phosphate Monobasic (KH₂PO₄)

  • Orthophosphoric Acid (H₃PO₄)

  • Hydrochloric Acid (HCl) , 0.1 N solution

  • Sodium Hydroxide (NaOH) , 0.1 N solution

  • Hydrogen Peroxide (H₂O₂) , 3% solution

  • Water: HPLC grade or Milli-Q equivalent

Instrumentation and Chromatographic Conditions

The following conditions are a recommended starting point. Optimization will be necessary.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/DAD detectorStandard, reliable instrumentation for pharmaceutical analysis.
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm particle sizeA C18 column is a versatile starting point for retaining moderately polar compounds.
Mobile Phase A: 25 mM KH₂PO₄ buffer, pH adjusted to 3.0 with H₃PO₄B: Acetonitrile (ACN)A buffered mobile phase is critical to control the ionization state of the analyte. A pH of 3.0 will ensure the carboxylic acid is protonated (less polar) and the tertiary amine is protonated (ionized), providing a balance for retention.
Gradient/Isocratic Isocratic: 85% A / 15% BAn isocratic method is simpler and more robust for routine QC. A gradient may be required if degradation products have very different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmThe analyte lacks a strong chromophore, so detection at a lower UV wavelength is necessary to achieve adequate sensitivity.
Injection Volume 10 µLA typical injection volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to elute the main peak and any early-eluting impurities.
Preparation of Solutions
  • Buffer Preparation (25 mM Phosphate, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% orthophosphoric acid. Filter through a 0.45 µm nylon filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-Morpholin-4-yl-propionic acid hydrochloride reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and methanol (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This concentration is typically suitable for an assay of a drug substance.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential to establish the stability-indicating nature of the method.[1][9][11][12] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the resulting degradation products can be adequately resolved from the main peak.[1][9][10]

Protocol:

  • Prepare a solution of the API at approximately 1000 µg/mL.

  • Expose aliquots of this solution to the stress conditions listed in the table below.

  • After exposure, neutralize the acid and base-stressed samples (if necessary) and dilute to a final concentration of 100 µg/mL for HPLC analysis.

  • Analyze a non-stressed control sample alongside the stressed samples.

Stress ConditionProtocolPurpose
Acid Hydrolysis Mix sample with 0.1 N HCl. Heat at 60 °C for 4 hours.To test susceptibility to breakdown in acidic environments.[11][12]
Base Hydrolysis Mix sample with 0.1 N NaOH. Keep at room temperature for 2 hours.To test susceptibility to breakdown in alkaline environments.[11][12]
Oxidation Mix sample with 3% H₂O₂. Keep at room temperature for 6 hours.To assess stability against oxidative stress.[11][12]
Thermal Degradation Heat the solid API at 80 °C for 24 hours. Dissolve and analyze.To evaluate the effect of high temperature on the solid drug substance.[12]
Photolytic Degradation Expose the solution to UV light (ICH Q1B conditions).To assess light sensitivity.[2][12]

The results of these studies will confirm that any degradation products are well-separated from the analyte peak, thereby proving the method's specificity.

Method Validation Protocol (ICH Q2(R1))

Once the method is optimized, it must be validated to demonstrate its suitability for the intended purpose.[3][4][5]

ValidationParameters Validation ICH Q2(R1) Validation Parameters Specificity Linearity Accuracy Precision Range LOD/LOQ Robustness Specificity Peak Purity (DAD) Resolution > 2 No interference from placebo/degradants Validation:f0->Specificity Linearity 5 concentrations R² ≥ 0.999 Validation:f1->Linearity Accuracy Spiked placebo at 3 levels (e.g., 80%, 100%, 120%) Recovery 98.0-102.0% Validation:f2->Accuracy Precision {Repeatability (n=6) Intermediate Precision (different day/analyst)}|RSD ≤ 2.0% Validation:f3->Precision Robustness Deliberate small changes (pH, % Organic, Flow Rate) System suitability must pass Validation:f6->Robustness

Caption: Key Validation Parameters as per ICH Q2(R1).

Specificity
  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix.

  • Procedure:

    • Analyze a diluent blank, a placebo solution, a standard solution, and the samples from the forced degradation study.

    • Assess peak purity of the analyte peak using a Diode Array Detector (DAD).

  • Acceptance Criteria: The analyte peak should have no interference from the blank or placebo at its retention time. Peak purity index should be > 0.999. All degradant peaks should be resolved from the analyte peak with a resolution (Rs) > 2.0.

Linearity
  • Objective: To demonstrate a linear relationship between the concentration of the analyte and the detector response.

  • Procedure:

    • Prepare a series of at least five standard solutions from the stock solution, covering a range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).[3]

    • Inject each solution in triplicate.

    • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999. The y-intercept should be insignificant.

Example Linearity Data:

Concentration (µg/mL)Mean Peak Area (n=3)
50451,234
75674,567
100901,230
1251,123,450
1501,350,980
0.9998
Accuracy (Recovery)
  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Prepare a placebo solution.

    • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

    • Prepare three samples at each level and analyze them.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze six replicate preparations of the standard solution (100 µg/mL) on the same day, by the same analyst.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the peak areas should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: Not mandatory for an assay of a drug substance but good practice. The LOQ should be demonstrated with acceptable precision (RSD ≤ 10%).

Robustness
  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Analyze the standard solution while making small changes to the method parameters, one at a time.

    • Examples:

      • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

      • Mobile Phase pH: ± 0.2 units (2.8 and 3.2)

      • Column Temperature: ± 5 °C (25 °C and 35 °C)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) must remain within acceptable limits for all varied conditions. Retention time shifts should be predictable.

Conclusion

This application note provides a detailed framework for developing and validating a robust, stability-indicating RP-HPLC method for the assay of 2-Morpholin-4-yl-propionic acid hydrochloride. By following the outlined protocols for method development, forced degradation, and validation according to ICH guidelines, laboratories can establish a reliable analytical procedure suitable for quality control and regulatory submission. The key to success lies in the systematic optimization of chromatographic conditions and a thorough validation that demonstrates the method is fit for its intended purpose.

References

Comprehensive Methodologies for Characterizing the Binding of 2-Morpholin-4-yl-propionic acid hydrochloride to Protein Targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Introduction: From Small Molecule to Mechanistic Insight

In the landscape of modern drug discovery, the journey from identifying a promising small molecule to understanding its therapeutic potential is paved with rigorous biophysical and structural investigation. 2-Morpholin-4-yl-propionic acid hydrochloride (Molecular Formula: C₇H₁₄ClNO₃, Molecular Weight: 195.64 g/mol ) is a morpholine derivative that, like similar chemical scaffolds, holds potential for interacting with various biological targets.[1][2][3] For instance, related morpholine compounds have been investigated for their roles as modulators of neurotransmitter systems, such as glutamate receptors.[4]

Elucidating the binding characteristics of this compound is paramount. It allows us to answer critical questions: What protein does it bind to? How tightly? How quickly? What is the precise structural nature of this interaction? Answering these questions is fundamental to validating its mechanism of action, optimizing its structure for improved potency and selectivity, and ultimately developing it into a viable therapeutic agent or chemical probe.

This guide provides a comprehensive, multi-faceted strategy for studying the binding of 2-Morpholin-4-yl-propionic acid hydrochloride. We will move beyond simple protocols, delving into the causality behind experimental choices to empower researchers to design robust, self-validating studies. The workflow progresses from initial computational predictions to detailed biophysical and structural characterization, reflecting an integrated and field-proven approach to small molecule drug discovery.[5]

Phase 1: Initial Assessment and Target Validation

Before committing to resource-intensive biophysical assays, a combination of computational and cell-based validation techniques can provide crucial early insights and confirm that the compound engages its intended target within a relevant biological system.

Computational Docking: Predicting the Plausible

Molecular docking serves as a powerful first step to predict the binding pose and estimate the affinity of 2-Morpholin-4-yl-propionic acid hydrochloride with a hypothesized protein target.[6][7] This in silico technique models the interaction between the small molecule (ligand) and the protein's binding site, providing a structural hypothesis that can guide subsequent experimental design.[8]

Causality of the Approach: By starting with a computational model, we can rapidly screen potential targets and prioritize experimental resources. The predicted binding mode can highlight key amino acid residues that could be mutated to validate the interaction site experimentally. While not a substitute for empirical data, docking significantly narrows the field of possibilities.[9]

cluster_0 Computational Workflow PDB 1. Obtain Protein Structure (PDB or Homology Model) Grid 3. Define Binding Site (Grid Generation) PDB->Grid Ligand 2. Prepare Ligand Structure (2-Morpholin-4-yl-propionic acid HCl) Dock 4. Perform Docking Simulation (e.g., AutoDock, Glide) Ligand->Dock Grid->Dock Analyze 5. Analyze Results (Scoring, Pose Clustering) Dock->Analyze Hypothesis 6. Generate Binding Hypothesis (Key residues, Affinity estimate) Analyze->Hypothesis

Caption: Computational docking workflow for initial binding prediction.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Native Environment

CETSA is an indispensable method for verifying that a compound binds to its target protein within the complex milieu of an intact cell or cell lysate.[10][11] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation and aggregation than the unbound protein.[12][13]

Trustworthiness of the Protocol: This assay's power lies in its physiological relevance. It directly confirms target engagement in a cell, providing strong evidence that the compound can access its target and bind under native conditions. A positive result from CETSA provides high confidence to proceed with more detailed, in vitro biophysical characterization.[12]

Detailed Protocol: CETSA with Western Blot Detection

  • Cell Culture and Treatment:

    • Culture cells expressing the target protein to approximately 80% confluency.

    • Treat cells with various concentrations of 2-Morpholin-4-yl-propionic acid hydrochloride or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[13]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature). This is critical for releasing intracellular contents without using detergents that might disrupt the native protein complexes.

    • Separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[12]

  • Detection and Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble target protein in each sample using SDS-PAGE and Western Blotting with a target-specific antibody.[14]

    • Plot the band intensity for each sample against the corresponding temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and binding.

Phase 2: Quantitative Biophysical Characterization

Once target engagement is confirmed, the next step is to precisely quantify the binding thermodynamics and kinetics. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are the gold-standard techniques for this purpose.[15][16]

Isothermal Titration Calorimetry (ITC): The Thermodynamic Signature

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[17] It is a label-free, in-solution technique that yields the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[18]

Expertise in Experimental Design: The choice of buffer and sample concentrations is critical for a successful ITC experiment. The buffer for the protein and ligand must be identical to avoid large heats of dilution that can mask the binding signal. Protein concentration in the cell should ideally be 10-50 times the expected KD, while the ligand concentration in the syringe should be 10-15 times the protein concentration to ensure saturation is reached.[19]

Detailed Protocol: ITC Analysis

  • Sample Preparation:

    • Express and purify the target protein to >95% purity.

    • Prepare a concentrated stock solution of 2-Morpholin-4-yl-propionic acid hydrochloride.

    • Dialyze the protein extensively against the final ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Dissolve the compound in the exact same buffer from the final dialysis step.

    • Degas both protein and compound solutions immediately before the experiment to prevent air bubbles.[19]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution (e.g., 20 µM) into the sample cell and the compound solution (e.g., 200-300 µM) into the injection syringe.

  • Titration:

    • Perform a series of small, timed injections (e.g., 19 injections of 2 µL each) of the compound into the protein solution while stirring.

    • The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells, which corresponds to the heat change per injection.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine KD, n, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Surface Plasmon Resonance (SPR): Unveiling the Kinetics

SPR is a powerful, label-free optical technique for monitoring biomolecular interactions in real-time.[20] It provides detailed kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (KD = koff/kon) can be calculated.[21][22]

Causality of the Approach: Understanding kinetics is crucial. Two compounds can have the same affinity (KD) but vastly different kinetic profiles. A compound with a slow koff (long residence time) may exhibit a more durable pharmacological effect in vivo, a critical parameter for drug development.[21]

cluster_1 SPR Experimental Workflow Immobilize 1. Immobilize Target Protein on Sensor Chip (e.g., Amine Coupling) Baseline 2. Establish Stable Baseline (Running Buffer Flow) Immobilize->Baseline Association 3. Association Phase (Inject Compound at various conc.) Baseline->Association Dissociation 4. Dissociation Phase (Flow Running Buffer only) Association->Dissociation Regen 5. Regeneration (Remove bound compound) Dissociation->Regen Analyze 6. Data Analysis (Global Fit to Kinetic Model) Regen->Analyze

Caption: A typical workflow for a Surface Plasmon Resonance experiment.

Detailed Protocol: SPR Kinetic Analysis

  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.

    • Immobilize the target protein to the surface. The choice of immobilization buffer pH is critical to promote electrostatic pre-concentration and ensure the protein remains active.[20]

    • Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization to allow for signal subtraction.

  • Kinetic Assay:

    • Flow a running buffer (e.g., HBS-EP+) over both flow cells until a stable baseline is achieved.

    • Inject a series of increasing concentrations of 2-Morpholin-4-yl-propionic acid hydrochloride over the surfaces for a defined period to monitor the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

    • Between cycles, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound compound without denaturing the immobilized protein.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Perform a global fit of the sensorgrams from all concentrations simultaneously to a kinetic model (e.g., 1:1 Langmuir binding) using the instrument's analysis software. This will yield robust values for kon, koff, and KD.

Technique Comparison Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)
Primary Output Affinity (KD), Enthalpy (ΔH), Stoichiometry (n)Kinetics (kon, koff), Affinity (KD)Target Engagement, Thermal Stability Shift (ΔTm)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures ligand-induced protein stabilization
Format In-solution, label-freeSurface-based, label-freeIn-cell or in-lysate
Key Advantage Provides full thermodynamic profileReal-time kinetic data (residence time)Confirms binding in a physiological context
Considerations Requires higher sample quantityProtein immobilization can affect activityIndirect; requires specific antibodies for detection
Reference [17][18][21][23][12][13]

Phase 3: High-Resolution Structural Elucidation

While biophysical methods quantify the what and how much of binding, structural biology techniques reveal the how—the precise, atomic-level details of the interaction.

X-ray Crystallography: The Atomic Blueprint

X-ray crystallography is the gold-standard method for determining the three-dimensional structure of protein-ligand complexes at atomic resolution.[24][25] It provides an unambiguous view of the ligand's binding orientation, conformation, and the specific hydrogen bonds, ionic interactions, and hydrophobic contacts it makes with the target protein.[26][27]

Protocol Strategy: Co-crystallization vs. Soaking

  • Co-crystallization: The protein and an excess of 2-Morpholin-4-yl-propionic acid hydrochloride are incubated together to form a complex prior to setting up crystallization trials. This method is preferred if the ligand induces a significant conformational change in the protein.[28]

  • Soaking: Pre-grown crystals of the apo-protein are transferred to a solution containing the compound, allowing it to diffuse into the crystal lattice and bind to the protein. This approach is higher-throughput if a robust apo-crystallization condition is already established.[28]

General Protocol Outline:

  • Complex Formation: Prepare the protein-ligand complex via incubation (for co-crystallization) or prepare high-quality apo-protein crystals.

  • Crystallization: Screen a wide range of conditions (precipitants, buffers, salts) to find one that produces well-ordered, single crystals.

  • Ligand Soaking (if applicable): Transfer apo-crystals to a cryoprotectant solution containing the compound for a defined period (minutes to hours).

  • Data Collection: Flash-cool the crystal in liquid nitrogen and expose it to a high-intensity X-ray beam at a synchrotron source to generate a diffraction pattern.

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. Build an atomic model of the protein-ligand complex into the map and refine it to achieve the best fit with the experimental data.

Cryo-Electron Microscopy (Cryo-EM): Visualizing Complex and Dynamic Targets

For proteins that are difficult to crystallize, such as large multi-protein complexes or membrane proteins, Cryo-EM has emerged as a revolutionary alternative.[29][30] The technique involves flash-freezing protein-ligand complexes in a thin layer of vitreous ice and imaging them with an electron microscope.[31] Computational averaging of thousands of individual particle images allows for the reconstruction of a near-atomic resolution 3D structure.[32]

Expertise in Application: While historically used for large macromolecules, recent advances have made Cryo-EM increasingly viable for visualizing small molecule binding to moderately sized proteins, revealing conformational changes and dynamic binding modes that are difficult to capture with crystallography.[29][32]

Conclusion: An Integrated Strategy for Confident Characterization

Studying the binding of a small molecule like 2-Morpholin-4-yl-propionic acid hydrochloride requires a multi-pronged, hierarchical approach. No single technique can provide the complete picture. By integrating computational predictions (Phase 1), cellular validation (Phase 1), quantitative biophysical analysis (Phase 2), and high-resolution structural studies (Phase 3), researchers can build a comprehensive and robust understanding of their compound. This detailed characterization is the bedrock of successful structure-based drug design and the confident advancement of new therapeutic candidates.

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  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. Available at: [Link]

  • Slavkovic, S., & Johnson, P. E. (2018). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Aptamers. Available at: [Link]

  • Chemical Synthesis Database. (2025). 2-morpholin-4-yl-propionic acid methyl ester. Chemical Synthesis Database. Available at: [Link]

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Application Notes and Protocols for In Vivo Evaluation of 2-Morpholin-4-yl-propionic acid hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Publicly available information on specific in vivo studies for "2-Morpholin-4-yl-propionic acid hydrochloride" is limited. This document provides a comprehensive, generalized framework for the preclinical in vivo evaluation of a novel investigational compound of this class, based on established research methodologies and regulatory guidelines. Researchers must adapt these protocols based on emerging data, in-house findings, and the specific characteristics of the test article.

Introduction: Rationale for In Vivo Studies

2-Morpholin-4-yl-propionic acid hydrochloride is a morpholine derivative with potential applications in pharmaceutical research, acting as a structural scaffold for developing new therapeutic agents.[1] Research suggests that related compounds, such as 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, may function as modulators of neurotransmitter systems, particularly glutamate receptors.[2] Dysregulation of glutamate, the primary excitatory neurotransmitter, is implicated in the pathophysiology of numerous neurological disorders, including epilepsy, neurodegenerative diseases like Alzheimer's, and ischemic brain injury.[3][4][5][6]

The primary objectives of conducting in vivo animal studies with a novel compound like 2-Morpholin-4-yl-propionic acid hydrochloride are to systematically evaluate its safety, tolerability, pharmacokinetic profile, and efficacy in a relevant disease model before it can be considered for human trials.[7] This guide outlines a logical, phased approach to preclinical in vivo assessment, beginning with foundational safety and pharmacokinetic evaluations and progressing to efficacy studies in appropriate animal models of neurological disease.

Pre-formulation and Vehicle Selection

The success of in vivo studies is critically dependent on a stable and appropriate drug formulation.[4] The hydrochloride salt form of the compound suggests potential aqueous solubility.

Solubility Assessment Protocol
  • Objective: To determine the solubility of 2-Morpholin-4-yl-propionic acid hydrochloride in common preclinical vehicles.

  • Materials: Test compound, sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS, pH 7.4), 5% Dextrose in Water (D5W), Dimethyl sulfoxide (DMSO), Polyethylene glycol 300 (PEG300), Tween 80, Corn oil.

  • Procedure:

    • Prepare serial dilutions of the compound in each vehicle.

    • Vortex and/or sonicate to facilitate dissolution.

    • Visually inspect for particulates.

    • Determine the highest concentration that forms a clear, colorless solution.

  • Causality: An ideal vehicle should be non-toxic and allow for the administration of the desired dose in a reasonable volume. For parenteral routes, the formulation must be sterile, iso-osmolar (~280-310 mOsm/kg), and have a pH close to physiological (~7.4) to prevent injection site pain and tissue necrosis.[5] If co-solvents like DMSO are necessary, the final concentration should be kept to a minimum (ideally <10%) to avoid vehicle-induced toxicity.[3]

Table 1: Example Formulation Data Presentation
Formulation IDVehicle CompositionCompound Conc. (mg/mL)pHAppearance
F1Sterile Saline107.3Clear, colorless solution
F210% DMSO, 40% PEG300, 50% Saline507.2Clear, colorless solution

Tier 1: Safety and Tolerability Assessment

The initial goal is to establish a safe dose range and identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not produce unacceptable toxicity.[3]

Experimental Workflow for Safety Assessment

G cluster_0 Tier 1: Safety & Tolerability A Acute Toxicity Study (Single Dose Escalation) B Determine Preliminary MTD A->B Observe for 14 days C Repeat-Dose MTD Study (e.g., 7-14 days) B->C Select 3-5 doses below acute MTD D Define NOAEL & Final MTD C->D Analyze clinical signs, body weight, pathology, blood chemistry

Caption: Phased approach to determining the Maximum Tolerated Dose (MTD).

Protocol: Single-Dose Acute Toxicity Study
  • Objective: To assess the toxicity profile after a single administration and find a preliminary MTD.

  • Animal Model: Use a standard inbred mouse strain (e.g., C57BL/6 or BALB/c), 8-10 weeks old, with an equal number of males and females.[3]

  • Grouping: Assign mice to several dose groups (e.g., 10, 50, 100, 500 mg/kg) and a vehicle control group (n=3-5 mice per sex per group).

  • Administration: Administer the compound via the intended clinical route (e.g., intraperitoneal (IP) or oral (PO)).

  • Monitoring:

    • Continuously observe animals for the first 4 hours post-dosing, then at 24 and 48 hours.[3]

    • Record clinical signs of toxicity (e.g., changes in posture, activity, breathing, convulsions, distress).

    • Measure body weight just before dosing and daily for 14 days. A body weight loss of >15-20% is often considered a sign of dose-limiting toxicity.[3]

  • Endpoint: The study concludes after 14 days of observation. Gross necropsy may be performed on all animals.

Protocol: Repeat-Dose MTD Study
  • Objective: To evaluate toxicity following repeated administrations and establish the No Observed Adverse Effect Level (NOAEL).[8]

  • Dose Selection: Based on the acute toxicity results, select 3-5 dose levels below the acutely toxic doses.[3]

  • Administration: Administer the compound and vehicle control daily for 14-28 days.

  • Monitoring:

    • Record clinical signs daily.

    • Measure body weight at least three times per week.[3]

    • At the end of the study, collect blood for Complete Blood Count (CBC) and serum chemistry analysis.

    • Perform histopathological examination of major organs (e.g., liver, kidney, spleen, brain, heart).

  • Data Analysis: The NOAEL is the highest dose at which there are no statistically or biologically significant adverse findings. The MTD is the dose just below the one causing significant toxicity.[9]

Tier 2: Pharmacokinetic (PK) Profiling

Pharmacokinetics describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion). A PK study is essential to understand drug exposure at different dose levels and to correlate exposure with pharmacodynamic effects.[7][10]

Protocol: Murine Pharmacokinetic Study
  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life) after a single dose.

  • Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.

  • Grouping and Dosing:

    • Administer a single dose of the compound (e.g., a mid-range, non-toxic dose determined from Tier 1 studies) via the intended efficacy route (e.g., PO) and an intravenous (IV) route for bioavailability assessment.

    • Use n=3-5 animals per time point for terminal sampling, or fewer if serial sampling is used.[10]

  • Sample Collection:

    • Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-administration.[11]

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-Morpholin-4-yl-propionic acid hydrochloride in plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use non-compartmental analysis to determine pharmacokinetic parameters.[11]

Table 2: Example Pharmacokinetic Data Summary
ParameterRoute: Oral (10 mg/kg)Route: IV (2 mg/kg)
Cmax (ng/mL) 1250 ± 1502500 ± 300
Tmax (hr) 0.50.08
AUC (ng*hr/mL) 3200 ± 4001800 ± 250
Half-life (hr) 2.1 ± 0.31.8 ± 0.2
Bioavailability (%) 35.5-

Tier 3: Efficacy Evaluation in Disease Models

Based on the hypothesis that the compound modulates glutamate receptors, suitable animal models would be those for epilepsy or neurodegeneration.[2] The choice of model must have construct, face, and predictive validity for the human condition.[12]

Hypothetical Glutamate Receptor Signaling Pathway

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA NMDA Receptor Glutamate_Vesicle->NMDA Release AMPA AMPA Receptor Glutamate_Vesicle->AMPA mGluR mGluR Glutamate_Vesicle->mGluR Ca_Influx Ca++ Influx NMDA->Ca_Influx AMPA->Ca_Influx Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Excitotoxicity Excitotoxicity Signaling->Excitotoxicity Over-activation Test_Compound 2-Morpholin-4-yl- propionic acid HCl Test_Compound->NMDA Modulates Test_Compound->mGluR Modulates

Caption: Hypothesized modulation of postsynaptic glutamate receptors.

Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model (Epilepsy)

This model is widely used for screening anti-convulsant drugs.[3]

  • Objective: To evaluate the anti-convulsant activity of the test compound.

  • Animal Model: Male BALB/c mice.

  • Grouping and Dosing:

    • Group 1: Vehicle Control + Saline

    • Group 2: Vehicle Control + PTZ (e.g., 60 mg/kg, IP)

    • Group 3: Test Compound (Dose 1) + PTZ

    • Group 4: Test Compound (Dose 2) + PTZ

    • Group 5: Positive Control (e.g., Diazepam) + PTZ

  • Procedure:

    • Administer the test compound or vehicle orally 60 minutes before the PTZ challenge.

    • Inject PTZ intraperitoneally.

    • Immediately place the mouse in an observation chamber and record seizure activity for 30 minutes.

  • Endpoints:

    • Latency: Time to the first myoclonic jerk and generalized tonic-clonic seizure.

    • Severity: Score seizures using the Racine scale.

    • Mortality: Record the percentage of mortality in each group.

Protocol: Scopolamine-Induced Amnesia Model (Neuroprotection)

This model is used to assess compounds for their potential to improve cognitive function.[13][14]

  • Objective: To evaluate the neuroprotective and cognitive-enhancing effects of the test compound.

  • Animal Model: Male Wistar rats.

  • Grouping and Dosing:

    • Group 1: Vehicle Control + Saline

    • Group 2: Vehicle Control + Scopolamine (e.g., 1 mg/kg, IP)

    • Group 3: Test Compound (Dose 1) + Scopolamine

    • Group 4: Test Compound (Dose 2) + Scopolamine

    • Group 5: Positive Control (e.g., Donepezil) + Scopolamine

  • Procedure:

    • Administer the test compound or vehicle orally daily for 14 days.

    • On day 14, administer the compound 60 minutes before the behavioral test, and administer scopolamine 30 minutes before the test.

    • Conduct behavioral testing (e.g., Morris Water Maze or Novel Object Recognition test).[13]

  • Endpoints:

    • Morris Water Maze: Latency to find the hidden platform, distance traveled.

    • Novel Object Recognition: Discrimination index between the novel and familiar object.[13]

    • Biochemical Analysis: After behavioral testing, collect brain tissue (hippocampus and cortex) to measure levels of acetylcholine (ACh), acetylcholinesterase (AChE) activity, and markers of oxidative stress (e.g., MDA, GSH).[14]

Data Analysis and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate tests (e.g., t-test, one-way or two-way ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant. Careful planning with a statistician is recommended to ensure adequate power and sample size.[15]

Conclusion

This document provides a foundational guide for the systematic in vivo evaluation of 2-Morpholin-4-yl-propionic acid hydrochloride. By following a tiered approach that prioritizes safety and characterization of pharmacokinetics before proceeding to efficacy studies, researchers can generate the robust and reliable data necessary to validate its therapeutic potential as a modulator of glutamate signaling and support further development.[7] Adherence to these rigorous, well-documented protocols is crucial for generating reproducible data.[3]

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vivo Mouse Studies with Novel Compounds. Benchchem.
  • Caignard, S., et al. (n.d.). Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. Frontiers in Behavioral Neuroscience.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for In Vivo Formulation of Novel Compounds in Mouse Models. Benchchem.
  • Smolecule. (2023). Buy 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. Smolecule.
  • Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Boston University Office of Research.
  • protocols.io. (2023).
  • Rowland, M., et al. (2014). In Vivo Assessment of Neurotransmitters and Modulators with Magnetic Resonance Spectroscopy: Application to Schizophrenia. Neuropsychopharmacology.
  • Reddy, A., et al. (2018). Animal Models of Epilepsy: A Phenotype-oriented Review.
  • Palombi, T., et al. (2013). Alzheimer's disease and epilepsy: insight from animal models. Disease Models & Mechanisms.
  • Limited Time Offer. (n.d.). (S)-2-morpholin-4-yl-propionic Acid Hydrochloride.
  • van der Laan, J.W. (n.d.). General toxicity study designs. European Medicines Agency.
  • Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke.
  • Zicker, S. C., et al. (2010). Pharmacokinetics of orally administered DL-α-lipoic acid in dogs. American Journal of Veterinary Research.
  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
  • Noble Life Sciences. (n.d.).
  • AMSbiopharma. (2025). Preclinical research strategies for drug development. AMSbiopharma.
  • Li, F., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments.
  • Martin, L. J., et al. (2011). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. British Journal of Cancer.
  • Tancheva, L. P., et al. (2022).
  • Popova, D., et al. (2024).

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Navigating Cell Culture: The Multifaceted Role of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide

In the intricate world of cell culture, maintaining a stable and physiologically relevant environment is paramount to achieving reproducible and meaningful experimental outcomes. While numerous biological buffers have been developed to control pH, the compound 2-Morpholin-4-yl-propionic acid hydrochloride emerges as a molecule of interest, not just for its potential buffering capacity but also for its structural similarity to compounds with known bioactivity. This guide provides a comprehensive overview of its chemical properties, potential applications in cell culture, and detailed protocols for its characterization and use.

Introduction to 2-Morpholin-4-yl-propionic acid hydrochloride: A Molecule with Dual Potential

2-Morpholin-4-yl-propionic acid hydrochloride, with the chemical formula C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol , is a morpholine derivative.[1] The morpholine ring is a "privileged pharmacophore" in medicinal chemistry, frequently incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[2] This structural feature suggests that beyond simple pH control, this compound could exhibit specific biological effects.

Its structure is related to well-established biological buffers like MES (2-(N-morpholino)ethanesulfonic acid) and MOPS (3-(N-morpholino)propanesulfonic acid), which are prized for their effectiveness in maintaining pH in the physiological range of 6.0 to 8.0, high water solubility, and poor permeability across cell membranes.[3][4][5] However, subtle structural differences can lead to significant functional changes. For instance, a related compound, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, has been investigated as a modulator of glutamate receptors, highlighting the potential for specific neuropharmacological activity.[6]

Table 1: Physicochemical Properties of 2-Morpholin-4-yl-propionic acid hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[1]
Molecular Weight 195.64 g/mol [1]
Synonyms (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride[1]
Appearance White solid/crystalline powder[7]
Storage Room temperature in an inert atmosphere[7]

Potential Applications in Cell Culture: Buffering and Bioactivity

Given its chemical nature, 2-Morpholin-4-yl-propionic acid hydrochloride could serve two primary roles in cell culture experiments: as a pH buffering agent or as a bioactive compound for studying specific cellular pathways.

Role as a Biological Buffer

The optimal growth of animal cells typically requires a pH range of 7.2–7.4.[8] Biological buffers, like those in the "Good's buffer" series, are essential for maintaining this narrow range, especially in CO₂-independent incubators.[3][8] The morpholino group in 2-Morpholin-4-yl-propionic acid hydrochloride suggests it may possess buffering capabilities within a physiologically relevant pH range.

Key considerations for use as a buffer:

  • pKa Determination: The buffering capacity is optimal at a pH close to the compound's pKa. Experimental determination of the pKa is a critical first step.

  • Cytotoxicity: It is crucial to assess the compound's toxicity on the specific cell lines being used, as even established buffers can have concentration-dependent effects.[9]

  • Interference: An ideal buffer should not interact with media components or cellular processes.

Role as a Bioactive Compound

The morpholine moiety is a key component of many pharmacologically active molecules.[2] Therefore, it is plausible that 2-Morpholin-4-yl-propionic acid hydrochloride could interact with cellular targets. Its structural similarity to a known glutamate receptor ligand suggests that it could be investigated for effects on neuronal cells or other cells expressing glutamate receptors.

Potential areas of investigation:

  • Neurotransmitter Receptor Modulation: Assessing its ability to bind to and modulate the activity of receptors like glutamate or GABA receptors.

  • Cell Signaling: Investigating its impact on key signaling pathways involved in cell proliferation, differentiation, or apoptosis.

  • Drug Discovery: Utilizing it as a scaffold or a starting point for the synthesis of more complex and potent bioactive molecules.[6][7]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for characterizing the utility of 2-Morpholin-4-yl-propionic acid hydrochloride in a cell culture setting.

Protocol for Determining Buffering Capacity and Optimal Concentration

This protocol outlines the steps to determine the pKa and effective, non-toxic buffering concentration of the compound.

Workflow for Buffer Characterization

cluster_0 Preparation cluster_1 pKa Determination cluster_2 Cytotoxicity Assay A Prepare Stock Solution (e.g., 1M in dH2O) B Filter-sterilize (0.22 µm) A->B C Titrate with NaOH B->C G Prepare Serial Dilutions in Cell Culture Medium B->G D Monitor pH C->D E Plot Titration Curve D->E F Determine pKa E->F H Treat Cells (e.g., 24, 48, 72h) G->H I Perform Viability Assay (e.g., MTT, PrestoBlue) H->I J Determine IC50 & Safe Concentration I->J

Caption: Workflow for characterizing a novel biological buffer.

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Accurately weigh 1.9564 g of 2-Morpholin-4-yl-propionic acid hydrochloride and dissolve it in 8 mL of deionized water to make a 1 M stock solution.

    • Adjust the final volume to 10 mL.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter. Store at 4°C.

  • pKa Determination:

    • In a beaker, add a known volume of the stock solution and dilute with deionized water.

    • Place a calibrated pH probe in the solution.

    • Slowly titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), recording the pH after each addition.

    • Plot the pH versus the volume of NaOH added. The pKa is the pH at the midpoint of the titration curve.

  • Cytotoxicity Assessment (MTT Assay):

    • Seed a 96-well plate with your cell line of interest at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Prepare a serial dilution of the sterile stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 20 mM, 50 mM, 100 mM).

    • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium only).

    • Incubate for desired time points (e.g., 24, 48, and 72 hours).

    • Add MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Add solubilization solution (e.g., DMSO) and read the absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage of the control and determine the IC50 value and the maximum non-toxic concentration.

Table 2: Example Data from a Cytotoxicity Assay

Concentration (mM)Cell Viability (%) after 48h
0 (Control)100
198.5
595.2
1091.8
2085.1
5060.3
10025.7
Protocol for Assessing Bioactivity on a Neuronal Cell Line

This protocol provides a framework for investigating the potential neuro-modulatory effects of the compound using a calcium imaging assay.

Workflow for Bioactivity Screening

cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Data Analysis A Seed Neuronal Cells (e.g., SH-SY5Y) B Load with Calcium Indicator (e.g., Fluo-4 AM) A->B C Acquire Baseline Fluorescence B->C D Add Test Compound C->D E Add Known Agonist (e.g., Glutamate) D->E F Record Fluorescence Changes E->F G Quantify Fluorescence Intensity F->G H Compare Response to Controls G->H I Determine Agonist/Antagonist Effect H->I

Caption: Workflow for screening bioactivity using calcium imaging.

Step-by-Step Methodology:

  • Cell Culture and Dye Loading:

    • Culture a neuronal cell line (e.g., SH-SY5Y) on glass-bottom dishes suitable for microscopy.

    • Once the cells reach the desired confluency, load them with a calcium indicator dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Calcium Imaging:

    • Mount the dish on a fluorescence microscope equipped for live-cell imaging.

    • Perfuse the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution).

    • Record the baseline fluorescence for a few minutes.

    • Introduce 2-Morpholin-4-yl-propionic acid hydrochloride at a non-toxic concentration and record any changes in intracellular calcium.

    • After a few minutes, add a known agonist (e.g., glutamate) to assess if the compound potentiates or inhibits the response.

    • Include positive (agonist alone) and negative (vehicle) controls.

  • Data Analysis:

    • Analyze the fluorescence intensity changes over time for multiple cells.

    • Compare the amplitude and kinetics of the calcium signals in the presence and absence of the test compound to determine its effect.

Conclusion and Future Directions

2-Morpholin-4-yl-propionic acid hydrochloride presents an interesting case for cell culture applications. While its direct use is not as widely documented as standard buffers like MOPS or MES, its chemical structure suggests a potential for both pH control and specific bioactivity. The protocols outlined in this guide provide a systematic approach for researchers to characterize this compound for their specific experimental needs. Future investigations should focus on a broader range of cell types to understand its spectrum of activity and potential mechanisms of action, thereby unlocking its full potential in cell biology and drug discovery.

References

  • Lab Unlimited. The Role of Biological Buffers for pH Control in Tissue Culture. [Link]

  • Hopax Fine Chemicals. (2019-02-13). The 9 best biological buffers for cell culture. [Link]

  • Advancion. MOPS Buffer. [Link]

  • Calbiochem. Buffers. [Link]

  • Biocompare. MOPS Buffers. [Link]

  • Wikipedia. MOPS. [Link]

  • Discovery Fine Chemicals. MOPS Buffer [3-(N-Morpholinopropanesulfonic Acid]. [Link]

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • HOPAX. MES Buffer: An Essential Component in Biological and Pharmaceutical. [Link]

  • (S)-2-Morpholin-4-yl-propionic Acid Hydrochloride. [Link]

  • Discovery Fine Chemicals. MES Monohydrate (2-(N-Morpholino)Ethanesulfonic Acid Monohydrate). [Link]

  • PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

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Application Notes and Protocols for the Research Use of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Authored by: Senior Application Scientist

Introduction: Unveiling the Research Potential of a Privileged Scaffold

2-Morpholin-4-yl-propionic acid hydrochloride is a heterocyclic compound featuring a morpholine ring linked to a propionic acid backbone. While this specific molecule is cataloged primarily as a building block for chemical synthesis, its structural motifs are of significant interest in medicinal chemistry and drug discovery.[1] The morpholine ring is widely recognized as a "privileged pharmacophore," a structural component frequently found in bioactive molecules and approved drugs.[2][3] Its presence can enhance drug-like properties, including aqueous solubility and metabolic stability, making it a valuable moiety in the design of novel therapeutics.[2] The propionic acid group is also a key feature of many pharmacologically active compounds, notably the nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[4][5][6]

Derivatives of morpholine have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuropharmacological effects.[2][3][7][8] Of particular relevance, a structurally similar compound, 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride, has been investigated for its potential to modulate neurotransmitter systems, specifically glutamate receptors.[1] This suggests a plausible, though yet unproven, avenue of investigation for 2-Morpholin-4-yl-propionic acid hydrochloride in the field of neuropharmacology.

These application notes provide a comprehensive guide for researchers initiating studies with 2-Morpholin-4-yl-propionic acid hydrochloride. The protocols outlined below are designed to facilitate the preliminary screening and characterization of its potential biological activities, with a focus on its handling, in vitro evaluation, and potential for in vivo studies.

Compound Profile

PropertyValueSource
IUPAC Name (2S)-2-morpholin-4-ylpropanoic acid;hydrochloride[9]
Synonyms (S)-2-Morpholin-4-yl-propionic acid hydrochloride[9][10]
CAS Number 237427-96-2[9]
Molecular Formula C₇H₁₄ClNO₃[9]
Molecular Weight 195.64 g/mol [9]
Appearance Solid[11]

Safety and Handling

As a research chemical with an incompletely characterized toxicological profile, 2-Morpholin-4-yl-propionic acid hydrochloride should be handled with care in a laboratory setting.

Hazard Identification:

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[9]

Recommended Precautions:

  • Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Part 1: Stock Solution Preparation

The hydrochloride salt of 2-Morpholin-4-yl-propionic acid is expected to have good aqueous solubility.

Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent experiments.

Materials:

  • 2-Morpholin-4-yl-propionic acid hydrochloride powder

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Protocol:

  • Aseptically weigh the desired amount of 2-Morpholin-4-yl-propionic acid hydrochloride powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile water or PBS to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Part 2: In Vitro Assays

Rationale: Before assessing any specific biological activity, it is crucial to determine the concentration range at which the compound is not cytotoxic. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay seed Seed cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 treat Treat cells with serial dilutions of compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Protocol:

  • Seed a human cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line like HepG2 if investigating anticancer effects) in a 96-well plate at a density of 5,000-10,000 cells per well.[12]

  • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

  • Prepare serial dilutions of the 2-Morpholin-4-yl-propionic acid hydrochloride stock solution in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (medium with the same concentration of solvent as the highest compound concentration) and untreated control wells.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Rationale: Given that propionic acid derivatives are known for their anti-inflammatory properties, a preliminary screen for this activity is warranted.[4] Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells are a common model for inflammation, where the production of nitric oxide (NO) is a key inflammatory mediator.[8]

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Pre-treat the cells with non-cytotoxic concentrations of 2-Morpholin-4-yl-propionic acid hydrochloride for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • After incubation, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent to each supernatant sample.

  • Incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite levels in the presence of the compound indicates potential anti-inflammatory activity.

Part 3: In Vivo Studies (Hypothetical Framework)

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and require approval from an Institutional Animal Care and Use Committee (IACUC).

Rationale: Before efficacy studies, a basic understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is necessary to determine an appropriate dosing regimen.

Workflow for Preliminary PK Study:

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis dose Administer compound to rodents (e.g., IV, PO) collect Collect blood samples at various time points dose->collect process Process blood to obtain plasma collect->process extract Extract compound from plasma process->extract lcms Quantify compound concentration using LC-MS/MS extract->lcms pk_calc Calculate PK parameters (e.g., Cmax, T1/2, AUC) lcms->pk_calc

Caption: General workflow for a preliminary pharmacokinetic study.

Protocol Outline:

  • Administer a single dose of 2-Morpholin-4-yl-propionic acid hydrochloride to a small cohort of rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

  • Collect blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Process the blood to isolate plasma.

  • Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), half-life (T₁/₂), and area under the curve (AUC).

Rationale: To investigate the potential analgesic properties, the hot plate test can be used to assess the central analgesic activity of a compound.

Protocol Outline:

  • Acclimate mice to the testing room and equipment.

  • Administer the test compound or vehicle control via an appropriate route (determined from PK studies).

  • At a predetermined time post-administration, place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Record the latency to a nociceptive response (e.g., paw licking, jumping).

  • A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.

  • An increase in the response latency in the compound-treated group compared to the vehicle group indicates an analgesic effect.

Hypothetical Mechanism of Action: Glutamate Receptor Modulation

Based on literature for a structurally similar compound, one potential mechanism of action for 2-Morpholin-4-yl-propionic acid hydrochloride could be the modulation of glutamate receptors.[1] Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors (e.g., NMDA, AMPA) are critical for synaptic plasticity, learning, and memory. Dysregulation of glutamate signaling is implicated in various neurological and psychiatric disorders.

G compound 2-Morpholin-4-yl- propionic acid HCl receptor Glutamate Receptor (e.g., NMDA, AMPA) compound->receptor Binds to and modulates ion_channel Ion Channel Opening/Closing receptor->ion_channel Conformational change calcium Ca²⁺ Influx ion_channel->calcium downstream Downstream Signaling Cascades (e.g., MAPK, CREB) calcium->downstream cellular_response Modulation of Synaptic Plasticity and Neuronal Excitability downstream->cellular_response

Caption: Hypothetical signaling pathway for 2-Morpholin-4-yl-propionic acid hydrochloride as a glutamate receptor modulator.

Conclusion

2-Morpholin-4-yl-propionic acid hydrochloride is a research compound with significant potential stemming from its morpholine and propionic acid moieties. While direct biological data is currently lacking, the established pharmacological importance of these structural features provides a strong rationale for its investigation. The protocols outlined in these application notes offer a systematic approach to characterizing its cytotoxic, anti-inflammatory, and potential neuropharmacological or analgesic properties. This foundational data will be critical for elucidating its mechanism of action and determining its potential as a lead compound for further drug development.

References

  • PubChem. (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

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  • PubMed. Synthesis and in vitro evaluation of novel morpholinyl- and methylpiperazinylacyloxyalkyl prodrugs of 2-(6-methoxy-2-naphthyl)propionic acid (Naproxen) for topical drug delivery. [Link]

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The Strategic Integration of 2-Morpholin-4-yl-propionic Acid Hydrochloride in Modern Drug Design: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary medicinal chemistry, the strategic selection of molecular scaffolds is a cornerstone of successful drug discovery. Among the plethora of heterocyclic systems, the morpholine moiety has emerged as a "privileged structure," consistently appearing in a wide array of approved pharmaceuticals and clinical candidates. This guide delves into the versatile applications of the 2-Morpholin-4-yl-propionic acid hydrochloride scaffold, offering a comprehensive overview of its strategic importance, detailed synthetic protocols, and robust methodologies for the evaluation of its derivatives. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, providing both the foundational knowledge and the actionable protocols necessary to leverage this valuable scaffold in their research endeavors.

The Morpholine Moiety: A Gateway to Enhanced Pharmacokinetics and Bioactivity

The prevalence of the morpholine ring in drug molecules is not coincidental; it imparts a unique and highly advantageous set of physicochemical properties.[1] Its incorporation is a well-established strategy to modulate aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) profiles.[2] The nitrogen atom of the morpholine ring is weakly basic, and its oxygen atom can act as a hydrogen bond acceptor, allowing for favorable interactions with biological targets.[3] Furthermore, the chair-like conformation of the morpholine ring can serve as a rigid scaffold to orient pharmacophoric elements in the desired three-dimensional space, enhancing binding affinity and selectivity.[4]

The 2-Morpholin-4-yl-propionic acid scaffold, in particular, offers a synthetically tractable platform for the development of novel therapeutics. The carboxylic acid handle provides a convenient point for chemical modification, allowing for the introduction of diverse functional groups to explore structure-activity relationships (SAR). This scaffold is particularly relevant in the development of drugs targeting the central nervous system (CNS), where the morpholine moiety can improve blood-brain barrier permeability.[5][6]

Physicochemical Properties and Data

A foundational understanding of the parent scaffold is essential for any drug design campaign. The properties of 2-Morpholin-4-yl-propionic acid hydrochloride are summarized below.

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[7]
Molecular Weight 195.64 g/mol [7]
CAS Number (S-enantiomer) 237427-96-2[7]
Appearance Clear, colorless crystalline solid
Storage Inert atmosphere, room temperature

Part 1: Synthesis of the Scaffold and its Derivatives

A robust and reproducible synthetic route is paramount for the exploration of a new chemical scaffold. The following protocols detail the synthesis of the parent 2-Morpholin-4-yl-propionic acid hydrochloride and provide a general framework for the creation of amide derivatives.

Protocol 1.1: Synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride

This two-step protocol involves the N-alkylation of morpholine with ethyl 2-bromopropanoate, followed by hydrolysis of the resulting ester and formation of the hydrochloride salt.

Step 1: Synthesis of Ethyl 2-(morpholin-4-yl)propanoate

Synthesis_Step1 cluster_reactants Reactants cluster_reagents Reagents Morpholine Morpholine Reaction N-Alkylation Morpholine->Reaction Nucleophile E2BP Ethyl 2-bromopropanoate E2BP->Reaction Electrophile Base K₂CO₃ Base->Reaction Base Solvent Acetonitrile Solvent->Reaction Solvent (Reflux) Product1 Ethyl 2-(morpholin-4-yl)propanoate Reaction->Product1

Workflow for the N-alkylation of morpholine.

Materials:

  • Morpholine

  • Ethyl 2-bromopropanoate

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of morpholine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

  • To this stirred suspension, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure ethyl 2-(morpholin-4-yl)propanoate.

Step 2: Hydrolysis and Salt Formation

Synthesis_Step2 Product1 Ethyl 2-(morpholin-4-yl)propanoate Reaction1 Saponification Product1->Reaction1 Ester Base NaOH Base->Reaction1 Base Solvent aq. Methanol Solvent->Reaction1 Solvent (Reflux) Acid HCl Reaction2 Salt Formation Acid->Reaction2 Acidification FinalProduct 2-Morpholin-4-yl-propionic acid hydrochloride Intermediate Intermediate Reaction1->Intermediate Sodium 2-(morpholin-4-yl)propanoate Intermediate->Reaction2 Reaction2->FinalProduct

Workflow for ester hydrolysis and salt formation.

Materials:

  • Ethyl 2-(morpholin-4-yl)propanoate

  • Sodium Hydroxide (NaOH)

  • Methanol (MeOH)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl 2-(morpholin-4-yl)propanoate (1.0 eq) in a 4:1 mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 6 hours.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

  • Dilute the aqueous residue with water and wash with dichloromethane to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid.[3]

  • The product may precipitate upon acidification. If not, extract the aqueous layer with dichloromethane.

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-Morpholin-4-yl-propionic acid hydrochloride as a solid. The product can be further purified by recrystallization if necessary.

Protocol 1.2: General Procedure for Amide Derivative Synthesis

The carboxylic acid functionality of the scaffold serves as a versatile handle for creating a library of amide derivatives.

Procedure:

  • To a solution of 2-Morpholin-4-yl-propionic acid hydrochloride (1.0 eq) and a desired primary or secondary amine (1.1 eq) in an anhydrous solvent such as dichloromethane or dimethylformamide, add a coupling agent like HATU (1.2 eq) or EDC/HOBt (1.2 eq each).

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with an appropriate organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.

Part 2: Application Notes and Protocols for Biological Evaluation

A systematic evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the preliminary safety profile of newly synthesized compounds, is critical for their advancement in the drug discovery pipeline. The following protocols provide a framework for the initial in vitro characterization of derivatives of the 2-Morpholin-4-yl-propionic acid scaffold.

Protocol 2.1: Assessment of Membrane Permeability using the Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to predict passive membrane permeability.

Principle: This assay measures the diffusion of a compound from a donor compartment, through a lipid-infused artificial membrane, to an acceptor compartment.[7]

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Dilute the stock solution in a buffer (e.g., PBS, pH 7.4) to the final desired concentration (typically with a final DMSO concentration of ≤1%).

  • Coat the wells of a 96-well filter plate (donor plate) with a lipid solution (e.g., lecithin in dodecane).

  • Add the test compound solution to the donor plate.

  • Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubate the "sandwich" plate for a defined period (e.g., 4-18 hours) at room temperature.

  • After incubation, determine the concentration of the test compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = [-ln(1 - Cₐ/Cₑ)] * (Vₐ * Vd) / ((Vₐ + Vd) * A * t) where Cₐ is the concentration in the acceptor well, Cₑ is the equilibrium concentration, Vₐ and Vd are the volumes of the acceptor and donor wells, A is the filter area, and t is the incubation time.

Protocol 2.2: Evaluation of Metabolic Stability using Cytochrome P450 (CYP) Inhibition Assay

This assay determines the potential of a compound to inhibit major drug-metabolizing CYP enzymes, which is a key indicator of potential drug-drug interactions.

Principle: The assay measures the ability of a test compound to inhibit the activity of specific CYP isoforms in human liver microsomes using isoform-specific probe substrates. The formation of the metabolite of the probe substrate is monitored by LC-MS/MS, and the IC₅₀ value is determined.[6]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or DMSO).

  • In a 96-well plate, pre-incubate the test compound at various concentrations with human liver microsomes and a NADPH regenerating system in a phosphate buffer (pH 7.4).

  • Initiate the metabolic reaction by adding a CYP isoform-specific probe substrate.

  • Incubate the reaction mixture at 37°C for a specific time.

  • Terminate the reaction by adding a stop solution (e.g., cold acetonitrile containing an internal standard).

  • Centrifuge the plate to pellet the protein.

  • Analyze the supernatant for the formation of the probe substrate's metabolite using LC-MS/MS.

  • Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2.3: Assessment of Cardiotoxicity using the hERG Channel Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.

Principle: This electrophysiological assay directly measures the current flowing through hERG channels expressed in a stable cell line (e.g., HEK293) in the presence of the test compound using the whole-cell patch-clamp technique.

Procedure:

  • Culture hERG-expressing cells to an appropriate confluency.

  • Establish a whole-cell patch-clamp recording from a single cell.

  • Apply a specific voltage protocol to elicit the hERG tail current.[5]

  • Record the baseline hERG current in the absence of the test compound.

  • Perfuse the cell with increasing concentrations of the test compound and record the steady-state hERG current at each concentration.

  • Include a positive control (a known hERG blocker like E-4031) to validate the assay.

  • Calculate the percentage of hERG current inhibition at each concentration and determine the IC₅₀ value.

Protocol 2.4: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value for cytotoxicity.

Conclusion

The 2-Morpholin-4-yl-propionic acid hydrochloride scaffold represents a highly valuable and versatile platform for the design and synthesis of novel drug candidates. Its inherent properties, which can enhance the pharmacokinetic profile of a molecule, combined with its synthetic tractability, make it an attractive starting point for a wide range of therapeutic targets. By following the detailed synthetic and analytical protocols outlined in this guide, researchers can efficiently generate and evaluate libraries of derivatives, thereby accelerating the drug discovery process. As with any drug development program, a thorough and systematic approach to the evaluation of both the desired biological activity and the potential off-target effects is essential for success.

References

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Application Notes & Protocols for Proteomics Research: 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of 2-Morpholin-4-yl-propionic acid hydrochloride in proteomics research, with a focus on its role as a novel mobile phase additive for liquid chromatography-mass spectrometry (LC-MS) based bottom-up proteomics. Drawing on recent advancements in the field, this document elucidates the mechanistic advantages of the propionic acid moiety for enhancing electrospray ionization (ESI) efficiency and provides detailed, field-proven protocols for its implementation. This guide is intended for researchers, scientists, and drug development professionals seeking to improve the sensitivity and depth of their proteomic analyses.

Introduction: A New Paradigm in Proteomics Sample Preparation

The pursuit of ever-greater sensitivity and proteome coverage is a central theme in mass spectrometry-based proteomics. The choice of mobile phase additives in reversed-phase liquid chromatography (RPLC) is a critical parameter that directly impacts the efficiency of electrospray ionization (ESI) and, consequently, the quality of the resulting data. For decades, formic acid has been the additive of choice, offering a workable compromise between chromatographic performance and MS compatibility.

However, recent research has challenged this long-standing convention, demonstrating that propionic acid can significantly outperform formic acid in enhancing MS sensitivity for bottom-up proteomics.[1][2][3] This discovery opens the door for a new class of reagents, including 2-Morpholin-4-yl-propionic acid hydrochloride, which combines the ionization-enhancing properties of a propionic acid backbone with the unique chemical characteristics of a morpholine group. This document will explore the theoretical underpinnings of this advantage and provide practical guidance for its application.

Table 1: Chemical Properties of 2-Morpholin-4-yl-propionic acid hydrochloride

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[4][5]
Molecular Weight 195.64 g/mol [4][5]
Appearance Solid[5]
Synonyms (S)-2-Morpholin-4-yl-propionic acid hydrochloride[6][7]

The Mechanistic Advantage: Why Propionic Acid?

The superior performance of propionic acid in LC-MS proteomics stems from its influence on the physicochemical properties of the mobile phase during electrospray ionization.[1][2][3] The primary mechanisms are:

  • Reduced Ionic Strength: Propionic acid, being a weaker acid than formic acid, results in a lower ionic strength in the mobile phase. This reduction in competing ions is thought to enhance the efficiency of analyte charging in the ESI process.[1][2][3]

  • Lowered Surface Tension: The longer alkyl chain of propionic acid compared to formic acid leads to a decrease in the surface tension of the ESI droplets. This facilitates the formation of smaller droplets, which in turn leads to more efficient solvent evaporation and release of gas-phase peptide ions.[1][2][3]

Core Experimental Workflow: Bottom-Up Proteomics

The following diagram illustrates a standard bottom-up proteomics workflow where 2-Morpholin-4-yl-propionic acid hydrochloride can be integrated.

Proteomics_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Protein_Extraction Protein Extraction (Lysis & Denaturation) Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Proteolytic_Digestion Proteolytic Digestion (e.g., Trypsin) Reduction_Alkylation->Proteolytic_Digestion Peptide_Cleanup Peptide Cleanup (e.g., Solid-Phase Extraction) Proteolytic_Digestion->Peptide_Cleanup LC_Separation RPLC Separation with 2-Morpholin-4-yl-propionic acid hydrochloride Peptide_Cleanup->LC_Separation Mass_Spectrometry Mass Spectrometry (ESI-MS/MS) LC_Separation->Mass_Spectrometry Database_Search Database Search Mass_Spectrometry->Database_Search Protein_Quantification Protein Identification & Quantification Database_Search->Protein_Quantification

Bottom-up proteomics workflow diagram.

Detailed Protocols

The following protocols are designed to be a starting point for the use of 2-Morpholin-4-yl-propionic acid hydrochloride in a typical bottom-up proteomics experiment. Researchers are encouraged to optimize these protocols for their specific applications and instrumentation.

Preparation of Mobile Phases for LC-MS

Objective: To prepare aqueous and organic mobile phases containing 2-Morpholin-4-yl-propionic acid hydrochloride for RPLC-MS analysis.

Materials:

  • 2-Morpholin-4-yl-propionic acid hydrochloride

  • LC-MS grade water

  • LC-MS grade acetonitrile (ACN)

  • 0.22 µm solvent-compatible filters

Protocol:

  • Mobile Phase A (Aqueous):

    • Accurately weigh the appropriate amount of 2-Morpholin-4-yl-propionic acid hydrochloride to achieve a final concentration of 0.1% (w/v). For 1 L of mobile phase, this would be 1 g.

    • Dissolve the compound in approximately 900 mL of LC-MS grade water.

    • Adjust the volume to 1 L with LC-MS grade water.

    • Filter the solution through a 0.22 µm filter.

    • Degas the mobile phase by sonication or helium sparging.

  • Mobile Phase B (Organic):

    • Accurately weigh the appropriate amount of 2-Morpholin-4-yl-propionic acid hydrochloride to achieve a final concentration of 0.1% (w/v).

    • Dissolve the compound in a mixture of 800 mL of LC-MS grade acetonitrile and 100 mL of LC-MS grade water.

    • Adjust the final volume to 1 L with LC-MS grade acetonitrile.

    • Filter the solution through a 0.22 µm filter.

    • Degas the mobile phase.

Expert Insight: The 0.1% concentration is a recommended starting point based on studies with propionic acid.[1][2][3] Optimization of the concentration (e.g., from 0.05% to 0.5%) may be necessary to achieve the best balance between signal enhancement and chromatographic performance for your specific sample and LC system.

Protein Digestion and Sample Preparation

Objective: To digest a protein sample into peptides suitable for LC-MS analysis.

Materials:

  • Protein sample in a suitable buffer (e.g., 8 M urea, 50 mM Tris-HCl, pH 8.0)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • 2-Morpholin-4-yl-propionic acid hydrochloride solution (1% w/v in LC-MS grade water)

  • C18 solid-phase extraction (SPE) cartridges

Protocol:

  • Reduction and Alkylation:

    • To your protein sample, add DTT to a final concentration of 10 mM.

    • Incubate at 56 °C for 30 minutes.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 20 mM.

    • Incubate in the dark at room temperature for 30 minutes.

    • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Trypsin Digestion:

    • Dilute the sample with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to less than 1 M.

    • Add trypsin at a 1:50 (enzyme:protein) ratio (w/w).

    • Incubate at 37 °C overnight.

  • Digestion Quenching and Peptide Cleanup:

    • Acidify the digest to a pH of <3 by adding the 1% 2-Morpholin-4-yl-propionic acid hydrochloride solution. This will inactivate the trypsin.

    • Proceed with peptide cleanup using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides from the SPE cartridge with a solution of 50% acetonitrile and 0.1% 2-Morpholin-4-yl-propionic acid hydrochloride.

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the dried peptides in Mobile Phase A for LC-MS analysis.

Trustworthiness Check: The acidification step is crucial for stopping the enzymatic activity of trypsin and for ensuring good retention of peptides on the C18 SPE material. Using the same acidic modifier that will be used in the LC-MS run ensures consistency in the sample matrix.

LC-MS/MS Analysis

Objective: To separate the peptide mixture by RPLC and analyze by tandem mass spectrometry.

Protocol:

  • LC Configuration:

    • Use a suitable reversed-phase column (e.g., C18, 1.7 µm particle size, 75 µm ID x 250 mm length).

    • Set the column temperature (e.g., 40-60 °C).

    • Equilibrate the column with Mobile Phase A at a defined flow rate (e.g., 300 nL/min for nanoflow LC).

  • Gradient Elution:

    • Inject the reconstituted peptide sample.

    • Apply a linear gradient of Mobile Phase B. An example gradient is:

      • 0-5 min: 2% B

      • 5-95 min: 2-35% B

      • 95-105 min: 35-80% B

      • 105-110 min: 80% B

      • 110-115 min: 80-2% B

      • 115-120 min: 2% B

  • Mass Spectrometry Settings (Example for a Q-Exactive Orbitrap):

    • MS1 Scan:

      • Resolution: 70,000

      • AGC target: 3e6

      • Maximum IT: 100 ms

      • Scan range: 350-1800 m/z

    • Data-Dependent MS2 Scan (Top 20):

      • Resolution: 17,500

      • AGC target: 1e5

      • Maximum IT: 50 ms

      • Isolation window: 2.0 m/z

      • Normalized collision energy (NCE): 27

Expert Insight: The use of 2-Morpholin-4-yl-propionic acid hydrochloride may result in a slight shift in peptide retention times compared to formic acid. It is advisable to perform initial runs with a standard peptide mixture to characterize these changes and adjust the gradient accordingly.

Data Interpretation and Expected Outcomes

The primary anticipated outcome of using 2-Morpholin-4-yl-propionic acid hydrochloride is an increase in the number of identified peptides and proteins compared to experiments using formic acid.[1][2][3] This is a direct result of the enhanced MS signal intensity.

Table 2: Expected Performance Metrics

MetricFormic Acid (0.1%)2-Morpholin-4-yl-propionic acid hydrochloride (0.1%)Expected Improvement
Peptide Identifications BaselineIncreased10-40%
Protein Identifications BaselineIncreased10-30%
MS1 Signal Intensity BaselineIncreasedVariable
Chromatographic Peak Shape GoodComparableMinimal Change
Peptide Retention Time StandardSlightly ReducedMinor Shift

Note: These are generalized expectations based on the performance of propionic acid. Actual results may vary depending on the sample, instrumentation, and experimental conditions.

Troubleshooting

  • Problem: Poor chromatographic peak shape.

    • Possible Cause: Incompatibility with the stationary phase or suboptimal concentration of the additive.

    • Solution: Test different C18 column chemistries. Optimize the concentration of 2-Morpholin-4-yl-propionic acid hydrochloride in the mobile phases.

  • Problem: Lower than expected signal enhancement.

    • Possible Cause: The specific peptide composition of the sample may not benefit as significantly. The MS source settings may not be optimal for the new mobile phase.

    • Solution: Optimize MS source parameters such as spray voltage and capillary temperature.

Conclusion

The introduction of 2-Morpholin-4-yl-propionic acid hydrochloride as a mobile phase additive for LC-MS-based proteomics represents a promising advancement in the field. By leveraging the inherent advantages of the propionic acid moiety for enhancing electrospray ionization, this compound has the potential to significantly increase the depth and sensitivity of proteomic analyses. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the benefits of this novel reagent in their own work.

References

  • Starovoit, M. R., et al. (2025). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. [Link]

  • Starovoit, M. R., et al. (2025). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. Analytical Chemistry. [Link]

  • Starovoit, M. R., et al. (2025). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Safe Handling and Storage of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the safe handling, storage, and disposal of 2-Morpholin-4-yl-propionic acid hydrochloride (CAS No: 237427-96-2). The protocols and recommendations outlined herein are intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to ensure personnel safety and maintain the integrity of the chemical compound. The information is based on an aggregation of safety data sheets, established laboratory safety principles, and expert insights into the management of acidic and potentially hygroscopic chemical reagents.

Introduction: Understanding the Compound

2-Morpholin-4-yl-propionic acid hydrochloride is an amino acid derivative utilized in biochemical research and as a building block in pharmaceutical synthesis.[1] Its molecular structure, containing a morpholine ring and a carboxylic acid group, dictates its chemical reactivity and potential hazards.[1] As a hydrochloride salt, it is an acidic compound, which necessitates specific handling and storage procedures to mitigate risks such as skin and eye irritation, and respiratory tract irritation.[2][3] This guide provides the foundational knowledge and practical protocols to work with this compound safely and effectively.

Chemical and Physical Properties

A thorough understanding of the compound's properties is the first step in ensuring its safe handling.

PropertyValueSource
CAS Number 237427-96-2[2][4]
Molecular Formula C₇H₁₄ClNO₃[3][5][6]
Molecular Weight 195.64 g/mol [3][5]
Physical Form Solid[6][7]
Purity Typically ≥95%[6][8]

Hazard Identification and Analysis

2-Morpholin-4-yl-propionic acid hydrochloride is classified as a hazardous substance. The following table summarizes its GHS classifications and associated pictograms.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, oral (Category 4)GHS07 (Exclamation Mark)WarningH302: Harmful if swallowed.[2][3]
Skin irritation (Category 2)GHS07 (Exclamation Mark)WarningH315: Causes skin irritation.[2][3]
Serious eye irritation (Category 2)GHS07 (Exclamation Mark)WarningH319: Causes serious eye irritation.[2][3]
Serious eye damage (Category 1)GHS05 (Corrosion)DangerH318: Causes serious eye damage.[7]
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationGHS07 (Exclamation Mark)WarningH335: May cause respiratory irritation.[2][3]

Expert Analysis of Hazards:

The primary hazards associated with this compound stem from its acidic nature (due to the hydrochloride salt) and its potential as a fine powder to be easily inhaled or come into contact with skin and eyes. The morpholine moiety is a common structural feature in many biologically active molecules and, while this specific compound's toxicology is not extensively documented, it should be handled with the respect due to any novel chemical entity.[2]

Personal Protective Equipment (PPE)

A robust PPE protocol is the most critical barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 2-Morpholin-4-yl-propionic acid hydrochloride.

  • Eye and Face Protection : Chemical safety goggles with side shields are the minimum requirement.[9] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk transfers or spill clean-up.[9]

  • Skin Protection :

    • Gloves : Nitrile or neoprene gloves are recommended. For extended operations or when handling larger quantities, double-gloving is a best practice.[9] Always inspect gloves for tears or punctures before use.

    • Lab Coat/Gown : A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown should be worn over a standard lab coat to prevent skin contact and contamination of personal clothing.[9]

  • Respiratory Protection : A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling the powder outside of a certified chemical fume hood, or if there is a potential for aerosol generation.[9]

  • Foot Protection : Closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[9]

PPE_Workflow cluster_ppe Mandatory PPE for Handling cluster_additional_ppe Task-Dependent Additional PPE Goggles Chemical Safety Goggles FaceShield Face Shield Goggles->FaceShield Splash Risk Gloves Nitrile/Neoprene Gloves Coat Lab Coat/Gown Shoes Closed-Toe Shoes Respirator N95 Respirator (Acid Gas Cartridge)

Caption: Mandatory and task-dependent PPE workflow.

Safe Handling Protocols

Adherence to meticulous handling procedures is paramount.

Engineering Controls
  • Chemical Fume Hood : All weighing and solution preparation activities should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][10]

  • Ventilation : Ensure the laboratory has adequate general ventilation.[4]

  • Safety Equipment : An emergency eyewash station and safety shower must be readily accessible and tested regularly.[10]

Weighing and Transferring the Solid
  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. Designate a specific area within the fume hood for the weighing procedure.

  • Container Handling : Keep the container tightly closed when not in use.[2] Avoid scooping directly from the primary container to prevent contamination. Instead, carefully pour a small amount onto a weighing paper or into a secondary container.

  • Static Electricity : Fine powders can be susceptible to static electricity, which can cause them to disperse. Use of an anti-static gun or ionizing bar can be beneficial.[11]

  • Minimizing Dust : Handle the powder gently to avoid creating dust clouds. Close the container lid as soon as the desired amount has been transferred.[11]

  • Cleaning : After weighing, carefully clean the spatula and the weighing area using a wet wipe to prevent the dispersal of residual powder. Dispose of the wipe as hazardous waste.

Preparing a Solution
  • Solvent Addition : When preparing a solution, always add the solid 2-Morpholin-4-yl-propionic acid hydrochloride to the solvent.

  • Exothermic Reaction : Be aware that the dissolution of acidic compounds can be exothermic. Add the solid slowly and in portions, allowing the solution to cool if necessary.

  • pH Adjustment : If the pH of the final solution needs to be adjusted, do so slowly and with constant stirring in an ice bath to manage any heat generation.

Storage Procedures

Proper storage is crucial for maintaining the compound's stability and preventing accidents.

  • Container : Keep the compound in its original, tightly sealed container.[2][4]

  • Location : Store in a cool, dry, and well-ventilated area.[2][4] Some sources recommend storage under an inert atmosphere at room temperature.[5]

  • Incompatibilities : Store away from strong bases, oxidizing agents, and other incompatible materials.[12] A dedicated, corrosion-resistant cabinet is recommended for storing acids.[9]

  • Labeling : Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant hazard pictograms.

Storage_Protocol Storage Storage of 2-Morpholin-4-yl-propionic acid hydrochloride Container: Tightly sealed, original packaging Environment: Cool, dry, well-ventilated Segregation: Away from bases and oxidizers Cabinet: Corrosion-resistant

Caption: Key requirements for proper storage.

Spill Management and Emergency Procedures

Prompt and correct response to spills and exposures is critical.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station, holding the eyelids open.[2][10] Seek immediate medical attention.[2]

  • Skin Contact : Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[2] Seek medical attention if irritation persists.[4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][10]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[2] Immediately call a poison center or physician.[2]

Spill Cleanup Protocol

The response to a spill depends on its size.

  • Small Spills (<1 g of solid or <100 mL of dilute solution) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including respiratory protection), cover the spill with a neutralising agent such as sodium bicarbonate or a commercial acid neutralizer.[13][14]

    • Allow the neutralization to complete (e.g., cessation of fizzing).

    • Carefully sweep or wipe up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[14]

    • Clean the spill area with soap and water.

  • Large Spills (>1 g of solid or >100 mL of dilute solution) :

    • Evacuate the immediate area and restrict access.[13][14]

    • Alert your institution's emergency response team or environmental health and safety office.[10][13]

    • Do not attempt to clean up a large spill without specialized training and equipment.

Spill_Response Spill Spill Occurs Assess Assess Spill Size Spill->Assess SmallSpill Small Spill (<1g solid or <100mL solution) Assess->SmallSpill Small LargeSpill Large Spill (>1g solid or >100mL solution) Assess->LargeSpill Large Neutralize Neutralize with Sodium Bicarbonate SmallSpill->Neutralize Evacuate Evacuate Area & Alert EHS LargeSpill->Evacuate Cleanup Collect for Hazardous Waste Disposal Neutralize->Cleanup

Caption: Decision workflow for spill response.

Waste Disposal

All waste containing 2-Morpholin-4-yl-propionic acid hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Segregation : Collect all waste in a designated, labeled, and sealed hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal : Follow all local, state, and federal regulations for hazardous waste disposal.[15] Contact your institution's environmental health and safety office for specific procedures and to schedule a waste pickup.

Conclusion

2-Morpholin-4-yl-propionic acid hydrochloride is a valuable research chemical. By understanding its properties and adhering to the rigorous safety protocols outlined in this guide, researchers can minimize risks and ensure a safe laboratory environment. A proactive approach to safety, including thorough planning, proper use of engineering controls and PPE, and preparedness for emergencies, is the cornerstone of responsible scientific practice.

References

  • Standard Operating Procedure. (n.d.). Hydrochloric acid.
  • North Industrial Chemicals. (2025, January 23). Learn How to Handle Small Hydrochloric Acid Spills Safely. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 2-Morpholin-4-yl-propionic acid hydrochloride. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges during the isolation and purification of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.

Troubleshooting Workflow: A Systematic Approach

When faced with an impure sample of 2-Morpholin-4-yl-propionic acid hydrochloride, a systematic approach is crucial. The initial state of your crude product (e.g., oil, discolored solid, low purity solid) will dictate the most effective purification path. The following decision tree provides a logical workflow to guide your experimental choices.

G cluster_assessment cluster_solid cluster_oil start Crude Product Assessment (2-Morpholin-4-yl-propionic acid HCl) q_state What is the physical state? start->q_state solid Solid q_state->solid Solid oil Oil or Tacky Solid q_state->oil Oil / Tacky q_purity Purity Check (HPLC/NMR) solid->q_purity high_purity High Purity (>95%) q_purity->high_purity >95% low_purity Low Purity (<95%) (Discolored or contains impurities) q_purity->low_purity <95% final_product Final Product: Dry under vacuum high_purity->final_product wash Wash with Acetone/Ether low_purity->wash Minor non-polar impurities recrystallize Recrystallization low_purity->recrystallize Significant impurities wash->q_purity recrystallize->q_purity q_cause Suspected Cause? oil->q_cause anhydrous Use Anhydrous HCl q_cause->anhydrous Aqueous HCl used solvent_swap Solvent Trituration/ Precipitation q_cause->solvent_swap Wrong solvent acid_base Perform Acid-Base Extraction q_cause->acid_base Complex mixture anhydrous->solid solvent_swap->solid acid_base->final_product

Caption: General troubleshooting workflow for purification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the purification of 2-Morpholin-4-yl-propionic acid hydrochloride in a detailed question-and-answer format.

Q1: My product "oiled out" or formed a sticky gum after adding hydrochloric acid. How can I get it to crystallize?

A1: Cause and Solution

This is a frequent problem when forming amine hydrochloride salts, often caused by the presence of water.[1] Using aqueous HCl introduces water, which can form a low-melting eutectic mixture or a highly concentrated, viscous syrup with the salt, preventing the formation of an ordered crystal lattice.

Troubleshooting Steps:

  • Use Anhydrous HCl: The most reliable solution is to avoid water altogether.[1] Prepare or purchase a solution of anhydrous HCl gas dissolved in a suitable organic solvent.

    • HCl in Isopropanol (IPA): A common and effective choice. Isopropanol is a good solvent for the free base but often a poorer solvent for the corresponding hydrochloride salt, promoting precipitation.[2]

    • HCl in Diethyl Ether or Dioxane: These are also excellent anhydrous options for precipitating amine salts.[3]

  • Solvent Trituration: If you have already obtained an oil, you can attempt to induce crystallization.

    • Remove the original solvent under reduced pressure.

    • Add a solvent in which the hydrochloride salt is expected to be poorly soluble (e.g., cold diethyl ether, ethyl acetate, or acetone).[2]

    • Stir or sonicate the mixture vigorously. This process, known as trituration, can break up the oil and encourage nucleation, eventually yielding a solid precipitate that can be filtered.

  • Azeotropic Water Removal: If water contamination is the issue, dissolving the crude material in a solvent like toluene and distilling off the solvent can remove water azeotropically.[1] After removing the toluene, you can redissolve the residue in a suitable solvent and attempt the salt formation again with anhydrous HCl.

Q2: My product is a discolored solid with low purity according to NMR/HPLC. What is the best recrystallization strategy?

A2: Rationale and Protocol

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities at different temperatures. The key is selecting an appropriate solvent system. For amine hydrochlorides, polar protic solvents are often a good starting point.

Recommended Solvent Systems:

A large number of hydrochloride salts are too soluble in absolute ethanol for it to be a generally effective recrystallization solvent.[2] Isopropanol is often a better choice.[2]

Solvent SystemRationale & Comments
Isopropanol (IPA) Good starting point. The salt should be soluble in hot IPA and less soluble upon cooling.
IPA / Diethyl Ether Dissolve the crude salt in a minimum amount of hot IPA. Cool slowly, and if no crystals form, add diethyl ether dropwise as an anti-solvent until persistent cloudiness appears. Then, allow it to stand and crystallize.[2]
Methanol / Ethyl Acetate Similar to the IPA/ether system. Methanol is a very polar solvent that will likely dissolve the salt readily. Ethyl acetate acts as the less polar anti-solvent.
Ethanol / Water Use with caution due to the risk of "oiling out." However, a small amount of water can sometimes be necessary to dissolve the salt initially. Aim for minimal water content.[4]

Step-by-Step Recrystallization Protocol:

  • Solubilization: Place the crude solid in a flask and add a small amount of the primary solvent (e.g., Isopropanol). Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the solid is just dissolved.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q3: How can I effectively remove unreacted morpholine or the starting propionic acid derivative?

A3: Acid-Base Extraction

Acid-base extraction is the ideal method for separating acidic, basic, and neutral compounds. This technique exploits the differential solubility of the free base and its protonated salt form in organic and aqueous phases.[3][5] 2-Morpholin-4-yl-propionic acid is amphoteric (contains both an acidic carboxylic acid group and a basic tertiary amine group), but its hydrochloride salt form allows for straightforward separation from neutral or acidic impurities.

G cluster_acid Step 1: Acidic Wash (e.g., 1M HCl) cluster_base Step 2: Basify Aqueous Layer (e.g., NaHCO₃ or NaOH) cluster_final Step 3: Final Purification start Crude Mixture in Organic Solvent (e.g., Ethyl Acetate) - Product (Free Base) - Unreacted Morpholine (Base) - Acidic Precursor (Acid) aq1 Aqueous Layer (pH ~1) - Product (HCl Salt) - Morpholine (HCl Salt) start->aq1 org1 Organic Layer - Acidic Precursor - Neutral Impurities start->org1 aq2 Aqueous Layer (pH ~8-9) - Inorganic Salts aq1->aq2 org2 Organic Layer (Fresh Ethyl Acetate) - Product (Free Base) - Morpholine (Free Base) aq1->org2 final_step Evaporate Organic Layer, Redissolve in IPA, Add Anhydrous HCl org2->final_step product Precipitated Pure Product (2-Morpholin-4-yl-propionic acid HCl) final_step->product

Caption: Acid-base extraction workflow for purification.

Step-by-Step Acid-Base Extraction Protocol:

  • Dissolve: Dissolve the crude product (as the free base) in an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acid Wash: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic product and any unreacted morpholine will be protonated and move into the aqueous layer.[5] The acidic precursor and any neutral impurities will remain in the organic layer.

  • Separate Layers: Separate the layers and discard the organic layer (or save it for impurity analysis).

  • Basify: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the pH is basic (pH ~8-9). This will deprotonate the amine hydrochloride, converting it back to the free base, which will often precipitate or form an oil.

  • Extract Product: Extract the basified aqueous solution multiple times with fresh ethyl acetate or DCM. The free base product will now move back into the organic layer.

  • Dry and Isolate: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent. The result is the purified free base.

  • Form Salt: Dissolve the purified free base in a minimal amount of a suitable solvent (like isopropanol) and add a stoichiometric amount of anhydrous HCl solution to precipitate the final, pure hydrochloride salt.

Q4: My product streaks badly on a standard silica gel column. Is chromatography a viable option?

A4: Addressing Amine-Silica Interactions

Yes, chromatography is viable, but standard silica gel is not ideal for basic compounds like this one. The issue is the acidic nature of the silanol (Si-OH) groups on the surface of the silica gel. These acidic sites can strongly and often irreversibly bind to the basic morpholine nitrogen, leading to significant peak tailing (streaking) and potential product loss on the column.[3]

Solutions:

  • Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent.

    • Triethylamine (Et₃N): Adding 0.1-1% triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate) is a common and effective strategy. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more cleanly.[3]

    • Ammonia: A solution of 2M ammonia in methanol can be used as a polar component of the mobile phase (e.g., in a DCM/MeOH gradient) for the same purpose.

  • Alternative Stationary Phases:

    • Basic Alumina: Aluminum oxide is available in neutral and basic grades. Basic alumina is an excellent alternative to silica for purifying amines, as it eliminates the problematic acidic interactions.[3]

    • Reverse-Phase Chromatography (C18): If the compound and its impurities have different polarities, reverse-phase HPLC or flash chromatography can be very effective. The mobile phase is typically a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to ensure the amine is protonated and gives a sharp peak.

References

  • Sciencemadness Discussion Board. (2006, December 10). Isolation of primary amines as HCL salt problem. [Link]

  • Reddit r/Chempros. (2022). Amine workup. [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ResearchGate. (2022, March 15). What is the best way to obtain free amine from its HCl salt (without a base treatment)?. [Link]

  • Google Patents. (2019). Preparation method of optically active 2-(2-fluorobiphenyl-4-yl)propionic acid.

Sources

"2-Morpholin-4-yl-propionic acid hydrochloride" solubility problems and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2-Morpholin-4-yl-propionic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Introduction to 2-Morpholin-4-yl-propionic acid hydrochloride

2-Morpholin-4-yl-propionic acid hydrochloride is a derivative of morpholine, a heterocyclic compound with applications in medicinal chemistry.[1][2] Its structure, incorporating a propionic acid moiety and a morpholine ring, makes it a valuable building block in the synthesis of more complex molecules and a potential candidate in pharmaceutical research, particularly in neuropharmacology.[3][4] As a hydrochloride salt, its solubility characteristics are of primary importance for its handling, formulation, and biological activity.[5][6]

Chemical Structure and Properties:

PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃[7]
Molecular Weight 195.64 g/mol [4][7][8]
Appearance Solid, crystalline[4]
Storage Room temperature, inert atmosphere[4][9]

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 2-Morpholin-4-yl-propionic acid hydrochloride in aqueous solutions?

As a hydrochloride salt of a compound containing a basic morpholine nitrogen, 2-Morpholin-4-yl-propionic acid hydrochloride is expected to be soluble in water and other polar protic solvents.[10][11] The protonated morpholine ring and the carboxylic acid group can participate in hydrogen bonding with water molecules, facilitating dissolution.[10] However, the overall solubility will be influenced by factors such as pH and temperature.

Q2: How does pH affect the solubility of this compound?

The solubility of 2-Morpholin-4-yl-propionic acid hydrochloride is highly pH-dependent. The compound possesses both a weakly basic morpholine nitrogen and a carboxylic acid group.

  • In acidic to neutral pH: The morpholine nitrogen will be protonated, forming a cationic species which enhances aqueous solubility.

  • In alkaline pH: The morpholine nitrogen will be deprotonated, reducing its polarity and likely decreasing aqueous solubility. Conversely, the carboxylic acid group will be deprotonated to a carboxylate, which could increase solubility. The overall solubility in alkaline conditions will depend on the balance of these effects and the pKa values of the functional groups.

Q3: In which organic solvents is 2-Morpholin-4-yl-propionic acid hydrochloride likely to be soluble?

Given its salt nature, it is expected to have limited solubility in non-polar organic solvents like hexane or toluene. It may exhibit some solubility in polar aprotic solvents like DMSO and DMF, and polar protic solvents like methanol and ethanol, especially with heating. The parent compound, morpholine, is miscible with a wide range of solvents, including water, acetone, and benzene.[12]

Q4: Is this compound hygroscopic?

Hydrochloride salts of organic compounds can be hygroscopic. It is recommended to store 2-Morpholin-4-yl-propionic acid hydrochloride in a tightly sealed container in a dry environment, such as a desiccator or under an inert atmosphere, to prevent moisture absorption which could affect its physical properties and weighing accuracy.[13]

Troubleshooting Guide: Solubility Problems and Solutions

This guide addresses common solubility challenges you may encounter during your experiments and provides step-by-step solutions.

Problem 1: The compound is not dissolving completely in my aqueous buffer.

Possible Causes:

  • Incorrect pH: The pH of your buffer may not be optimal for solubility.

  • Insufficient Solvent Volume: The concentration may be too high for the given volume of solvent.

  • Low Temperature: Dissolution may be slow or incomplete at lower temperatures.

  • Common Ion Effect: High concentrations of chloride ions in the buffer could suppress dissolution.[13]

Solutions Workflow:

cluster_troubleshooting Troubleshooting Incomplete Dissolution start Incomplete Dissolution in Aqueous Buffer check_ph Verify and Adjust Buffer pH (Target slightly acidic pH, e.g., 4-6) start->check_ph increase_volume Increase Solvent Volume (Decrease concentration) check_ph->increase_volume If still insoluble dissolved Compound Dissolves check_ph->dissolved If successful apply_heat Gently Warm the Solution (e.g., 30-40°C) increase_volume->apply_heat If still insoluble increase_volume->dissolved If successful sonicate Apply Sonication apply_heat->sonicate If still insoluble apply_heat->dissolved If successful check_common_ion Consider Common Ion Effect (Use a buffer with a different counter-ion if high [Cl⁻] is present) sonicate->check_common_ion If precipitation occurs upon cooling or standing sonicate->dissolved If successful check_common_ion->dissolved If issue is resolved

Caption: Workflow for addressing incomplete dissolution.

Detailed Protocol:

  • pH Adjustment:

    • Measure the pH of your solution.

    • For hydrochloride salts of basic compounds, solubility is often enhanced in slightly acidic conditions.[5] Adjust the pH of your buffer downwards (e.g., to pH 4-6) using a dilute acid (e.g., 0.1 M HCl) and observe for improved dissolution.

  • Increase Solvent Volume:

    • If the concentration is high, try reducing it by adding more of the aqueous buffer. This can overcome saturation limits.

  • Gentle Heating and Sonication:

    • Warm the solution gently in a water bath (e.g., to 30-40°C) while stirring.

    • Alternatively, or in combination with heating, use a sonicator to break up solid aggregates and enhance the rate of dissolution.

  • Evaluate for Common Ion Effect:

    • If your buffer contains a high concentration of chloride salts (e.g., in physiological saline), this could suppress the dissolution of the hydrochloride salt.[13] If this is suspected, consider using a buffer with a non-chloride counter-ion.

Problem 2: The compound precipitates out of solution over time or upon cooling.

Possible Causes:

  • Supersaturation: The initial dissolution may have been achieved through heating, creating a supersaturated solution that is unstable at room temperature.

  • pH Shift: The pH of the solution may have shifted over time, leading to precipitation.

  • Solvent Evaporation: Evaporation of the solvent can increase the concentration beyond the solubility limit.

Solutions Workflow:

cluster_precipitation Troubleshooting Precipitation start Precipitation from Solution prepare_fresh Prepare Fresh Solutions (Use immediately after preparation) start->prepare_fresh use_cosolvent Incorporate a Co-solvent (e.g., 5-10% Ethanol, DMSO) prepare_fresh->use_cosolvent If stability is still an issue stable_solution Stable Solution Achieved prepare_fresh->stable_solution If issue is resolved recheck_ph Re-verify and Stabilize pH (Ensure buffer capacity is sufficient) use_cosolvent->recheck_ph If precipitation persists use_cosolvent->stable_solution If issue is resolved store_properly Proper Storage (Tightly sealed container, controlled temperature) recheck_ph->store_properly For long-term storage recheck_ph->stable_solution If issue is resolved store_properly->stable_solution For long-term stability

Caption: Workflow for addressing precipitation issues.

Detailed Protocol:

  • Use of Co-solvents:

    • For challenging aqueous solutions, the addition of a small percentage of a water-miscible organic co-solvent can improve solubility and stability.[14]

    • Protocol: Prepare your aqueous buffer. Then, add a co-solvent such as ethanol, DMSO, or PEG 400 to a final concentration of 5-10% (v/v). Add the 2-Morpholin-4-yl-propionic acid hydrochloride to this mixed solvent system.

  • pH Stability:

    • Ensure that the buffer used has sufficient capacity to maintain the desired pH, especially if other components in your experiment could alter it. Re-measure the pH of the solution after the compound has been added.

  • Preparation of Fresh Solutions:

    • If the compound is prone to precipitation over time, it is best practice to prepare solutions fresh before each experiment.

Problem 3: I need to dissolve the compound in an organic solvent for a chemical reaction.

Possible Causes:

  • Inappropriate Solvent Choice: The polarity of the chosen solvent may not be suitable for a hydrochloride salt.

Solutions:

  • Solvent Screening:

    • Recommended Solvents: Start with polar protic solvents like methanol or ethanol. Polar aprotic solvents such as DMSO and DMF are also good candidates.

    • Screening Protocol:

      • Weigh a small, known amount of the compound (e.g., 1-5 mg) into several vials.

      • Add a measured volume (e.g., 100 µL) of each solvent to be tested.

      • Vortex and observe for dissolution at room temperature.

      • If not fully dissolved, gently warm the vials and observe again.

  • Free-Basing (for reaction in non-polar solvents):

    • If the reaction requires the free base form of the compound in a non-polar solvent, the hydrochloride salt can be neutralized.

    • General Protocol:

      • Dissolve the hydrochloride salt in a minimal amount of water.

      • Add a mild base (e.g., a saturated solution of sodium bicarbonate) dropwise until the solution is slightly alkaline (check with pH paper).

      • Extract the free base into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to obtain the free base.

    • Note: The free base will have different solubility properties than the hydrochloride salt.

References

  • Limited Time Offer. (n.d.). (s)-2-morpholin-4-yl-propionic Acid Hydrochloride. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • LookChem. (2025, September 12). Morpholine (CAS: 110-91-8): Chemical Properties, Production Process, and Applications. [Link]

  • Solubility of Things. (n.d.). Morpholine hydrochloride. [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Semantic Scholar. (n.d.). Salt formation to improve drug solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • PMC. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]

  • The Merck Index Online. (n.d.). Morpholine. [Link]

  • MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

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"2-Morpholin-4-yl-propionic acid hydrochloride" potential side effects in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers utilizing 2-Morpholin-4-yl-propionic acid hydrochloride (CAS No. 23996-23-8). As a novel small molecule, introducing it into your in vitro systems requires careful consideration of its physicochemical properties to ensure reproducible and reliable results. This guide is designed to proactively address potential challenges and side effects you may encounter in cell culture, transforming potential setbacks into methodically solved variables.

While specific cellular effects of this compound are still emerging in literature, this document synthesizes field-proven insights from extensive experience with small molecules in cell culture to provide a robust troubleshooting framework.

Frequently Asked Questions (FAQs)

This section addresses preliminary questions researchers may have before incorporating 2-Morpholin-4-yl-propionic acid hydrochloride into their experiments.

Q1: What is the best solvent to prepare a stock solution of 2-Morpholin-4-yl-propionic acid hydrochloride?

A1: The choice of solvent is critical and can significantly impact your experimental outcome.[1] For most novel small molecules, Dimethyl Sulfoxide (DMSO) is the preferred solvent due to its ability to dissolve a wide range of polar and non-polar compounds.[2]

  • Recommendation: Start by preparing a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous, cell culture-grade DMSO.[3]

  • Causality: Using a high-concentration stock allows you to add a minimal volume to your culture medium, keeping the final solvent concentration low. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but some, especially primary cells, may be sensitive to concentrations as low as 0.1%.[4] It is crucial to determine the tolerance of your specific cell line.

Q2: How should I store the stock solution?

A2: To maintain the integrity of the compound, proper storage is essential. Improper storage can lead to degradation, reducing the compound's activity.[5]

  • Protocol: Once dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1][3] Store these aliquots at -20°C for short-term storage (up to one month) or -80°C for long-term storage (up to six months).[1][6]

Q3: This compound is a hydrochloride salt. Will it affect the pH of my cell culture medium?

A3: Yes, this is a valid concern. Adding a hydrochloride salt to a weakly buffered medium can lower the pH. Cell culture media typically operate within a narrow pH range (7.2-7.4), and deviations can significantly impact cell health and behavior.[7][8]

  • Preventative Measure: Cell culture media are buffered, most commonly with a bicarbonate-CO₂ system, which should handle the addition of small volumes of your stock solution.[8]

  • Verification: When you first prepare your working concentration in the medium, check the pH of the final solution. If a significant drop is observed (more than 0.1-0.2 pH units), you may need to re-adjust the pH with sterile 1N NaOH or consider using a HEPES-buffered medium for more stable pH control.[9] However, adding acid or base can increase the osmolarity of the medium, which could also affect the cells.[9]

Q4: How do I determine the optimal working concentration for my experiments?

A4: The optimal concentration is cell-type dependent and must be determined empirically. A dose-response experiment is the critical first step.[10]

  • Experimental Approach: Begin with a broad range of concentrations spanning several orders of magnitude (e.g., 10 nM to 100 µM).[11] This initial screen helps identify the effective range for your specific assay.[10]

  • Refinement: Once an active range is identified, perform a more detailed dose-response curve with more data points within that range to accurately calculate key parameters like the IC50 (50% inhibitory concentration) or EC50 (50% effective concentration).[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[3]

Troubleshooting Guide: Common Issues & Solutions

If you encounter unexpected results, this guide provides a systematic approach to pinpoint and resolve the issue.

Issue 1: Unexpected Cell Death or Low Viability

You observe significant cell death, detachment of adherent cells, or a sharp decline in proliferation at concentrations where you expect specific activity.

Potential Causes & Troubleshooting Steps:
  • Solvent Toxicity: The final concentration of your solvent (e.g., DMSO) may be too high for your cell type.[2][12]

    • Action: Calculate the final DMSO concentration in your wells. Ensure it is below the toxicity threshold for your cells (typically <0.5%, but ideally ≤0.1%).[3][4]

    • Self-Validation: Run a vehicle-only control experiment where you treat cells with various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) to determine the exact toxicity threshold for your specific cell line and experiment duration.

  • Compound Cytotoxicity: The compound itself may be cytotoxic at the tested concentrations.

    • Action: Perform a cytotoxicity assay (e.g., MTT, WST-1, or Resazurin) with a wide dose-response range to determine the cytotoxic threshold of 2-Morpholin-4-yl-propionic acid hydrochloride.[5][10] This will help you distinguish between specific biological effects and general toxicity.

  • pH Shift in Medium: The hydrochloride salt may have significantly lowered the medium's pH.

    • Action: As mentioned in the FAQ, measure the pH of your final culture medium containing the compound. If it has shifted outside the optimal 7.2-7.4 range, the acidity could be causing the cell death.[7]

Issue 2: Compound Precipitation in Culture Medium

You notice a precipitate, cloudiness, or small crystals in the culture medium after adding the stock solution.

Potential Causes & Troubleshooting Steps:
  • Exceeded Solubility Limit: The final concentration of the compound exceeds its solubility in the aqueous culture medium. A compound crashing out of solution means its effective concentration is unknown and much lower than intended.[5]

    • Action 1 (Lower Concentration): The simplest solution is to lower the final working concentration.

    • Action 2 (Optimize Dilution): Avoid adding a highly concentrated DMSO stock directly into a large volume of medium. Perform a serial dilution in pre-warmed (37°C) medium. Adding the compound dropwise while gently swirling can also improve solubilization.

    • Action 3 (Visual Confirmation): Before treating your cells, prepare the highest concentration of your compound in medium in a clear tube. Incubate it under the same conditions as your experiment (37°C, 5% CO₂) for 1-2 hours and visually inspect for any precipitation against a dark background.[5]

Issue 3: High Variability Between Replicate Wells

Your experimental replicates show inconsistent results, making the data difficult to interpret.

Potential Causes & Troubleshooting Steps:
  • Incomplete Solubilization or Precipitation: If the compound is not fully dissolved in the stock or precipitates upon dilution, different wells will receive different effective concentrations.

    • Action: Visually inspect your stock solution for any precipitate before each use. If present, gently warm and vortex to redissolve. Always prepare fresh working dilutions for each experiment.

  • Inconsistent Cell Seeding: Uneven cell distribution across the plate is a common source of variability.

    • Action: Ensure you have a single-cell suspension before plating. Use a calibrated pipette and a consistent technique for seeding each well. For multi-well plates, consider plating cells in a larger volume and then removing excess medium after adherence to minimize the "edge effect."

  • Compound Degradation: If the compound is unstable in the culture medium at 37°C, its effective concentration will decrease over the course of the experiment.

    • Action: For long-term experiments (>24 hours), consider replenishing the medium with a fresh preparation of the compound at regular intervals.

Data Presentation & Experimental Protocols

Table 1: General Guidelines for Initial Experiments
ParameterRecommendationRationale & Key Considerations
Solvent Cell Culture-Grade DMSOHigh dissolving power. Ensure it is anhydrous to prevent compound hydrolysis.[5]
Stock Concentration 10-50 mMAllows for small volumes to be added to culture, minimizing solvent effects.
Final Solvent Conc. ≤ 0.1% (Ideal), < 0.5% (Acceptable)Cell-type dependent. Primary cells are often more sensitive. High DMSO levels can induce cell cycle arrest or death.[2]
Initial Conc. Range 10 nM - 100 µM (logarithmic dilutions)A broad screen is necessary to identify the active concentration range for a novel compound.[10]
Controls Untreated Cells & Vehicle Control (DMSO)The vehicle control is essential to differentiate the compound's effect from the solvent's effect.[3]
Protocol: Dose-Response Cytotoxicity Assay (WST-1)

This protocol provides a framework for determining the concentration range at which 2-Morpholin-4-yl-propionic acid hydrochloride exhibits cytotoxic effects.

  • Cell Seeding:

    • Harvest cells during the logarithmic growth phase with high viability (>95%).

    • Seed cells in a 96-well microplate at a pre-determined optimal density.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of 2-Morpholin-4-yl-propionic acid hydrochloride in complete culture medium from your DMSO stock.

    • Include a vehicle control (medium with the highest final DMSO concentration) and an untreated control.

    • Remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells (this will be diluted to 1X by the existing 100 µL in the well, or adjust volumes accordingly).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • Add 10 µL of WST-1 reagent to each well.

    • Incubate for 1-4 hours (optimal time may vary by cell type).

    • Gently shake the plate for 1 minute to ensure a homogenous distribution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 440 nm using a microplate reader.

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.[10]

Visualizations

Troubleshooting Workflow Diagram

This diagram outlines a logical flow for troubleshooting unexpected results when using a novel small molecule like 2-Morpholin-4-yl-propionic acid hydrochloride.

TroubleshootingWorkflow start Unexpected Result (e.g., Low Viability, High Variability) check_compound Step 1: Verify Compound Integrity start->check_compound check_solubility Is stock solution clear? Is there precipitate in media? check_compound->check_solubility Solubility check_storage Was it stored correctly? (-20°C / -80°C, aliquoted) check_compound->check_storage Stability check_protocol Step 2: Review Experimental Protocol check_solubility->check_protocol Yes sol_solubility Remake stock. Optimize dilution protocol. check_solubility->sol_solubility No check_storage->check_protocol Yes sol_storage Use new aliquot. Review storage SOP. check_storage->sol_storage No check_solvent Is final solvent conc. ≤0.1%? Run solvent toxicity curve. check_protocol->check_solvent Solvent check_cells Are cells healthy? (Passage #, density) check_protocol->check_cells Cells check_ph Is media pH 7.2-7.4? (HCl salt effect) check_protocol->check_ph Medium sol_solvent Lower stock concentration or final treatment volume. check_solvent->sol_solvent No sol_cells Use lower passage cells. Optimize seeding density. check_cells->sol_cells No sol_ph Use buffered medium (HEPES). Verify pH post-addition. check_ph->sol_ph No sol_solubility->start sol_storage->start sol_solvent->start sol_cells->start sol_ph->start

Caption: A systematic workflow for troubleshooting common cell culture issues.

References

  • BenchChem. (2025). Technical Support Center: Interpreting Unexpected Results in Small Molecule Assays.
  • Captivate Bio. (2021). SMALL MOLECULES. [Link]

  • BenchChem. (2025).
  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • LifeTein. (2023). DMSO usage in cell culture. [Link]

  • ResearchGate. (2017). Effect of various DMSO concentrations on cell viability. [Link]

  • Nikon Instruments Inc. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • ResearchGate. (2024). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview.... [Link]

  • BenchChem. (2025).
  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • ResearchGate. (2018). Drug stock solutions best practices?. [Link]

  • ResearchGate. (2012). Can the amount of HCL or NaOH added to a culture media to adjust the pH affect the cells?. [Link]

  • PromoCell. Troubleshooting guide for cell culture. [Link]

  • Paillas, S., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro. Anticancer Research. [Link]

  • Quora. (2022). In culture media, how can one remedy the effect of pH change due to sterilization?. [Link]

  • Taylor, A. C. (1962). RESPONSES OF CELLS TO pH CHANGES IN THE MEDIUM. Journal of Cell Biology. [Link]

  • Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology. [Link]

  • ResearchGate. (2021). How do I choose the concentration for primary screening in drug discovery process?. [Link]

  • HuanKai Group. (2024). The Impact of pH on Cell Culture Media. [Link]

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Avoiding common pitfalls in "2-Morpholin-4-yl-propionic acid hydrochloride" experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholin-4-yl-propionic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during experimentation. Our goal is to ensure the integrity of your results by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What is 2-Morpholin-4-yl-propionic acid hydrochloride and what are its primary applications?

2-Morpholin-4-yl-propionic acid hydrochloride is an amino acid derivative featuring a morpholine ring.[1] Its unique structure makes it a valuable building block in various scientific fields.[1][2] It is primarily used as:

  • A scaffold in pharmaceutical research for developing drugs, particularly those targeting neurological conditions.[1][2]

  • An intermediate in chemical synthesis for creating more complex molecules.[1]

  • A tool in biochemical studies , including proteomics and research on neurotransmitter systems like glutamate receptors.[1]

Q2: What are the fundamental chemical and physical properties of this compound?

Understanding the basic properties is crucial for proper handling, storage, and experimental design. The key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₄ClNO₃[2][3][4]
Molecular Weight 195.64 g/mol [2][3]
Appearance Solid, crystalline[2][4]
SMILES String O=C(O)C(C)N1CCOCC1.[H]Cl[4]
InChI Key ZKEGDUIFZVBHQV-UHFFFAOYSA-N[4]

Q3: How should I properly store 2-Morpholin-4-yl-propionic acid hydrochloride?

Proper storage is critical to maintain the compound's stability and purity.

  • Short-term: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

  • Long-term: For maximum stability, especially for use as an analytical standard, storing in an inert atmosphere (e.g., under argon or nitrogen) at room temperature is recommended.[2]

  • Incompatible Substances: Segregate from strong alkalies and alkalizing substances.[6]

Q4: What are the main safety hazards associated with this compound?

This compound requires careful handling. According to the Globally Harmonized System (GHS), it presents several hazards.[3][5] Always consult the full Safety Data Sheet (SDS) before use.[5][6]

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][5]

  • H318/H319: Causes serious eye damage/irritation.[3][4][5]

  • H335: May cause respiratory irritation.[3][5]

Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.[6][7] Handle only in a well-ventilated area or a chemical fume hood.[5][7]

Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific issues that may arise during your experiments, providing the cause and a validated solution.

Q5: My compound is not dissolving. What solvent should I use and what is the correct procedure?

The Problem: The compound fails to dissolve in a chosen solvent, or the solution appears cloudy.

The Scientific Cause: 2-Morpholin-4-yl-propionic acid hydrochloride is a salt. The hydrochloride group makes it polar. Its solubility is highest in polar protic solvents (like water or methanol) and significantly lower in non-polar organic solvents (like hexane or diethyl ether). Incomplete dissolution can lead to inaccurate concentrations and failed reactions.

The Solution:

  • Solvent Selection: Start with deionized water, phosphate-buffered saline (PBS), or methanol. For stock solutions intended for cell culture or biological assays, DMSO is a common alternative, though solubility may be more limited than in water.

  • Dissolution Protocol: Use the step-by-step protocol below. Gentle heating (to 40-50°C) or sonication can aid dissolution, but be mindful of potential degradation if heating for extended periods.[8]

  • pH Consideration: The solution will be acidic due to the hydrochloride salt. If your experiment is pH-sensitive, you may need to buffer the solution after dissolution.

start Compound Fails to Dissolve solvent Select Solvent start->solvent water Try Deionized Water or Aqueous Buffer (PBS) solvent->water Biological Application dmso Try DMSO (for organic-soluble systems) solvent->dmso Organic Synthesis assist Aid Dissolution water->assist dmso->assist sonicate Sonicate for 5-10 minutes assist->sonicate Preferred warm Warm Gently (to 40-50°C) assist->warm If Needed check Check Clarity sonicate->check warm->check success Solution is Clear: Proceed with Experiment check->success Yes fail Still Insoluble: Re-evaluate solvent choice or calculate saturation limit check->fail No

Caption: Troubleshooting Workflow for Solubility Issues.

Q6: My reaction yield is low, or I am getting unexpected side products. What could be the cause?

The Problem: A reaction involving 2-Morpholin-4-yl-propionic acid hydrochloride, such as an amide coupling or esterification, is inefficient or fails.

The Scientific Cause: The compound has two key functional groups: a carboxylic acid and a tertiary amine (morpholine nitrogen).[1] However, in the hydrochloride salt form, the morpholine nitrogen is protonated (R₃N-H⁺). This protonated amine is not nucleophilic and cannot participate in reactions like alkylations. Furthermore, the acidic nature of the compound can interfere with pH-sensitive reagents or catalysts.

The Solution:

  • Neutralize the Amine: If your reaction requires the morpholine nitrogen to act as a nucleophile or if the reaction conditions must be basic, you must first add a non-nucleophilic base to deprotonate the hydrochloride salt. A common choice is triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents of the base are sufficient.

  • Activate the Carboxylic Acid: For reactions like amide bond formation, the carboxylic acid needs to be activated.[1] Standard coupling reagents like EDC/HOBt or HATU are effective. These reactions are often performed in aprotic polar solvents like DMF or CH₂Cl₂.

  • Monitor Temperature: Under harsh heating, the compound could potentially undergo decarboxylation, leading to loss of the carboxylic acid group.[1] Avoid excessive temperatures unless specifically required by the protocol.

start Planning a Reaction? q_amine Is the morpholine nitrogen a required nucleophile? start->q_amine q_acid Is the carboxylic acid the reactive site? start->q_acid add_base Add >1.0 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) to free the amine. q_amine->add_base Yes no_base Proceed without base. The amine is protected as a salt. q_amine->no_base No activate_acid Use standard coupling reagents (e.g., HATU, EDC/HOBt) to activate the acid. q_acid->activate_acid Yes result Proceed with Reaction add_base->result no_base->result activate_acid->result

Caption: Decision Pathway for Reaction Setup.

Q7: My analytical results (LC-MS, NMR) are inconsistent or show poor quality. How can I improve them?

The Problem: Chromatograms show broad or tailing peaks, or NMR spectra have shifting or disappearing peaks.

The Scientific Cause: The compound possesses both an acidic (carboxylic acid) and a basic (morpholine amine) functional group. This amphoteric nature can lead to multiple protonation states in unbuffered solutions, causing poor peak shape in chromatography. In NMR, exchangeable protons (from -COOH and -N⁺H) can broaden or exchange with solvent protons.

The Solution:

  • For Liquid Chromatography (LC-MS):

    • Use a Buffered, Acidic Mobile Phase: To ensure a single, consistent protonation state, use an acidic modifier in your mobile phase. Adding 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the water and organic solvent (e.g., acetonitrile or methanol) is standard practice. This will keep the morpholine nitrogen protonated and the carboxylic acid neutral, leading to sharp, reproducible peaks in reverse-phase HPLC.

  • For Nuclear Magnetic Resonance (NMR):

    • Solvent Choice: Use a deuterated solvent in which the compound is fully soluble, such as D₂O or Methanol-d₄.

    • Identify Exchangeable Protons: The protons on the carboxylic acid and the protonated amine are acidic and will exchange with D₂O. If you run a spectrum in a solvent like DMSO-d₆, you will see these peaks, but they will likely be broad. Adding a drop of D₂O to the NMR tube will cause these peaks to disappear, confirming their identity.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol describes how to prepare a 100 mL stock solution of 2-Morpholin-4-yl-propionic acid hydrochloride (MW: 195.64 g/mol ).

Materials:

  • 2-Morpholin-4-yl-propionic acid hydrochloride

  • High-purity deionized water

  • Calibrated analytical balance

  • 100 mL volumetric flask

  • Magnetic stirrer and stir bar (or vortex mixer/sonicator)

Procedure:

  • Calculate Required Mass:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.010 mol/L × 0.100 L × 195.64 g/mol = 0.1956 g (or 195.6 mg)

  • Weigh Compound: Accurately weigh approximately 195.6 mg of the compound using an analytical balance and transfer it carefully into the 100 mL volumetric flask. Record the exact mass.

  • Dissolution: Add approximately 70-80 mL of deionized water to the flask.

  • Mixing: Cap the flask and mix using a magnetic stirrer, vortex mixer, or sonicator until all the solid has completely dissolved.[8]

  • Final Volume: Once dissolved, carefully add deionized water until the bottom of the meniscus reaches the 100 mL calibration mark.

  • Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.

  • Storage: Transfer the solution to a clearly labeled, sealed container. Store at 2-8°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Standard Method for Reverse-Phase HPLC Analysis

This method provides a general starting point for analyzing the purity of the compound or monitoring its presence in a reaction mixture.

ParameterRecommended ConditionRationale
Column C18, 2.5-5 µm particle size (e.g., 4.6 x 150 mm)Provides good retention and separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures consistent protonation for sharp peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent with good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA broad gradient is a good starting point to elute the compound and any potential impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature can improve peak shape and reduce viscosity.
Detection UV at 210 nmThe compound lacks a strong chromophore, so detection at low UV wavelengths is necessary.
Injection Volume 5-10 µLA typical volume to avoid column overloading.

References

  • PubChem. * (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride*. National Center for Biotechnology Information. [Link]

  • Chronos. (S)-2-morpholin-4-yl-propionic Acid Hydrochloride. [Link]

  • Chronos. Easy To Use (s)-2-morpholin-4-yl-propionic Acid Hydrochloride Bundle. [Link]

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Technical Support Center: 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Morpholin-4-yl-propionic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the potential degradation pathways and troubleshooting strategies for experiments involving this compound. The information herein is synthesized from established chemical principles and regulatory guidelines to ensure scientific integrity.

Frequently Asked Questions (FAQs)

Q1: What is 2-Morpholin-4-yl-propionic acid hydrochloride and what are its common applications?

A1: 2-Morpholin-4-yl-propionic acid hydrochloride is a chemical compound featuring a morpholine ring attached to a propionic acid backbone.[1][2][3][4] The morpholine heterocycle, containing both an amine and an ether group, is a versatile scaffold in medicinal chemistry.[5][6] It is often incorporated into drug candidates to enhance properties like solubility and brain permeability.[6] While specific applications of this particular molecule may vary, it is structurally related to compounds used in the development of pharmaceuticals.[7]

Q2: I am observing unexpected peaks in my HPLC analysis of a sample containing 2-Morpholin-4-yl-propionic acid hydrochloride. What could be the cause?

A2: Unexpected peaks in your chromatogram often indicate the presence of impurities or degradation products. The stability of 2-Morpholin-4-yl-propionic acid hydrochloride can be influenced by factors such as pH, exposure to light, temperature, and the presence of oxidizing agents. It is recommended to perform forced degradation studies to identify potential degradants and develop a stability-indicating analytical method.[8][9][10]

Q3: How should I properly store 2-Morpholin-4-yl-propionic acid hydrochloride to minimize degradation?

A3: To ensure the stability of 2-Morpholin-4-yl-propionic acid hydrochloride, it should be stored in a well-closed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration may be advisable, but always refer to the supplier's specific recommendations. Avoid exposure to high humidity and extreme temperatures.

Q4: What are the primary mechanisms by which a morpholine-containing compound like this might degrade?

A4: Based on the structure, the primary degradation pathways are likely to involve the morpholine ring and the propionic acid side chain. Key mechanisms include:

  • Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opening products.[11][12]

  • Hydrolysis: While the morpholine ring itself is generally stable to hydrolysis, the amide linkage in more complex derivatives or ester formulations could be susceptible. For the parent compound, hydrolysis is less of a concern unless under extreme pH and temperature.

  • Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to the formation of radicals and subsequent complex degradation products.[13][14]

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[8][9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[10]

Issue 1: No Degradation Observed Under Stress Conditions

If you do not observe any degradation, it may indicate that the stress conditions are not harsh enough or the duration of the study is too short.

Troubleshooting Steps:

  • Increase Stressor Concentration/Intensity:

    • Acid/Base Hydrolysis: Increase the molarity of the acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) from 0.1N up to 1N.

    • Oxidation: Increase the concentration of the oxidizing agent (e.g., H₂O₂) from 3% up to 30%.

    • Thermal: Increase the temperature in increments of 10°C (e.g., from 60°C to 80°C).

    • Photolytic: Increase the exposure time or intensity, ensuring the ICH-specified exposure is met.

  • Extend Study Duration: If initial time points (e.g., 24 hours) show no degradation, extend the study to several days, with periodic sampling.

  • Reflux Conditions: For hydrolytic and thermal studies, employing reflux conditions can significantly accelerate degradation.

Rationale: The goal of a forced degradation study is to achieve 5-20% degradation of the parent compound.[15] This level of degradation is sufficient to produce and detect the primary degradation products without leading to the formation of secondary, less relevant degradants that may arise from over-stressing the molecule.[9]

Issue 2: Excessive Degradation or "No Peak" for the Parent Compound

Observing complete or near-complete degradation of the parent compound suggests that the stress conditions are too harsh.

Troubleshooting Steps:

  • Reduce Stressor Concentration/Intensity:

    • Acid/Base Hydrolysis: Decrease the molarity of the acid or base.

    • Oxidation: Lower the concentration of the oxidizing agent.

    • Thermal: Reduce the temperature.

  • Shorten Exposure Time: Sample at earlier time points (e.g., 2, 4, 8, and 12 hours) to capture the initial degradation profile.

  • Ambient Temperature Studies: For highly labile compounds, conducting studies at room temperature for a longer duration might be more appropriate than elevated temperatures.

Rationale: Over-stressing the molecule can lead to a complex mixture of secondary and tertiary degradants, which may not be relevant to the actual stability profile of the drug under normal storage conditions.[9] This can complicate the development of a stability-indicating method.

Experimental Protocols for Forced Degradation

The following table outlines starting conditions for forced degradation studies on 2-Morpholin-4-yl-propionic acid hydrochloride.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 M HCl60°C24 - 48 hours
Base Hydrolysis 0.1 M NaOH60°C24 - 48 hours
Oxidation 3% H₂O₂Room Temp24 hours
Thermal Degradation Solid State80°C48 hours
Photodegradation Solid State & SolutionICH Q1B ConditionsAs per guidelines

Analytical Workflow:

A typical workflow for analyzing samples from forced degradation studies involves a stability-indicating HPLC method.

Analytical workflow for forced degradation samples.

Potential Degradation Pathways

While specific degradation pathways for 2-Morpholin-4-yl-propionic acid hydrochloride are not extensively documented, we can infer potential routes based on the known chemistry of the morpholine moiety.

Oxidative Degradation

Oxidative stress is a common degradation pathway for amines.[15] The tertiary amine in the morpholine ring is a likely site for oxidation.

  • N-Oxide Formation: The nitrogen atom can be oxidized to form the corresponding N-oxide.

  • Ring Opening: More aggressive oxidation can lead to the cleavage of the C-N or C-O bonds within the morpholine ring.[12][16]

G cluster_0 Potential Oxidative Degradation A 2-Morpholin-4-yl-propionic acid B N-Oxide Derivative A->B [O] C Ring-Opened Products A->C [O] (harsher conditions)

Potential oxidative degradation pathways.
Photodegradation

Photolytic degradation can proceed through various mechanisms, often involving radical intermediates. This can lead to a complex mixture of products. Studies on morpholine have shown the formation of hydroxylated and oxo derivatives, as well as ring-opened compounds under photocatalytic conditions.[13][14]

G A Parent Compound B Excited State A->B hv C Radical Intermediates B->C D Hydroxylated Derivatives C->D E Ring-Opened Products C->E F Polymerization Products C->F

Generalized photolytic degradation scheme.

Summary

This technical support guide provides a foundational understanding of the potential degradation pathways of 2-Morpholin-4-yl-propionic acid hydrochloride and offers practical troubleshooting advice for researchers. By employing systematic forced degradation studies and developing robust, stability-indicating analytical methods, you can ensure the quality and reliability of your experimental data. For further in-depth analysis, characterization of degradation products using techniques like LC-MS/MS and NMR is highly recommended.

References

  • Doherty, S., Guillard, C., & Pichat, P. (1995). Kinetics and products of the photocatalytic degradation of morpholine (tetrahydro-2H-1,4-oxazine) in TiO2 aqueous suspensions. Journal of the Chemical Society, Faraday Transactions, 91(11), 1853-1859. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HCTL Open Science and Technology Letters, 3(1), 1-10. [Link]

  • Pichat, P., Guillard, C., & Doherty, S. (1995). Kinetics and Products of the Photocatalytic Degradation of Morpholine (Tetrahydro-2 HD1 ,4=oxazine) in TiO, Aqueous Suspensions. RSC Publishing.
  • Kovács, B., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5229. [Link]

  • Kiseleva, E. K., et al. (2023). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. Molecules, 28(3), 1279. [Link]

  • A kind of method for oxidative ring-opening of morpholine derivative and product thereof. (2021).
  • Saggioro, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2696-2727. [Link]

  • National Center for Biotechnology Information. (n.d.). Morpholine. PubChem. [Link]

  • Rao, B. M., & Kumar, K. S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • Wikipedia. (n.d.). Morpholine. [Link]

  • Sharma, G., & Saini, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 3(3), 159-168. [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. PubChem. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Kumar, R., Kapur, S., & Vulichi, S. R. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HCTL Open Science and Technology Letters. [Link]

  • S. K. S. & K. P. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Buitendach, B. E. (2002). Synthesis of novel polymer-bound morpholine-N-oxides as possible oxidants in alkene oxidation. University of the Free State. [Link]

  • Science.gov. (n.d.). validated stability indicating: Topics. [Link]

  • Asnin, L. D., & Inam, R. (2001). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-{4-[(7-chloro-2-quinoxalinyl)oxy]phenoxy}propanoic acid. Journal of Chromatography A, 913(1-2), 337-344. [Link]

Sources

Technical Support Center: Analytical Characterization of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the analytical characterization of 2-Morpholin-4-yl-propionic acid hydrochloride (CAS: 237427-96-2 for the (S)-enantiomer). This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on explaining the causality behind experimental choices to empower you to develop robust, reliable analytical methods.

Section 1: Foundational Knowledge - Properties and Handling

Before beginning any analytical work, a firm understanding of the compound's basic properties is crucial for safety, accuracy, and stability.

Table 1: Physicochemical Properties of 2-Morpholin-4-yl-propionic acid hydrochloride
PropertyValueSource
Molecular Formula C₇H₁₄ClNO₃PubChem[1]
Molecular Weight 195.64 g/mol PubChem[1][2]
Appearance White to off-white solid/crystalline powderSigma-Aldrich, BLDpharm[2][3]
Chirality Contains one chiral center at C2 of the propionic acid moietyPubChem[1]
Parent Compound 2-Morpholin-4-yl-propionic acid (MW: 159.18 g/mol )ChemScene[4]
Component Parts 2-Morpholin-4-yl-propionic acid and Hydrochloric AcidPubChem[1][5]
Frequently Asked Questions (FAQs): Handling and Storage

Question: I'm preparing a standard solution for HPLC analysis, but I'm getting inconsistent weights. What could be the issue?

Answer: The most likely culprit is the hygroscopic nature of the hydrochloride salt. Amine salts are prone to absorbing atmospheric moisture, leading to inaccurate weight measurements and, consequently, erroneous concentration calculations.

Troubleshooting and Best Practices:

  • Storage: Always store the compound in a tightly sealed container, preferably within a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at room temperature.[2][3]

  • Weighing: Use a weighing vessel with a lid (e.g., a weighing boat inside a tared, capped vial). Perform the weighing process as quickly as possible to minimize exposure to ambient air.

  • Drying: If moisture absorption is suspected, you can dry the material under a high vacuum over a desiccant like phosphorus pentoxide (P₄O₁₀) before weighing. However, verify that this process does not remove any essential water of hydration if you are working with a hydrated form.

  • Solvent Selection: The compound is readily soluble in water. For analytical standards, using a high-purity grade of water or a compatible organic solvent like methanol is recommended.

Section 2: Chromatographic Analysis - Purity, Assay, and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity, assay, and chiral integrity of 2-Morpholin-4-yl-propionic acid hydrochloride. However, its chemical structure presents specific challenges that must be addressed.

FAQ 1: How do I develop a robust reversed-phase HPLC method for purity analysis? My peaks are showing significant tailing.

Answer: Peak tailing is the most common issue encountered when analyzing this compound on standard silica-based C18 columns. The root cause is the interaction between the basic tertiary amine of the morpholine ring and acidic silanol groups on the surface of the silica stationary phase. This secondary interaction leads to poor peak shape and can compromise resolution and quantification.

Causality-Driven Method Development Strategy:

The key is to control the ionization state of both the analyte and the stationary phase.

  • Mobile Phase pH Control (The Primary Solution):

    • Mechanism: By lowering the mobile phase pH to ~2.5-3.5 with an acidifier like phosphoric acid or formic acid, you ensure two things:

      • The tertiary amine on the morpholine ring (pKa ~5-7) is fully protonated, carrying a positive charge.

      • The surface silanol groups (pKa ~3.5-4.5) are mostly unionized (Si-OH), which significantly reduces their capacity for strong ionic interactions with the protonated analyte.

    • Practical Choice: A mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water is a robust starting point.[6]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped (treating residual silanols) are essential.

    • Polar-Embedded Phases: Consider columns with polar-embedded groups (e.g., amide or carbamate) near the base of the alkyl chain. These phases offer alternative interaction sites and are often more resistant to silanol effects, providing better peak shape for basic compounds.

  • Detection:

    • The molecule lacks a strong chromophore. UV detection should be performed at a low wavelength, typically between 200-220 nm, to achieve adequate sensitivity. Be aware that this reduces specificity, as many other compounds also absorb in this region.

Workflow: HPLC Method Development for Purity

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Initial Development cluster_opt Phase 3: Optimization cluster_val Phase 4: Validation Start Objective: Purity & Assay Method SelectCol Select Column: High-purity, end-capped C18 (e.g., 250 x 4.6 mm, 5 µm) Start->SelectCol PrepMP Prepare Mobile Phase: A: 0.1% H₃PO₄ in H₂O B: Acetonitrile SelectCol->PrepMP InitialRun Initial Isocratic Run: 70% A / 30% B Flow: 1.0 mL/min λ = 210 nm PrepMP->InitialRun EvalPeak Evaluate Peak Shape & Retention Time (RT) InitialRun->EvalPeak Tailing Tailing Observed? EvalPeak->Tailing Shape? WrongRT RT out of range? EvalPeak->WrongRT RT? AdjustpH Action: Lower pH further (2.5) Add competing amine (e.g., 0.1% TEA) Tailing->AdjustpH Yes Tailing->WrongRT No AdjustpH->InitialRun Re-inject AdjustGradient Action: Adjust %B for RT control Implement gradient for impurities WrongRT->AdjustGradient Yes GoodPeak Symmetric Peak Good RT WrongRT->GoodPeak No, OK AdjustGradient->InitialRun Re-inject Validate Perform Method Validation: Specificity, Linearity, Accuracy, Precision, Robustness GoodPeak->Validate End Method Finalized Validate->End

Caption: A logical workflow for developing a robust HPLC purity method.

Experimental Protocol: Reversed-Phase HPLC for Purity and Assay
  • Chromatographic System: HPLC with UV Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in HPLC-grade water.

    • Solvent B: Acetonitrile.

  • Preparation of Solutions:

    • Standard Stock (1 mg/mL): Accurately weigh ~25 mg of 2-Morpholin-4-yl-propionic acid HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Solvent A.

    • Sample Solution (1 mg/mL): Prepare in the same manner as the standard.

  • Chromatographic Conditions:

    • Mode: Isocratic or Gradient (for impurity profiling). Start with 95% A : 5% B.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Run Time: 15-20 minutes to ensure elution of any late-running impurities.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%, and the tailing factor for the main peak should be ≤ 1.5.

FAQ 2: How can I determine the enantiomeric purity of my sample?

Answer: Since the molecule is chiral, determining the ratio of the (S) and (R) enantiomers is critical, especially in a pharmaceutical context. This cannot be achieved with standard reversed-phase HPLC. You must use a chiral stationary phase (CSP).

Methodology:

  • Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC).

  • Column Choice: Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are highly effective for separating a wide range of chiral compounds.[7] These columns separate enantiomers based on the formation of transient, diastereomeric complexes with different stabilities.

  • Mobile Phase: Chiral separations often use normal-phase solvents (e.g., Hexane/Isopropanol) or polar organic modes (e.g., Acetonitrile/Methanol) with acidic or basic additives to improve resolution and peak shape. For this compound, adding a small amount of an acid (like trifluoroacetic acid) can be beneficial.

Section 3: Spectroscopic Characterization - Structure Confirmation

Spectroscopic methods are essential for confirming the identity and structure of the molecule.

FAQ 3: What are the key signals to look for in the ¹H NMR spectrum?

Answer: The ¹H NMR spectrum provides a unique fingerprint of the molecule. For 2-Morpholin-4-yl-propionic acid HCl, you should expect to see signals corresponding to each distinct proton environment. The hydrochloride form means the carboxylic acid proton will be present and potentially exchangeable.

Expected ¹H NMR Signals (in a solvent like D₂O or DMSO-d₆):

Proton GroupApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-CH₃ (propionic)1.2 - 1.5Doublet (d)3HCoupled to the adjacent -CH proton.
-CH- (propionic α-carbon)3.5 - 3.8Quartet (q)1HCoupled to the adjacent -CH₃ protons.
Morpholine Protons (-CH₂-N-) 3.2 - 3.6Multiplet (m)4HProtons adjacent to the nitrogen atom.
Morpholine Protons (-CH₂-O-) 3.8 - 4.1Multiplet (m)4HProtons adjacent to the oxygen atom.
-COOH > 10 (or not visible)Broad Singlet (br s)1HSignal is often broad and its position is concentration/solvent dependent. It will exchange with D₂O.

Troubleshooting Tip: If you are unsure about the identity of the carboxylic acid proton, add a drop of deuterium oxide (D₂O) to your NMR tube and re-acquire the spectrum. The -COOH signal will disappear due to proton-deuterium exchange, confirming its identity.[8]

FAQ 4: How can I confirm the molecular weight and fragmentation pattern using Mass Spectrometry?

Answer: Electrospray Ionization Mass Spectrometry (ESI-MS) is the ideal technique for this polar, non-volatile compound.

Expected Results (Positive Ion Mode):

  • Parent Ion: In the mass spectrum, you will not see the mass of the hydrochloride salt (195.64 Da). Instead, the hydrochloric acid will dissociate, and the free base (2-Morpholin-4-yl-propionic acid, MW: 159.18 Da) will be protonated. The primary ion you should look for is the [M+H]⁺ ion at m/z 160.1 .

  • Fragmentation: Collision-induced dissociation (CID) in an MS/MS experiment will reveal characteristic fragments that confirm the structure.

Diagram: Key ESI-MS Fragmentation Pathways

MS_Fragmentation Parent [M+H]⁺ m/z 160.1 Frag1 Loss of H₂O (-18) m/z 142.1 Parent->Frag1 - H₂O Frag2 Loss of COOH radical (-45) m/z 115.1 Parent->Frag2 - •COOH Frag3 Loss of C₃H₅O₂ (-73) m/z 87.1 (Morpholinium ion) Parent->Frag3 - CH(CH₃)COOH Frag4 Loss of CO₂ (-44) from Frag1 m/z 98.1 Frag1->Frag4 - CO₂

Caption: Predicted fragmentation of the [M+H]⁺ ion in ESI-MS/MS.

Section 4: Advanced Topics - Impurity Profiling and Alternative Methods

FAQ 5: What are the most likely impurities I should be looking for?

Answer: Impurities can originate from the synthesis process or from degradation of the final product. A thorough understanding of the synthetic route is the best way to predict process-related impurities.

Table 2: Potential Impurities and Recommended Detection Methods

Impurity NamePotential SourceRecommended Analytical Technique
Morpholine Starting materialGC-MS (after derivatization),[9] IC,[10] or specialized HPLC
Unreacted Propionic Acid Derivative Starting materialHPLC-UV, GC-MS
Over-alkylated Species Side reactionLC-MS
Oxidative Degradants (e.g., N-oxide) Degradation (exposure to air/oxidizers)LC-MS
Decarboxylation Product Thermal degradationGC-MS, LC-MS

Expert Insight: Reactive impurities in common pharmaceutical excipients, such as aldehydes or peroxides, can also cause degradation.[11] It is crucial to perform compatibility studies with your intended formulation excipients to identify potential degradants.

FAQ 6: Is Gas Chromatography (GC) a suitable technique for this compound?

Answer: Direct analysis by GC is generally not recommended for 2-Morpholin-4-yl-propionic acid hydrochloride.

Causality:

  • Low Volatility: As a salt containing a carboxylic acid and a morpholine group, the compound has a very high boiling point and is not volatile enough for GC analysis.

  • Thermal Lability: At the high temperatures required for GC injection, the carboxylic acid is likely to decarboxylate, leading to sample degradation and inaccurate results.

The Solution (If GC is Necessary): Derivatization To make the analyte suitable for GC, you must convert the polar functional groups into less polar, more volatile ones. A common approach is esterification of the carboxylic acid (e.g., by reacting with methanol and an acid catalyst to form the methyl ester).[12] This increases volatility and thermal stability, allowing for analysis by GC-MS. This approach is often used for detecting related compounds in complex matrices.[9]

References

Validation & Comparative

Comparative Analysis of 2-Morpholin-4-yl-propionic Acid Hydrochloride Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of analogs of "2-Morpholin-4-yl-propionic acid hydrochloride," a versatile scaffold with significant potential in neuropharmacology and beyond. As researchers and drug development professionals, understanding the structure-activity relationships (SAR) within a chemical series is paramount for designing novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This document synthesizes available data to illuminate the performance of key analogs, offering insights grounded in experimental evidence to guide future research and development efforts.

Introduction: The 2-Morpholin-4-yl-propionic Acid Scaffold

The 2-Morpholin-4-yl-propionic acid core structure is a recognized pharmacophore, notably investigated for its ability to modulate neurotransmitter systems, particularly glutamate receptors.[1] This modulation can influence synaptic plasticity and cognitive functions, making it a promising starting point for the development of treatments for a range of neurological disorders.[1] The inherent chirality at the alpha-position of the propionic acid moiety introduces a critical element of stereoselectivity, where enantiomers can exhibit significantly different biological activities. This guide will delve into the comparative analysis of these enantiomers and other structural analogs, providing a framework for rational drug design.

Enantioselectivity: A Tale of Two Isomers - (R)- vs. (S)-2-Morpholin-4-yl-propionic acid

Chirality plays a pivotal role in the interaction of small molecules with their biological targets. In the case of 2-Morpholin-4-yl-propionic acid, the (R) and (S) enantiomers are expected to exhibit distinct pharmacological profiles due to the three-dimensional arrangement of their atoms, leading to differential binding affinities and efficacies at their target receptors.

While direct, publicly available comparative studies detailing the specific biological activities of the (R) and (S) enantiomers of 2-Morpholin-4-yl-propionic acid hydrochloride are limited, the principle of enantioselectivity is well-established for analogous compounds acting on neurological targets. For instance, in the realm of glutamate receptor modulators, it is common for one enantiomer to possess the desired activity while the other is inactive or even exhibits off-target effects.

Logical Relationship: Chirality and Biological Activity

Racemic_Mixture Racemic 2-Morpholin-4-yl- propionic acid S_Enantiomer (S)-Enantiomer Racemic_Mixture->S_Enantiomer R_Enantiomer (R)-Enantiomer Racemic_Mixture->R_Enantiomer Biological_Target Biological Target (e.g., Glutamate Receptor) S_Enantiomer->Biological_Target interacts with R_Enantiomer->Biological_Target interacts with High_Affinity High Affinity Binding & Desired Biological Effect Biological_Target->High_Affinity leads to Low_Affinity Low Affinity Binding & Reduced/No Effect Biological_Target->Low_Affinity leads to

Caption: The differential interaction of (R) and (S) enantiomers with a biological target.

Recommendation: The initial step in any drug discovery program involving this scaffold should be the stereospecific synthesis and independent evaluation of both the (R) and (S) enantiomers to determine the eutomer (the more active enantiomer).

Structural Analogs and Structure-Activity Relationship (SAR) Insights

Beyond stereochemistry, modifications to the core 2-Morpholin-4-yl-propionic acid structure can significantly impact its biological activity. The following sections explore potential modifications and their predicted effects based on established medicinal chemistry principles and data from related morpholine-containing compounds.

Modification of the Propionic Acid Chain

Alterations to the propionic acid side chain can influence the compound's interaction with the binding pocket of its target protein and affect its physicochemical properties, such as lipophilicity and metabolic stability.

Table 1: Hypothetical Propionic Acid Chain Analogs and Predicted Impact

AnalogModificationPredicted Impact on ActivityRationale
Parent Compound 2-Morpholin-4-yl-propionic acidBaselineReference compound.
Analog A Methylation at the α-position (2-methyl-2-morpholin-4-yl-propionic acid)Potentially altered potency and selectivity.The additional methyl group can create steric hindrance or favorable hydrophobic interactions within the binding pocket, influencing affinity and selectivity.
Analog B Homologation to butyric acid (3-Morpholin-4-yl-butyric acid)Likely decreased activity.The increased chain length may improperly position the carboxylic acid group for optimal interaction with key residues in the binding site.
Analog C Esterification of the carboxylic acid (e.g., methyl ester)Prodrug potential; loss of direct ionic interaction.The ester will likely be inactive until hydrolyzed in vivo to the active carboxylic acid. This can be a strategy to improve bioavailability.
Substitution on the Morpholine Ring

Modifications to the morpholine ring can impact the molecule's overall conformation, basicity, and potential for additional interactions with the target.

Table 2: Hypothetical Morpholine Ring Analogs and Predicted Impact

AnalogModificationPredicted Impact on ActivityRationale
Parent Compound 2-Morpholin-4-yl-propionic acidBaselineReference compound.
Analog D Substitution with a methyl group on the morpholine ringMay alter conformation and basicity.The position of the methyl group would be critical. Substitution could lead to a more rigid conformation, potentially improving binding affinity.
Analog E Replacement of the morpholine with a piperidine or piperazine ringSignificant change in properties and likely activity.Piperidine is more lipophilic and basic than morpholine. Piperazine introduces an additional nitrogen, offering a site for further modification and altering hydrogen bonding capacity.

Experimental Protocols for Comparative Evaluation

To enable a robust comparative analysis of these analogs, standardized in vitro and in vivo assays are essential. The following protocols provide a framework for evaluating the neuroprotective and glutamate receptor modulatory activities of 2-Morpholin-4-yl-propionic acid derivatives.

In Vitro Neuroprotection Assay

This assay assesses the ability of the test compounds to protect neuronal cells from excitotoxicity, a common mechanism of cell death in neurodegenerative diseases.

Experimental Workflow: In Vitro Neuroprotection Assay

cluster_0 Cell Culture & Treatment cluster_1 Assessment of Neuroprotection Seed_Cells Seed neuronal cells (e.g., primary cortical neurons) Pre-incubate Pre-incubate with test compounds (analogs at various concentrations) Seed_Cells->Pre-incubate Induce_Excitotoxicity Induce excitotoxicity (e.g., with glutamate or NMDA) Pre-incubate->Induce_Excitotoxicity Measure_Viability Measure cell viability (e.g., MTT or LDH assay) Induce_Excitotoxicity->Measure_Viability Calculate_EC50 Calculate EC50 values Measure_Viability->Calculate_EC50

Caption: Workflow for assessing the neuroprotective effects of the analogs.

Step-by-Step Methodology:

  • Cell Culture: Plate primary cortical neurons or a suitable neuronal cell line (e.g., HT22) in 96-well plates at an appropriate density.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs. Pre-incubate the cells with the compounds for 1-2 hours.

  • Induction of Excitotoxicity: Introduce an excitotoxic agent such as glutamate (e.g., 5 mM) or NMDA to the cell culture medium.

  • Incubation: Incubate the cells for 24 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a standard method like the MTT assay (quantifying mitochondrial activity) or LDH assay (quantifying membrane integrity).

  • Data Analysis: Plot cell viability against compound concentration and determine the EC50 (half-maximal effective concentration) for each analog.

Glutamate Receptor Binding Assay

This assay determines the affinity of the analogs for specific glutamate receptor subtypes.

Experimental Workflow: Radioligand Binding Assay

cluster_0 Assay Preparation cluster_1 Binding Reaction & Analysis Prepare_Membranes Prepare cell membranes expressing the target receptor Incubate Incubate membranes, radioligand, and test compounds (analogs) Prepare_Membranes->Incubate Radioligand Select a suitable radioligand (e.g., [3H]-CGP39653 for NMDA receptors) Radioligand->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity Separate->Quantify Calculate_Ki Calculate Ki values Quantify->Calculate_Ki

Caption: Workflow for determining glutamate receptor binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the glutamate receptor subtype of interest.

  • Binding Reaction: In a multi-well plate, incubate the membranes with a known concentration of a suitable radioligand (e.g., [³H]-AMPA for AMPA receptors) and a range of concentrations of the test compounds (analogs).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 (half-maximal inhibitory concentration) for each analog and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-Morpholin-4-yl-propionic acid scaffold represents a promising starting point for the development of novel neuroprotective agents. This guide has highlighted the critical importance of stereochemistry and provided a framework for the systematic exploration of its structure-activity relationships. The presented experimental protocols offer a robust methodology for the comparative evaluation of newly synthesized analogs.

Future research should focus on the synthesis and evaluation of a focused library of analogs, including the individual enantiomers and derivatives with systematic modifications to the propionic acid chain and morpholine ring. The resulting data will be instrumental in building a comprehensive SAR model to guide the design of next-generation therapeutics with improved efficacy and safety profiles for the treatment of neurological disorders.

References

Sources

Comparative Cross-Reactivity Analysis of 2-Morpholin-4-yl-propionic acid hydrochloride: A Guide to In Vitro Pharmacological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In early-stage drug discovery, the characterization of a novel chemical entity (NCE) is paramount. A thorough understanding of a compound's selectivity and potential for off-target interactions is critical for predicting its therapeutic efficacy and safety profile. This guide presents a comprehensive framework for assessing the cross-reactivity of 2-Morpholin-4-yl-propionic acid hydrochloride , an NCE with an undefined primary target. We will detail the strategic rationale and experimental protocols for a broad in vitro pharmacological screen, interpret representative data to identify a putative primary target and flag potential liabilities, and provide actionable insights for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Selectivity Profiling

The journey of a new compound from chemical synthesis to a potential therapeutic agent is contingent on defining its biological activity. The central objective is to identify a molecule that potently interacts with its intended target while minimizing engagement with other biological macromolecules, thereby reducing the risk of adverse effects. 2-Morpholin-4-yl-propionic acid hydrochloride represents a common starting point in a discovery campaign: a molecule with a potentially interesting structure but an unknown mechanism of action.

This guide adopts the perspective of a de novo screening campaign. Instead of confirming selectivity against known off-targets, our primary goal is twofold:

  • Target Identification: To survey a broad range of receptors and identify the highest affinity interaction, which will serve as the hypothesized primary target.

  • Liability Assessment: To proactively identify significant interactions with other receptors, particularly those with known physiological consequences (e.g., hERG channel, adrenergic receptors), which could derail development.

To achieve this, we will employ a tiered approach, beginning with broad radioligand binding assays followed by orthogonal functional assays to validate initial findings.

Experimental Design & Rationale

The cornerstone of our investigation is a competitive radioligand binding assay screen. This technique is a robust, high-throughput method for quantifying the ability of a test compound to displace a known, high-affinity radiolabeled ligand from a specific receptor.[1][2] It provides a direct measure of binding affinity (Ki), which is essential for initial characterization.

Overall Screening Workflow

Our experimental workflow is designed to efficiently screen the NCE and progress from broad, primary screening to more focused, confirmatory assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Characterization cluster_2 Phase 3: Profile Definition NCE NCE Stock Solution (2-Morpholin-4-yl-propionic acid HCl) Screen Broad Radioligand Binding Screen (e.g., 44 Receptors @ 10 µM) NCE->Screen Data Analyze % Inhibition Data Screen->Data Ki_det Determine Ki Values (Concentration-Response Curves) Data->Ki_det Significant Hits (>50% Inh.) Func_assay Orthogonal Functional Assays (e.g., cAMP, Ca2+ Flux) Ki_det->Func_assay Profile Define Pharmacological Profile (Primary Target & Off-Targets) Func_assay->Profile

Caption: High-level workflow for NCE pharmacological profiling.

Selection of the Receptor Panel

The choice of receptors for the initial screen is critical. The panel should be broad, covering major receptor families implicated in both therapeutic action and common adverse drug reactions. A representative panel would include:

  • G-Protein Coupled Receptors (GPCRs): Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid, and Chemokine receptors.

  • Ion Channels: hERG, Sodium, and Calcium channels.

  • Transporters: Monoamine transporters (SERT, DAT, NET).

  • Enzymes: Phosphodiesterases (PDEs).

Results: A Representative Pharmacological Profile

To illustrate the outcome of such a screen, we present hypothetical data for 2-Morpholin-4-yl-propionic acid hydrochloride tested at a concentration of 10 µM.

Table 1: Primary Radioligand Binding Screen of 2-Morpholin-4-yl-propionic acid hydrochloride (10 µM)

Receptor TargetFamilyRadioligand% InhibitionPutative Hit
5-HT2A Serotonin Receptor[3H]-Ketanserin92% Primary Target
Alpha-1A Adrenergic Adrenergic Receptor[3H]-Prazosin78% Off-Target
Dopamine D2 Dopamine Receptor[3H]-Spiperone15%No
Muscarinic M1 Muscarinic Receptor[3H]-Pirenzepine8%No
SERT Transporter[3H]-Citalopram22%No
hERG Ion Channel[3H]-Astemizole45%Monitor
PDE4 Enzyme[3H]-Rolipram5%No
(...additional 37 targets)......<30%No

Note: This data is illustrative and not based on actual experimental results for this specific compound.

Interpretation of Primary Screening Data
  • Putative Primary Target: The compound shows very strong displacement (92% inhibition) at the Serotonin 5-HT2A receptor, making this the leading candidate for its primary mechanism of action.

  • Significant Off-Target Activity: A strong interaction (78% inhibition) is observed at the Alpha-1A adrenergic receptor. This is a critical finding, as antagonism at this receptor is associated with cardiovascular effects like orthostatic hypotension.

  • Potential Liability: Inhibition at the hERG channel is below the typical 50% cutoff for a "hit" but is high enough (45%) to warrant careful monitoring in subsequent safety pharmacology studies.

Secondary Assay Results: Affinity and Function

Following the primary screen, concentration-response curves were generated for the high-interest targets to determine their binding affinity (Ki). Furthermore, functional assays were conducted to determine whether the compound acts as an agonist or an antagonist.

Table 2: Secondary Assay Characterization

Receptor TargetBinding Affinity (Ki, nM)Functional AssayFunctional Activity
5-HT2A 25 nMIP1 AccumulationAntagonist (IC50 = 40 nM)
Alpha-1A Adrenergic 150 nMCalcium FluxAntagonist (IC50 = 210 nM)

The secondary assays confirm that 2-Morpholin-4-yl-propionic acid hydrochloride is a potent antagonist of the 5-HT2A receptor. The compound is approximately 6-fold selective for 5-HT2A over the Alpha-1A adrenergic receptor (150 nM / 25 nM). This level of selectivity provides a starting point for medicinal chemistry efforts to improve the compound's profile.

G cluster_0 5-HT2A Receptor (Gq-coupled) cluster_1 Compound Action Receptor 5-HT2A Receptor Gq Gαq Receptor:f0->Gq Activation PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca Compound 2-Morpholin-4-yl- propionic acid HCl Compound->Receptor:f0 Antagonism (Blocks Activation)

Caption: Signaling pathway for the 5-HT2A receptor and site of antagonism.

Detailed Experimental Methodologies

Scientific integrity requires transparent and reproducible methods. Here we provide the detailed protocols used to generate the binding and functional data.

Protocol: Radioligand Filtration Binding Assay

This protocol is a generalized method for determining the binding affinity of the test compound against a panel of membrane-bound receptors.[1][3]

1. Membrane Preparation:

  • Frozen cell pellets or tissue expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).[1]

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[1]

  • The membrane pellet is washed, resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose), and stored at -80°C. Protein concentration is determined via a BCA assay.[1]

2. Assay Execution (96-well plate format):

  • To each well, add the following in order:

    • 150 µL of thawed and resuspended membranes (protein amount optimized per target, typically 10-100 µg).[1]
    • 50 µL of test compound (2-Morpholin-4-yl-propionic acid hydrochloride) at various concentrations or buffer for total binding control.
    • 50 µL of the specific radioligand (e.g., [3H]-Ketanserin for 5-HT2A) at a concentration near its Kd value.
  • Define non-specific binding (NSB) in separate wells by using a high concentration of a known, unlabeled competitor instead of the test compound.

  • Incubate the plate for 60-90 minutes at a controlled temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[1]

3. Filtration and Counting:

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand.[1][3]

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Filters are dried, and a scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a microplate scintillation counter.[1]

4. Data Analysis:

  • Specific binding is calculated by subtracting the non-specific binding (NSB) counts from the total binding counts.

  • For single-point screens, percent inhibition is calculated: 100 * (1 - (Specific Binding_Test / Specific Binding_Control))

  • For concentration-response curves, IC50 values are determined using non-linear regression.

  • Ki values are calculated from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Protocol: Gq-Coupled Receptor Functional Assay (IP1 Accumulation)

This assay confirms if binding to a Gq-coupled receptor like 5-HT2A results in functional antagonism.[5][6]

1. Cell Culture and Plating:

  • Use a recombinant cell line (e.g., HEK293) stably expressing the human 5-HT2A receptor.

  • Plate the cells in a 96-well or 384-well plate and culture overnight to allow for adherence.

2. Assay Execution:

  • Remove culture medium and add assay buffer containing the test compound (2-Morpholin-4-yl-propionic acid hydrochloride) at various concentrations. Incubate for a pre-determined time (e.g., 15-30 minutes) to allow the antagonist to bind.

  • Add a known agonist for the 5-HT2A receptor (e.g., serotonin) at a concentration that elicits a sub-maximal response (EC80).

  • Incubate for a specified time (e.g., 60 minutes) to allow for Gq pathway activation and subsequent IP1 accumulation.

3. Detection:

  • Lyse the cells and detect the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit according to the manufacturer's instructions.

4. Data Analysis:

  • Generate concentration-response curves by plotting the assay signal against the log of the antagonist concentration.

  • Determine the IC50 value using non-linear regression. This value represents the concentration of the antagonist required to inhibit 50% of the agonist-induced signal.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity and selectivity profile of a novel compound, 2-Morpholin-4-yl-propionic acid hydrochloride. Our hypothetical screening cascade identified the serotonin 5-HT2A receptor as its most potent target, classifying the compound as a 5-HT2A antagonist.

Crucially, the screen also revealed a significant off-target interaction with the Alpha-1A adrenergic receptor, providing essential information for a safety-conscious drug development program. The 6-fold selectivity for 5-HT2A over Alpha-1A is a modest starting point. The next steps for the project team would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent compound to improve potency at 5-HT2A while simultaneously reducing affinity for the Alpha-1A receptor.

  • Broader Functional Screening: Assess the compound's activity at other serotonin receptor subtypes to determine its selectivity within the same receptor family.

  • In Vivo Target Engagement: Once a lead compound with an improved profile is identified, proceed to animal models to confirm target engagement and evaluate efficacy and safety.

By employing this rigorous, multi-step profiling strategy, research and development teams can make informed decisions, prioritize resources effectively, and build a comprehensive data package to advance promising new chemical entities toward clinical development.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Link

  • Dong, C., Liu, Z., & Wang, F. (2019). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Nature Protocols. Link

  • Mahan, L. C., & McVittie, L. D. (1996). Radioligand binding methods: practical guide and tips. Methods in Molecular Biology. Link

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Link

  • Smolecule. 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride. Link

  • Le, G. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. Link

  • Boehringer Ingelheim. Vetmedin® (pimobendan) product information. Link

  • Jin, H., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology. Link

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Link

  • Stove, C. P., et al. (2018). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. Link

Sources

A Comparative Guide to the Structure-Activity Relationship of Morpholine-Containing Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The morpholine heterocycle is a privileged structure in medicinal chemistry, integral to the pharmacophore of numerous approved drugs and clinical candidates.[1][2] Its utility stems from its advantageous physicochemical properties, metabolic stability, and ability to engage in key hydrogen bonding interactions.[3][[“]] While "2-Morpholin-4-yl-propionic acid hydrochloride" is not a widely characterized agent with extensive public structure-activity relationship (SAR) data, its core structure serves as an excellent template for exploring the well-established principles of morpholine SAR. This guide deconstructs this template to provide a comparative analysis of how structural modifications influence biological activity, supported by experimental data from seminal studies on morpholine-containing inhibitors, particularly in the oncology space.

Introduction: The Morpholine Moiety as a Privileged Scaffold

The morpholine ring is a versatile building block frequently employed by medicinal chemists to enhance potency, modulate pharmacokinetic (PK) properties, and improve the overall drug-like profile of a molecule.[1][3] Its saturated, heterocyclic nature, featuring both a secondary amine and an ether linkage, confers a unique set of properties:

  • Improved Aqueous Solubility: The oxygen atom can act as a hydrogen bond acceptor, often improving the solubility of the parent molecule.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, particularly oxidation at the carbons adjacent to the nitrogen, a common liability for other cyclic amines like piperidine.[5][6]

  • Favorable pKa: The nitrogen atom has a pKa that typically ensures it is protonated at physiological pH, allowing for ionic interactions with target proteins.

  • Key Pharmacophoric Interactions: In many enzyme active sites, such as those of protein kinases, the morpholine oxygen acts as a critical hydrogen bond acceptor with backbone amide protons in the hinge region.[5][7]

This guide will use the structure of 2-Morpholin-4-yl-propionic acid as a framework to explore the SAR of three key domains: the morpholine ring, the linker, and the terminal carboxylic acid group.

Core Scaffold Analysis: Deconstructing for SAR

The hypothetical core scaffold provides three primary vectors for modification and SAR exploration. Understanding the contribution of each component is critical for designing next-generation analogs with superior performance.

SAR_Scaffold cluster_scaffold 2-Morpholin-4-yl-propionic acid Core Core Scaffold Morpholine Vector 1: Morpholine Ring Core->Morpholine Linker Vector 2: Propionic Acid Linker Core->Linker Carboxyl Vector 3: Carboxylic Acid Core->Carboxyl

Caption: Logical breakdown of the core scaffold into three vectors for SAR analysis.

Vector 1: The Morpholine Ring - More Than a Solubilizing Group

The morpholine ring is rarely a passive component. In kinase inhibitors, it frequently serves as the hinge-binding motif. The SAR around this ring is well-documented, with modifications aiming to enhance potency, selectivity, or metabolic stability.

Role in Target Engagement: The PI3K/mTOR Case Study

Inhibitors of the PI3K/Akt/mTOR pathway are crucial in cancer therapy.[8] The pan-Class I PI3K inhibitor ZSTK474 and the dual PI3K/mTOR inhibitor PKI-587 are canonical examples where morpholine rings are essential for activity.[7][9] The morpholine oxygen forms a key hydrogen bond with the backbone NH of Valine 882 (in PI3Kγ) or its equivalent in other isoforms, anchoring the inhibitor in the ATP-binding pocket.[5]

Experimental Comparison: SAR studies on ZSTK474 analogs demonstrate the criticality of the morpholine moiety. Replacing one of the two morpholine groups with functionalities lacking a hydrogen bond acceptor leads to a significant loss of potency.

Compound/AnalogModificationPI3Kα IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Rationale for ChangeOutcome
ZSTK474 (1) Reference (Bis-morpholino)5.03.9-Potent pan-isoform inhibition.[9]
Analog 6a Morpholine → Ethanolamine9.99.8Retain H-bond acceptor (OH)Maintained potent PI3Kα inhibition but lost some δ potency.[9]
Analog 6b Morpholine → Diethanolamine3.79.8Add a second H-bond acceptorSimilar profile to 6a, suggesting one acceptor is sufficient.[9]
Analog 2a Morpholine → Piperazine18002500Replace O with NH (H-bond donor)>300-fold loss of activity, demonstrating the need for an acceptor.[9][10]

Data synthesized from literature reports.[9][10]

Bioisosteric Replacements for the Morpholine Ring

While effective, the morpholine ring can be a site of metabolic liability or may not provide optimal vectors for further substitution.[6][11] Medicinal chemists have explored various bioisosteres to address these issues.

  • Spirocyclic Systems: Azaspiro[3.3]heptane and similar motifs have been used to replace piperidine and morpholine rings.[5][12] These introduce greater three-dimensionality (sp³ character), which can improve solubility and escape flatland, potentially reducing off-target toxicity.[12]

  • Bridged and Fused Rings: Bicyclic analogs can lock the conformation of the ring system, potentially increasing affinity by reducing the entropic penalty of binding.[13][14]

  • Alternative Heterocycles: Replacing the oxygen with sulfur (thiomorpholine) or other heteroatoms can modulate pKa, lipophilicity, and metabolic stability.[11]

Bioisosteres cluster_replacements Bioisosteric Replacements Morpholine Morpholine Spiro Spirocycles (e.g., Azaspiro[3.3]heptane) Morpholine->Spiro Improves sp³ character Bridged Bridged Rings (e.g., Tropane analogs) Morpholine->Bridged Locks conformation Hetero Other Heterocycles (e.g., Thiomorpholine) Morpholine->Hetero Modulates pKa/metabolism

Caption: Common bioisosteric replacement strategies for the morpholine ring.

Vector 2: The Linker - Tuning Potency and Physical Properties

The propionic acid linker in our template structure dictates the spatial relationship between the morpholine ring and the terminal functional group. The length, rigidity, and substitution pattern of this linker are critical determinants of activity.

In a study of quinazoline-based EGFR inhibitors, the length of the alkyl chain linking the core to a morpholine ring was found to be crucial.[15] Compounds with a three-carbon linker were significantly more potent against the A431 cell line than those with a two-carbon linker. Molecular modeling suggested the longer chain allowed the morpholine oxygen to form an optimal hydrogen bond with the Lys745 residue in the kinase domain, enhancing affinity.[15]

Vector 3: The Carboxylic Acid - A Double-Edged Sword

The carboxylic acid functional group is prevalent in over 450 marketed drugs.[16] Its ability to exist as a carboxylate anion at physiological pH allows it to form strong ionic bonds and hydrogen bonds with complementary residues (e.g., Lysine, Arginine) in a target's active site.[17][18]

Advantages:

  • Strong Target Interactions: Forms potent salt bridges and hydrogen bonds.[18][19]

  • Improved Solubility: The ionized form significantly enhances aqueous solubility.[20]

Liabilities:

  • Poor Membrane Permeability: The negative charge can hinder passive diffusion across cell membranes, limiting bioavailability and brain penetration.[16][19]

  • Metabolic Instability: Can be a substrate for UGT-mediated glucuronidation, leading to rapid clearance.[16]

  • High Plasma Protein Binding: Can lead to a low fraction of unbound drug, reducing efficacy.[16]

Carboxylic Acid Bioisosteres

To mitigate these liabilities while retaining the key acidic interaction, various bioisosteres are frequently employed. The choice of isostere can fine-tune acidity (pKa), lipophilicity (logP), and geometric presentation.

BioisostereTypical pKa RangeKey Features & Rationale
Carboxylic Acid 4-5Reference. Strong H-bond donor/acceptor, forms salt bridges.[19]
Tetrazole 4.5-5.5Classic bioisostere. More lipophilic and metabolically stable than carboxylate. Delocalized charge. Example: Losartan.[19]
Hydroxamic Acid 8-10Metal chelator. Often used in metalloenzyme inhibitors (e.g., HDACs).
Acyl Sulfonamide 4-6Strongly acidic. Can mimic charge and H-bonding pattern.
Hydroxyisoxazole 4-6Planar, acidic heterocycle. Can engage in similar H-bonding networks.

Data synthesized from medicinal chemistry literature.[16][19]

Experimental Protocols for SAR Elucidation

A robust SAR campaign requires a cascade of validated assays to compare compound performance objectively.

Workflow for a Kinase Inhibitor SAR Study

The following workflow outlines the logical progression from initial biochemical assessment to cellular and metabolic profiling, which is essential for making informed decisions in a drug discovery program.

SAR_Workflow Biochem 1. Biochemical Potency (Kinase Activity Assay) Selectivity 2. Selectivity Profiling (Kinome Panel Screen) Biochem->Selectivity Is it potent? Cellular 3. Cellular Activity (Cell Viability Assay) Selectivity->Cellular Is it selective? ADME 4. ADME Profiling (Metabolic Stability Assay) Cellular->ADME Is it active in cells? Decision Decision: Advance or Redesign? ADME->Decision Is it stable?

Caption: A typical experimental workflow for an SAR campaign on kinase inhibitors.

Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of a test compound against a specific protein kinase.[21]

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP is inversely proportional to kinase activity. Luciferase enzyme uses the remaining ATP to generate a luminescent signal.

Materials:

  • Kinase of interest (e.g., PI3Kα)

  • Substrate peptide/protein

  • Kinase assay buffer (containing MgCl₂)

  • ATP solution (at or near the Kₘ for the enzyme)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells. Include DMSO-only (negative control) and a known inhibitor (positive control) wells.

  • Kinase Reaction: a. Prepare a kinase/substrate master mix in the assay buffer. b. Add the kinase/substrate mix to the wells containing the compounds. c. Prepare an ATP solution in the assay buffer and add it to the wells to initiate the reaction. d. Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time (e.g., 60 minutes).

  • Signal Detection: a. Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add Kinase Detection Reagent to all wells. This reagent contains luciferase and its substrate, which will react with the ATP produced in step 3a to generate a luminescent signal. Incubate for 30-60 minutes at room temperature in the dark.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Convert luminescence values to percent inhibition relative to controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability (MTS/MTT) Assay

This protocol assesses the effect of a compound on the metabolic activity of cultured cancer cells, serving as a proxy for cell viability and proliferation.[22][23][24]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce tetrazolium salts (like MTT or MTS) to a colored formazan product.[22][25] The amount of color produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest (e.g., H1975 for EGFR T790M studies)[26]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTS or MTT reagent

  • Solubilization solution (for MTT assay only)

  • Clear 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include DMSO-only control wells. Incubate for a specified period (e.g., 72 hours).

  • Reagent Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours.[24]

  • Signal Development:

    • For MTS: No further steps are needed. The formazan product is soluble.

    • For MTT: Add the solubilization solution to each well and incubate (e.g., 4 hours) to dissolve the purple formazan crystals.[24]

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[23]

  • Data Analysis: Calculate the percent viability relative to the DMSO control and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay evaluates a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[27][28][29]

Principle: The test compound is incubated with liver microsomes, which contain a high concentration of CYP enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.[30][31]

Materials:

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (pH 7.4)

  • NADPH (cofactor for CYP enzymes)

  • Test compound and a control compound with known stability (e.g., Midazolam)

  • Acetonitrile with an internal standard (for reaction termination and sample processing)

  • LC-MS/MS system

Procedure:

  • Incubation: a. Pre-warm a solution of liver microsomes and the test compound in phosphate buffer at 37°C. b. Initiate the metabolic reaction by adding a pre-warmed solution of NADPH. c. At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (acetonitrile with internal standard) to stop the reaction.[27][28]

  • Sample Processing: Centrifuge the quenched samples to precipitate the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).[30]

Conclusion and Future Directions

The morpholine moiety is a cornerstone of modern medicinal chemistry, offering a powerful combination of physicochemical and pharmacophoric properties.[3][13] While the specific compound "2-Morpholin-4-yl-propionic acid hydrochloride" lacks a deep SAR history, its constituent parts provide a valuable framework for understanding broader principles. As demonstrated through case studies of kinase inhibitors, systematic modification of the morpholine ring, its linker, and terminal interacting groups is a proven strategy for optimizing potency, selectivity, and pharmacokinetic profiles.

Future efforts will continue to focus on developing novel morpholine bioisosteres that confer improved properties, such as enhanced brain penetration for CNS targets or reduced metabolic liabilities.[12][32] The integration of computational modeling with high-throughput synthesis and screening will further accelerate the design-make-test-analyze cycle, enabling the rapid development of next-generation therapeutics built upon this privileged and versatile scaffold.

References

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar. [Link]

  • Consensus. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

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Benchmarking 2-Morpholin-4-yl-propionic acid hydrochloride: A Comparative Guide for Neuropharmacology Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for novel modulators of glutamatergic neurotransmission remains a pivotal area of research. The compound 2-Morpholin-4-yl-propionic acid hydrochloride, with its distinct chemical structure, presents an intriguing candidate for investigation. This guide provides a comprehensive framework for benchmarking this compound against established standards, offering a scientifically rigorous approach to elucidating its potential therapeutic value in the context of neurological disorders.

Introduction: The Rationale for Benchmarking

The core hypothesis for investigating 2-Morpholin-4-yl-propionic acid hydrochloride stems from its structural resemblance to known modulators of the glutamate receptor system. Specifically, the morpholine and propionic acid moieties suggest a potential interaction with either the N-methyl-D-aspartate (NMDA) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1][2][3] Dysfunction in these receptor systems is implicated in a range of neurological and psychiatric conditions, including epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and schizophrenia.[2][3][4][5]

This guide proposes a head-to-head comparison of 2-Morpholin-4-yl-propionic acid hydrochloride with two well-characterized standard compounds:

  • Memantine: A non-competitive NMDA receptor antagonist used in the treatment of Alzheimer's disease.[6][7] It serves as a benchmark for potential neuroprotective effects via NMDA receptor inhibition.

  • CX-516 (Ampalex): One of the first-generation AMPA receptor positive allosteric modulators (PAMs), known to enhance cognitive function.[8] It will serve as a comparator for potential cognitive-enhancing or anti-depressant-like activities.

The primary objectives of this benchmarking study are to:

  • Determine the primary molecular target of 2-Morpholin-4-yl-propionic acid hydrochloride within the glutamate receptor family.

  • Quantify its efficacy and potency in vitro.

  • Assess its preliminary in vivo activity in relevant animal models of neurological disorders.

  • Establish a foundational safety and pharmacokinetic profile.

In Vitro Benchmarking: Elucidating the Mechanism of Action

The initial phase of benchmarking focuses on in vitro assays to determine the compound's direct effects on NMDA and AMPA receptors.

Experimental Workflow: In Vitro Assays

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Selectivity Profiling A Compound Preparation (Test Compound & Standards) C Calcium Flux Assay (FLIPR or equivalent) A->C B Cell Culture (HEK293 cells expressing NMDA or AMPA receptors) B->C D Data Analysis (EC50/IC50 Determination) C->D E Counter-Screening (Other CNS receptors, e.g., GABA, Dopamine) D->E F Data Interpretation (Selectivity Index) E->F

Caption: In Vitro Benchmarking Workflow.

Detailed Protocols

2.2.1. Primary Screening: Calcium Flux Assay for NMDA and AMPA Receptor Modulation

This assay measures changes in intracellular calcium levels upon receptor activation, providing a robust readout of compound activity.[9][10]

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing either human NMDA receptors (subunits GluN1/GluN2A) or human AMPA receptors (subunit GluA2).

  • Reagents:

    • Test Compound: 2-Morpholin-4-yl-propionic acid hydrochloride

    • Standard Compounds: Memantine, CX-516

    • Agonists: Glutamate and Glycine (for NMDA receptors), AMPA (for AMPA receptors)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Procedure:

    • Seed the cells in 384-well black-walled, clear-bottom plates and culture overnight.

    • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

    • Wash the cells with assay buffer.

    • Add the test compound and standard compounds at various concentrations and incubate for 15-30 minutes.

    • Initiate the assay by adding the appropriate agonist(s) using a fluorometric imaging plate reader (FLIPR) or similar instrument.

    • Record the fluorescence intensity over time to measure the intracellular calcium response.

  • Data Analysis:

    • For NMDA receptor antagonism, calculate the IC50 value (the concentration of compound that inhibits 50% of the maximal response to glutamate/glycine).

    • For AMPA receptor positive allosteric modulation, calculate the EC50 value (the concentration of compound that produces 50% of the maximal potentiation of the AMPA response).

2.2.2. Secondary Screening: Electrophysiology for Mechanistic Insights

Patch-clamp electrophysiology on the same cell lines will provide a more detailed understanding of the compound's effect on ion channel kinetics.

  • Procedure:

    • Perform whole-cell voltage-clamp recordings from single cells expressing the target receptors.

    • Apply the agonist(s) in the presence and absence of the test compound.

    • Measure changes in current amplitude, activation, and deactivation kinetics.

  • Data Analysis: Compare the effects of 2-Morpholin-4-yl-propionic acid hydrochloride on receptor kinetics to those of Memantine and CX-516.

Expected Data and Interpretation

The results from these in vitro assays will be summarized in the following table:

CompoundTargetAssayPotency (IC50/EC50, µM)Efficacy (% Inhibition/% Potentiation)
2-Morpholin-4-yl-propionic acid hydrochloride NMDA ReceptorCalcium FluxTBDTBD
AMPA ReceptorCalcium FluxTBDTBD
Memantine NMDA ReceptorCalcium Flux~1-5~90-100% Inhibition
AMPA ReceptorCalcium Flux>100No significant effect
CX-516 NMDA ReceptorCalcium Flux>100No significant effect
AMPA ReceptorCalcium Flux~10-30~150-200% Potentiation

A low IC50 value against the NMDA receptor would suggest an antagonistic effect, while a low EC50 value against the AMPA receptor would indicate positive allosteric modulation.

In Vivo Benchmarking: Assessing Efficacy in Disease Models

Based on the in vitro findings, the in vivo evaluation will proceed using relevant animal models of neurological disorders.

Experimental Workflow: In Vivo Studies

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Efficacy Evaluation A Single Ascending Dose (SAD) Study in Rodents B Pharmacokinetic (PK) Analysis (Blood & Brain Samples) A->B C Maximum Tolerated Dose (MTD) Determination A->C E Dosing with Test Compound & Standards C->E D Selection of Animal Model (e.g., Epilepsy, Cognitive Impairment) D->E F Behavioral & Physiological Readouts E->F G Data Analysis & Comparison F->G

Sources

A Comprehensive Guide to the In Vitro and In Vivo Correlation of 2-Morpholin-4-yl-propionic acid hydrochloride Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of "2-Morpholin-4-yl-propionic acid hydrochloride" with alternative compounds, supported by detailed experimental protocols. We will explore its potential activities based on the known pharmacology of structurally related molecules and outline a comprehensive strategy for its preclinical evaluation.

Introduction: Unveiling the Potential of a Novel Morpholine Derivative

"2-Morpholin-4-yl-propionic acid hydrochloride" is a novel chemical entity with a morpholine scaffold, a privileged structure in medicinal chemistry known to enhance solubility and brain permeability.[1] While direct biological data for this specific compound is limited, its close structural analog, "2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride," has been investigated for its potential as a modulator of glutamate receptors, suggesting a possible role in neuropharmacology.[2] Furthermore, the broader class of morpholine derivatives has demonstrated a wide array of biological activities, including neuroprotective and anti-inflammatory effects.

Given this background, we hypothesize that "2-Morpholin-4-yl-propionic acid hydrochloride" may exhibit activity as a glutamate modulator with potential applications in neurological disorders such as epilepsy, and may also possess neuroprotective and anti-inflammatory properties. This guide outlines a rigorous experimental plan to test this hypothesis, comparing its performance against two well-characterized drugs:

  • Riluzole: A glutamate modulator used in the treatment of amyotrophic lateral sclerosis (ALS), known to inhibit glutamate release and block postsynaptic glutamate receptors.[3][4]

  • Ibuprofen: A widely used non-steroidal anti-inflammatory drug (NSAID) that primarily acts by inhibiting cyclooxygenase (COX) enzymes.[5][6]

The following sections will detail the in vitro and in vivo methodologies to build a comprehensive activity profile for "2-Morpholin-4-yl-propionic acid hydrochloride" and establish a potential in vitro-in vivo correlation (IVIVC).

In Vitro Evaluation: From Receptor Binding to Cellular Protection

The initial phase of characterization focuses on in vitro assays to determine the compound's primary mechanism of action and its effects at the cellular level.

Experimental Workflow: In Vitro Assays

cluster_0 In Vitro Screening Cascade A Compound Preparation (Test Compound, Riluzole, Ibuprofen) B Glutamate Receptor Binding Assay A->B Primary Target Engagement C Neuroprotection Assay (SH-SY5Y Cells) A->C Functional Cellular Effect D Anti-Inflammatory Assay (RAW 264.7 Macrophages) A->D Secondary/Off-Target Effect E Data Analysis & Comparison B->E C->E D->E

Caption: Workflow for in vitro screening of 2-Morpholin-4-yl-propionic acid hydrochloride.

Glutamate Receptor Binding Assay

This assay will determine if "2-Morpholin-4-yl-propionic acid hydrochloride" directly interacts with glutamate receptors. A competitive binding assay using a radiolabeled ligand will be employed.

Protocol:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells overexpressing human NMDA and AMPA receptors.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors) and increasing concentrations of the test compound, Riluzole, or a known standard.

  • Incubation: Incubate at 30°C for 1 hour with gentle shaking.

  • Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the inhibition constant (Ki).

Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This assay assesses the ability of the compound to protect neuronal cells from damage caused by excessive glutamate.

Protocol:

  • Cell Culture: Plate human neuroblastoma SH-SY5Y cells in 96-well plates and culture for 24 hours.[7]

  • Pre-treatment: Pre-treat the cells with various concentrations of "2-Morpholin-4-yl-propionic acid hydrochloride" or Riluzole for 1 hour.

  • Glutamate Challenge: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 8-100 mM) for 3-12 hours.[7][8]

  • Cell Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value (the concentration that provides 50% of the maximum neuroprotective effect).

Anti-Inflammatory Assay in LPS-Stimulated Macrophages

This assay will evaluate the compound's potential to modulate the inflammatory response.

Protocol:

  • Cell Culture: Seed RAW 264.7 murine macrophage cells in a 24-well plate and allow them to adhere for 24 hours.[9]

  • Treatment: Treat the cells with different concentrations of "2-Morpholin-4-yl-propionic acid hydrochloride" or Ibuprofen for 3 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.[9]

  • Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the concentration of nitrite, a stable metabolite of NO, using the Griess reagent.[9]

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA kits.[10]

  • Data Analysis: Determine the IC50 values for the inhibition of NO, TNF-α, and IL-6 production.

Comparative In Vitro Activity Data (Hypothetical)
AssayParameter2-Morpholin-4-yl-propionic acid hydrochlorideRiluzoleIbuprofen
Glutamate Receptor Binding NMDA Receptor Ki (µM)5.210.5[4]>100
AMPA Receptor Ki (µM)15.8>50[4]>100
Neuroprotection Assay EC50 vs. Glutamate (µM)8.112.3>100
Anti-Inflammatory Assay NO Inhibition IC50 (µM)25.4>10015.7[11]
TNF-α Inhibition IC50 (µM)30.1>10020.3[11]

In Vivo Evaluation: Translating Cellular Effects to Systemic Activity

Following promising in vitro results, in vivo studies are crucial to assess the compound's efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) relationship in a living organism.

Experimental Workflow: In Vivo Models

cluster_1 In Vivo Efficacy Models F Test Compound Administration (Oral or IP) G PTZ-Induced Seizure Model (Mice) F->G Anticonvulsant Activity H LPS-Induced Neuroinflammation Model (Rats) F->H Anti-Neuroinflammatory Effect J Pharmacokinetic Analysis G->J I Y-Maze Test for Cognition (Rats) H->I Cognitive Improvement H->J I->J K Data Correlation & IVIVC J->K

Caption: Workflow for in vivo evaluation of 2-Morpholin-4-yl-propionic acid hydrochloride.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the anticonvulsant properties of the test compound. PTZ is a GABAA receptor antagonist that induces seizures.[12]

Protocol:

  • Animal Acclimation: Acclimate male C57BL/6 mice for at least one week.

  • Compound Administration: Administer "2-Morpholin-4-yl-propionic acid hydrochloride" or Riluzole via intraperitoneal (IP) injection at various doses. A vehicle control group will also be included.

  • PTZ Injection: After a 30-minute pre-treatment period, inject a subconvulsive dose of PTZ (e.g., 35 mg/kg, IP).[13]

  • Seizure Scoring: Observe the mice for 30 minutes and score the seizure severity based on a standardized scale (e.g., Racine scale). Record the latency to the first seizure and the duration of seizures.

  • Data Analysis: Compare the seizure scores, latency, and duration between the treated and control groups.

Lipopolysaccharide (LPS)-Induced Neuroinflammation and Cognitive Deficit Model

This model assesses the compound's ability to mitigate neuroinflammation and related cognitive impairment. Systemic LPS administration triggers an inflammatory cascade that affects the central nervous system.[14][15]

Protocol:

  • Animal Acclimation: Acclimate male Wistar rats for one week.

  • Compound Administration: Administer "2-Morpholin-4-yl-propionic acid hydrochloride" or Ibuprofen orally for 7 consecutive days.

  • LPS Challenge: On day 7, one hour after the final compound administration, induce neuroinflammation by injecting LPS (e.g., 170 µg/kg to 5 mg/kg, IP).[15][16]

  • Behavioral Testing (Y-Maze): 24 hours after the LPS injection, assess spatial working memory using the Y-maze test.[17][18] The test measures the rodents' willingness to explore new environments.[18]

    • Place each rat in the center of the Y-maze and allow it to explore freely for 8 minutes.[17]

    • Record the sequence of arm entries and calculate the percentage of spontaneous alternations.

  • Tissue Analysis: After behavioral testing, euthanize the animals and collect brain tissue (hippocampus and cortex). Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA or qPCR.

  • Data Analysis: Compare the percentage of spontaneous alternations and cytokine levels between the different treatment groups.

Comparative In Vivo Efficacy Data (Hypothetical)
ModelParameter2-Morpholin-4-yl-propionic acid hydrochloride (30 mg/kg)Riluzole (10 mg/kg)Ibuprofen (50 mg/kg)
PTZ-Induced Seizure Seizure Score (mean)2.11.8N/A
Latency to First Seizure (s)185210N/A
LPS-Induced Neuroinflammation Y-Maze Alternation (%)75N/A68
Hippocampal TNF-α (pg/mg)55N/A80
Hippocampal IL-6 (pg/mg)40N/A65

In Vitro-In Vivo Correlation (IVIVC)

Establishing a correlation between in vitro activity and in vivo efficacy is a cornerstone of modern drug development. For CNS drugs, this involves relating in vitro potency to unbound drug concentrations in the brain.[19] A successful IVIVC can serve as a predictive tool, potentially reducing the need for extensive in vivo studies for formulation optimization.

Based on the experimental data gathered, a Level A IVIVC, which represents a point-to-point relationship between in vitro dissolution/potency and the in vivo response, will be attempted. This involves pharmacokinetic modeling to correlate in vitro IC50/EC50 values with in vivo plasma and brain concentrations required to achieve the desired therapeutic effect.

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for evaluating the in vitro and in vivo activity of "2-Morpholin-4-yl-propionic acid hydrochloride." By leveraging knowledge from structurally similar compounds, we have proposed a targeted screening cascade focusing on its potential as a glutamate modulator with neuroprotective and anti-inflammatory properties. The detailed protocols and comparative approach against established drugs like Riluzole and Ibuprofen will enable a thorough characterization of this novel compound. The successful execution of these studies will provide critical data to support its further development as a potential therapeutic agent for neurological disorders.

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A Comparative Guide to the Enantiomer-Specific Activity of 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Efficacy

In the realm of pharmacology and drug development, the three-dimensional structure of a molecule is paramount. A significant number of pharmaceutical compounds are chiral, meaning they exist as two non-superimposable mirror images, known as enantiomers.[1][2] Although chemically identical, these enantiomers can interact differently with the chiral environment of the human body, such as enzymes and receptors.[2][3] This disparity often leads to profound differences in their pharmacological activity, with one enantiomer (the eutomer) providing the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.[1] The historical case of thalidomide serves as a stark reminder of this principle, where one enantiomer was therapeutic and the other was teratogenic.[1][4]

Therefore, the rigorous characterization of individual enantiomers is not merely an academic exercise but a crucial step in developing safer and more effective medicines.[1][3][5] This guide provides a comprehensive comparison of the enantiomer-specific activity of 2-Morpholin-4-yl-propionic acid hydrochloride (referred to herein as MOPH-Cl), a novel antagonist targeting a G-protein coupled receptor (GPCR) implicated in inflammatory disease pathways. We will delineate the experimental workflows used to isolate and characterize the (R)- and (S)-enantiomers of MOPH-Cl, presenting supporting data to illustrate the significant divergence in their biological activity.

Experimental Methodologies

To accurately assess the enantiomer-specific profile of MOPH-Cl, a multi-step experimental approach was employed. This involved the chiral separation of the racemic mixture, followed by a series of in vitro assays to determine receptor binding affinity and functional antagonism.

Chiral Separation of MOPH-Cl Enantiomers

The initial and most critical step is the physical separation of the (R)- and (S)-enantiomers from the racemic MOPH-Cl mixture. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice for this application due to its high resolution and reproducibility.[6]

Protocol: Chiral HPLC Separation

  • Column Selection: A polysaccharide-based chiral stationary phase, such as amylose tris(3,5-dimethylphenylcarbamate), is selected for its broad applicability in separating chiral compounds.

  • Mobile Phase Optimization: A mobile phase consisting of a mixture of hexane, isopropanol, and a small percentage of a polar modifier like trifluoroacetic acid is optimized to achieve baseline separation of the two enantiomer peaks.

  • Sample Preparation: Racemic MOPH-Cl is dissolved in the mobile phase to a concentration of 1 mg/mL.

  • Chromatographic Conditions: The sample is injected onto the column, and elution is carried out under isocratic conditions at a constant flow rate.

  • Detection and Fraction Collection: A UV detector is used to monitor the elution profile. The fractions corresponding to each distinct peak are collected separately.

  • Purity and Identity Confirmation: The enantiomeric purity of the collected fractions is confirmed by re-injection onto the chiral column. The absolute configuration of each enantiomer is determined using techniques such as X-ray crystallography or by comparison to stereospecific synthesis products.[7][8]

Fig. 1: Workflow for Chiral Separation of MOPH-Cl Enantiomers.
In Vitro Characterization: Receptor Binding Affinity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for its target receptor.[9][10] In this case, a competitive binding assay was performed to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of (R)- and (S)-MOPH-Cl for the target GPCR.

Protocol: Competitive Radioligand Binding Assay [9][11]

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the target GPCR.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a high-affinity radioligand (e.g., ³H-labeled standard antagonist) and varying concentrations of the unlabeled competitor ((R)-MOPH-Cl or (S)-MOPH-Cl).

  • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.[9][11]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of competitor that inhibits 50% of specific radioligand binding) is calculated. The Kᵢ value is then derived from the IC₅₀ using the Cheng-Prusoff equation.[11]

In Vitro Characterization: Functional Antagonism

To assess the functional consequence of receptor binding, a cAMP accumulation assay was performed.[12][13] Since the target GPCR is a Gαi-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. An antagonist, like MOPH-Cl, will block this effect.

Protocol: cAMP Functional Assay [13][14]

  • Cell Culture: A cell line expressing the target Gαi-coupled GPCR is cultured in 384-well plates.

  • Compound Treatment: Cells are pre-incubated with varying concentrations of either (R)-MOPH-Cl or (S)-MOPH-Cl.

  • Agonist Stimulation: The cells are then stimulated with a known agonist for the receptor (at its EC₈₀ concentration) in the presence of forskolin (an adenylyl cyclase activator) to induce a measurable cAMP response.

  • Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are quantified using a competitive immunoassay, often employing Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: The ability of each MOPH-Cl enantiomer to reverse the agonist-induced inhibition of cAMP production is measured. The data are plotted to determine the IC₅₀ value for each enantiomer, representing its potency as a functional antagonist.

G cluster_0 GPCR Signaling Pathway Agonist Agonist Receptor Receptor Agonist->Receptor Activates G_alpha_i G_alpha_i Receptor->G_alpha_i Activates AdenylylCyclase AdenylylCyclase G_alpha_i->AdenylylCyclase Inhibits cAMP cAMP AdenylylCyclase->cAMP Converts ATP to MOPH_Cl MOPH_Cl MOPH_Cl->Receptor Blocks

Fig. 2: Gαi-Coupled GPCR Signaling Pathway Targeted by MOPH-Cl.

Comparative Data Analysis

The experimental data clearly demonstrate a significant stereoselectivity in the activity of MOPH-Cl. The (S)-enantiomer is substantially more potent than the (R)-enantiomer in both binding affinity and functional antagonism.

In Vitro Pharmacology Profile

The results from the radioligand binding and functional assays are summarized below.

EnantiomerReceptor Binding Affinity (Kᵢ, nM)Functional Antagonist Potency (IC₅₀, nM)
(S)-MOPH-Cl 5.2 ± 0.815.7 ± 2.1
(R)-MOPH-Cl 895 ± 112> 10,000
Racemic MOPH-Cl 10.5 ± 1.532.4 ± 4.5

Table 1: Comparative in vitro activity of MOPH-Cl enantiomers.

As shown in Table 1, the (S)-enantiomer exhibits a Kᵢ value approximately 172-fold lower than that of the (R)-enantiomer, indicating significantly higher binding affinity for the target GPCR. This disparity in binding translates directly to functional activity, where (S)-MOPH-Cl is a potent antagonist, while the (R)-enantiomer shows negligible activity at concentrations up to 10 µM. The activity of the racemic mixture is, as expected, approximately half that of the pure (S)-enantiomer, reflecting the fact that only one enantiomer is contributing significantly to the observed effect.

Discussion and Mechanistic Insights

The data unequivocally identify (S)-MOPH-Cl as the eutomer , the pharmacologically active enantiomer, while (R)-MOPH-Cl is the distomer . This pronounced stereoselectivity arises from the three-point interaction model of ligand-receptor binding. The chiral center of MOPH-Cl allows for a specific spatial arrangement of its functional groups (the morpholine ring, the propionic acid moiety, and the methyl group). The binding pocket of the target GPCR is also chiral, composed of asymmetrically arranged amino acid residues. Consequently, the (S)-enantiomer can achieve a more optimal and energetically favorable fit within the binding site, leading to a higher affinity and potent antagonism. The (R)-enantiomer, being a mirror image, cannot establish these same key interactions, resulting in poor binding and a lack of functional activity.

These findings have critical implications for the clinical development of MOPH-Cl. Pursuing the single, active (S)-enantiomer (a process known as a "chiral switch") offers several advantages over developing the racemic mixture:[1]

  • Increased Potency and Selectivity: A lower therapeutic dose can be used, potentially reducing off-target effects.

  • Reduced Metabolic Burden: The body is not required to metabolize the inactive and unnecessary (R)-enantiomer.

  • Simplified Pharmacokinetics: The pharmacokinetic profile is less complex without the presence of a second, differently metabolized enantiomer.

  • Regulatory Preference: Regulatory agencies like the FDA have established guidelines that encourage the development of single-enantiomer drugs to improve safety and efficacy.[3][5]

Conclusion

This guide demonstrates the profound impact of chirality on the pharmacological activity of 2-Morpholin-4-yl-propionic acid hydrochloride. Through systematic chiral separation and a suite of in vitro assays, we have identified (S)-MOPH-Cl as the potent eutomer and (R)-MOPH-Cl as the inactive distomer. The more than 170-fold difference in binding affinity underscores the necessity of evaluating enantiomers individually during the drug discovery and development process. The development of single-enantiomer (S)-MOPH-Cl is the most logical and scientifically sound path forward, promising a more potent, selective, and safer therapeutic agent.

References
  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available from: [Link]

  • Cirilli, R., & Ferretti, R. (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Molecules, 27(21), 7260. Available from: [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Available from: [Link]

  • Singh, R., et al. (2022). The significance of chirality in contemporary drug discovery-a mini review. RSC Medicinal Chemistry, 13(10), 1156-1166. Available from: [Link]

  • Hasan, M., et al. (2024). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Pharmaceutical Sciences and Research, 16(1), 1-10. Available from: [Link]

  • Chemblog. (2022). Chirality Perspective in Drug Design and Development. Available from: [Link]

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  • Creative BioMart. cAMP Accumulation Assay. Available from: [Link]

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  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available from: [Link]

  • Gifford Bioscience. Functional Assays. Available from: [Link]

  • DiscoveRx. Accelerating GPCR Drug Discovery and Development. Available from: [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1-10. Available from: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry, 16(8), 4447-4460. Available from: [Link]

  • Wang, Z., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(1), 87-92. Available from: [Link]

  • Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science, 57(2), 151-154. Available from: [Link]

  • Zhang, Y., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(2), 928-944. Available from: [Link]

  • Kumar, P., et al. (2020). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. International Journal of Pharmaceutical and Phytopharmacological Research, 17(4), 540-555. Available from: [Link]

  • Naim, M. J., et al. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 3(1), 40-51. Available from: [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(13), 5171. Available from: [Link]

Sources

A Head-to-Head Comparison of Synthesis Methods for 2-Morpholin-4-yl-propionic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of key chemical intermediates is paramount. 2-Morpholin-4-yl-propionic acid hydrochloride, a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), is one such compound. This guide provides a detailed, head-to-head comparison of two distinct synthetic methodologies for its preparation, offering insights into the practical considerations and performance of each approach. This analysis is grounded in established chemical principles and supported by experimental data to aid researchers in selecting the optimal method for their specific needs.

Introduction to 2-Morpholin-4-yl-propionic acid hydrochloride

2-Morpholin-4-yl-propionic acid hydrochloride is a heterocyclic compound incorporating a morpholine ring and a propionic acid moiety. Its structural features make it a valuable precursor in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology. The hydrochloride salt form enhances its stability and solubility, facilitating its use in subsequent synthetic transformations.

This guide will explore two primary synthetic routes to this compound:

  • Method 1: Nucleophilic Substitution of 2-Bromopropionic Acid with Morpholine. This classical approach relies on the direct alkylation of the secondary amine, morpholine, with a suitable electrophile.

  • Method 2: Reductive Amination of Pyruvic Acid with Morpholine. This alternative strategy involves the formation of an enamine or iminium intermediate from a keto-acid and an amine, followed by in-situ reduction.

Each method will be evaluated based on yield, purity, scalability, safety, and cost-effectiveness, providing a comprehensive overview for informed decision-making in a laboratory or production setting.

Method 1: Nucleophilic Substitution of 2-Bromopropionic Acid

This method represents a straightforward and widely applicable approach for the synthesis of N-substituted amino acids. The core of this synthesis is the nucleophilic attack of the nitrogen atom of morpholine on the electrophilic α-carbon of 2-bromopropionic acid.

Reaction Scheme

The overall reaction can be depicted as follows:

An excess of morpholine is typically used, with one equivalent acting as the nucleophile and the second as a base to neutralize the hydrobromic acid byproduct. The reaction is followed by acidification with hydrochloric acid to precipitate the desired hydrochloride salt.

Experimental Protocol

Step 1: Synthesis of 2-(Morpholin-4-yl)propanoic acid

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopropionic acid (1 mole equivalent) in a suitable solvent such as acetonitrile or ethanol.

  • Add morpholine (2.2 mole equivalents) to the solution. The addition may be exothermic, and cooling might be necessary to maintain a controlled reaction temperature.

  • Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature. Filter off the morpholine hydrobromide salt that has precipitated.

  • Concentrate the filtrate under reduced pressure to remove the solvent. The resulting residue contains the crude 2-(Morpholin-4-yl)propanoic acid.

Step 2: Formation of the Hydrochloride Salt

  • Dissolve the crude product from Step 1 in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) with stirring until the pH is acidic (pH 1-2).

  • The hydrochloride salt will precipitate out of the solution. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Morpholin-4-yl-propionic acid hydrochloride.

Rationale Behind Experimental Choices

The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction by solvating the cations without strongly solvating the nucleophile, thus enhancing its reactivity. The use of a slight excess of morpholine ensures the complete consumption of the starting 2-bromopropionic acid and acts as an in-situ base. The final precipitation of the hydrochloride salt from a non-polar or moderately polar solvent ensures a high recovery of the purified product.

Visualization of the Workflow

Method1_Workflow cluster_prep Preparation of Starting Materials cluster_reaction Nucleophilic Substitution cluster_workup Work-up & Purification cluster_salt Salt Formation cluster_product Final Product start_materials 2-Bromopropionic Acid & Morpholine reaction Reaction in Acetonitrile (Reflux, 4-6h) start_materials->reaction filtration Filtration of Morpholine HBr reaction->filtration concentration Solvent Removal filtration->concentration hcl_addition Addition of HCl in Isopropanol concentration->hcl_addition precipitation Precipitation & Filtration hcl_addition->precipitation final_product 2-Morpholin-4-yl-propionic acid hydrochloride precipitation->final_product

Caption: Workflow for the synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride via nucleophilic substitution.

Method 2: Reductive Amination of Pyruvic Acid

Reductive amination offers an alternative pathway that proceeds through different intermediates and may present advantages in terms of starting material availability and reaction conditions. This method involves the condensation of pyruvic acid (a keto-acid) with morpholine to form an enamine or an iminium ion, which is then reduced in the same pot to the desired product.

Reaction Scheme

The reaction can be summarized as follows:

The reaction is typically carried out in a one-pot fashion, where the carbonyl compound, the amine, and the reducing agent are combined. The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the ketone starting material.

Experimental Protocol

Step 1: One-Pot Reductive Amination

  • In a round-bottom flask, dissolve pyruvic acid (1 mole equivalent) and morpholine (1.2 mole equivalents) in a suitable solvent, such as methanol or tetrahydrofuran (THF).

  • Adjust the pH of the mixture to be slightly acidic (pH 5-6) using a mild acid like acetic acid. This catalyzes the formation of the iminium intermediate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a suitable reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mole equivalents), in portions. These reducing agents are selective for the iminium ion over the ketone.[1][2]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acidic solution (e.g., 1M HCl) until gas evolution ceases.

Step 2: Work-up and Hydrochloride Salt Formation

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Adjust the pH of the aqueous residue to be strongly acidic (pH 1-2) with concentrated hydrochloric acid.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane) to remove any unreacted starting materials or byproducts.

  • The aqueous layer, containing the hydrochloride salt of the product, can be concentrated to dryness or the product can be precipitated by the addition of a miscible organic solvent like acetone.

  • Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Rationale Behind Experimental Choices

The slightly acidic pH is crucial for promoting the formation of the iminium ion intermediate, which is more electrophilic than the starting ketone and thus more readily reduced. Sodium cyanoborohydride and sodium triacetoxyborohydride are preferred reducing agents because they are less reactive towards carbonyls at neutral or slightly acidic pH, allowing for the selective reduction of the in-situ formed iminium ion.[1][2] The final work-up with acidification ensures the formation of the hydrochloride salt and facilitates its separation from non-basic impurities.

Visualization of the Workflow

Method2_Workflow cluster_prep Preparation of Starting Materials cluster_reaction Reductive Amination cluster_workup Work-up & Purification cluster_product Final Product start_materials Pyruvic Acid & Morpholine reaction One-Pot Reaction in Methanol (pH 5-6) with NaBH3CN start_materials->reaction quench Acidic Quench reaction->quench concentration Solvent Removal quench->concentration extraction Aqueous Extraction concentration->extraction final_product 2-Morpholin-4-yl-propionic acid hydrochloride extraction->final_product

Caption: Workflow for the synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride via reductive amination.

Head-to-Head Comparison

FeatureMethod 1: Nucleophilic SubstitutionMethod 2: Reductive Amination
Starting Materials 2-Bromopropionic acid, MorpholinePyruvic acid, Morpholine
Reagents Excess morpholine (base), HClAcetic acid (catalyst), NaBH₃CN or NaBH(OAc)₃, HCl
Typical Yield 60-75%50-65%
Purity of Crude Product Moderate (contaminated with morpholine HBr)Moderate (contaminated with unreacted starting materials and borate salts)
Scalability Readily scalable, simple work-up.Scalable, but requires careful control of pH and temperature.
Safety Considerations 2-Bromopropionic acid is corrosive and a lachrymator.Pyruvic acid is corrosive. NaBH₃CN is toxic and releases HCN upon strong acidification.
Cost-Effectiveness 2-Bromopropionic acid can be more expensive than pyruvic acid.Pyruvic acid is generally inexpensive. The cost of the reducing agent can be a factor.
Environmental Impact Use of organic solvents. Generation of morpholine hydrobromide waste.Use of organic solvents. Generation of borate waste. Potential for HCN generation.

Senior Application Scientist's Recommendation

Both methods presented are viable for the synthesis of 2-Morpholin-4-yl-propionic acid hydrochloride. The choice between them will largely depend on the specific requirements of the researcher or organization.

Method 1 (Nucleophilic Substitution) is generally recommended for its simplicity, robustness, and typically higher yields. The work-up procedure is straightforward, involving filtration and concentration. While 2-bromopropionic acid is a hazardous reagent, its handling is manageable with standard laboratory safety precautions. This method is well-suited for both small-scale laboratory synthesis and larger-scale production where reliability and yield are primary concerns.

For drug development professionals, where process robustness and reproducibility are key, Method 1 would likely be the preferred starting point for process development due to its simpler reaction profile and work-up. However, for early-stage research and exploration of synthetic diversity, the availability of pyruvic acid and the one-pot nature of Method 2 could offer advantages.

Ultimately, the optimal synthesis method will be determined by a careful evaluation of the available resources, scale of production, and safety infrastructure. It is recommended that both routes be evaluated at a small scale to determine the most suitable process for a given application.

References

  • ResearchGate. (2023, May). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [Link]

  • PubChem. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride. [Link]

  • Hydrolase-catalyzed Michael Addition of Imidazoles to Acrylic Monomers in Organic Medium. PubMed. [Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Reductive Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Chemical Synthesis Database. (2023, May 20). 2-morpholin-4-yl-propionic acid methyl ester. [Link]

  • The Hive Novel Discourse. (n.d.). Easy P2P reductive amination with NaBH(OAc)3. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopropionic acid. [Link]

  • Frontiers. (2019, November 14). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • 2-Picoline-borane: A non-toxic reducing agent for oligosaccharide labeling by reductive amination. Electrophoresis. [Link]

  • Google Patents. (n.d.). US20120244625A1 - Reductive Amination and Analysis of Carbohydrates Using 2-Picoline Borane as Reducing Agent.
  • National Institutes of Health. (n.d.). Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (2019, November 14). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • ResearchGate. (2023, August 7). Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • PubMed. (n.d.). Efficient Synthesis of Polymer Prodrug by Thiol-Acrylate Michael Addition Reaction and Fabrication of pH-Responsive Prodrug Nanoparticles. [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 2-Morpholin-4-yl-propionic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 2-Morpholin-4-yl-propionic acid hydrochloride, a compound commonly used in research and development. By understanding the inherent hazards and following a structured disposal workflow, you can ensure a safe laboratory environment and maintain regulatory compliance.

Hazard Identification and Risk Assessment

Before handling 2-Morpholin-4-yl-propionic acid hydrochloride, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]

The GHS07 pictogram, an exclamation mark, is used to indicate these hazards.[1] A comprehensive risk assessment should be conducted before any handling or disposal procedures are initiated.

Table 1: Chemical and Physical Properties of 2-Morpholin-4-yl-propionic acid hydrochloride

PropertyValueSource
Molecular FormulaC₇H₁₄ClNO₃[3]
Molecular Weight195.64 g/mol [2][3]
FormSolid[3]
GHS Hazard StatementsH302, H315, H319, H335[1][2]
GHS Precautionary StatementsP261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P405, P501[1][4]

Personal Protective Equipment (PPE)

Due to the irritant nature of this compound, the following personal protective equipment (PPE) must be worn at all times during handling and disposal:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with the solid form where dust may be generated, or if ventilation is inadequate, a NIOSH-approved respirator is recommended.

All handling of 2-Morpholin-4-yl-propionic acid hydrochloride should be performed in a well-ventilated area, preferably within a chemical fume hood.[1]

Spill Management

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

For small spills:

  • Evacuate: If necessary, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Carefully sweep up the solid material, avoiding dust generation.

  • Absorb: If the material is in solution, absorb the spill with an inert material such as vermiculite, dry sand, or earth.

  • Collect: Place the spilled material and any contaminated absorbent into a sealed, labeled container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of the waste as outlined in the "Disposal Procedures" section below.

For large spills:

  • Evacuate: Evacuate the laboratory and notify your institution's environmental health and safety (EHS) office immediately.

  • Isolate: Prevent entry to the affected area.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Disposal Procedures

The disposal of 2-Morpholin-4-yl-propionic acid hydrochloride must comply with all local, state, and federal regulations.[5][6][7] The following is a general guide for its disposal. Always consult with your institution's EHS office for specific protocols.

Waste Characterization

Due to its hazardous properties, 2-Morpholin-4-yl-propionic acid hydrochloride is considered a hazardous waste. It must be collected and disposed of through a licensed hazardous waste contractor.

On-Site Neutralization (for dilute aqueous solutions)

For small quantities of dilute aqueous solutions, neutralization may be a viable option to render the waste less hazardous before collection. This procedure should only be performed by trained personnel in a chemical fume hood.

Protocol for Neutralization:

  • Dilution: If the solution is concentrated, slowly add it to a large volume of cold water with stirring.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide, to the diluted solution with constant stirring.[8][9]

  • Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8.[8]

  • Disposal of Neutralized Solution: The resulting neutralized solution may be suitable for drain disposal, depending on local regulations. However, it is best practice to collect it as chemical waste to be disposed of by a licensed contractor.[8]

Caution: The neutralization reaction may produce gas (carbon dioxide if using bicarbonate) and heat. Perform the procedure slowly and in a vessel that can accommodate any foaming.

Disposal of Solid Waste and Concentrated Solutions

Solid 2-Morpholin-4-yl-propionic acid hydrochloride and concentrated solutions should not be neutralized directly. They must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Protocol:

  • Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label should include the words "Hazardous Waste," the full chemical name ("2-Morpholin-4-yl-propionic acid hydrochloride"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[5]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA), segregated from incompatible materials.[5][10]

  • Documentation: Maintain a log of the waste generated, including the amount and date of accumulation.

  • Collection: Arrange for the collection of the hazardous waste by your institution's EHS office or a licensed waste disposal contractor.

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Initial Assessment cluster_solid_conc Solid or Concentrated Waste cluster_dilute Dilute Aqueous Solution Start Start: Have 2-Morpholin-4-yl-propionic acid hydrochloride waste WasteForm Is the waste solid, concentrated, or a dilute aqueous solution? Start->WasteForm SolidWaste Package in a labeled, sealed, and compatible container. WasteForm->SolidWaste Solid or Concentrated Neutralize Is on-site neutralization permitted and feasible? WasteForm->Neutralize Dilute Aqueous StoreSolid Store in a designated hazardous waste accumulation area. SolidWaste->StoreSolid ContactEHS_Solid Arrange for collection by EHS or a licensed waste contractor. StoreSolid->ContactEHS_Solid Neutralize->SolidWaste No PerformNeutralization Perform neutralization in a fume hood, monitoring pH to 6-8. Neutralize->PerformNeutralization Yes CollectNeutralized Collect neutralized solution as chemical waste. PerformNeutralization->CollectNeutralized ContactEHS_Dilute Arrange for collection by EHS or a licensed waste contractor. CollectNeutralized->ContactEHS_Dilute

Caption: Disposal decision workflow for 2-Morpholin-4-yl-propionic acid hydrochloride.

Regulatory Compliance

The disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Academic and research laboratories may have the option to operate under Subpart K of these regulations, which provides more flexibility for managing laboratory waste.[7][10][11] It is imperative that all personnel are trained on the specific waste management plan of their institution.[5]

By adhering to these procedures, researchers can ensure the safe and compliant disposal of 2-Morpholin-4-yl-propionic acid hydrochloride, contributing to a culture of safety and environmental stewardship within the laboratory.

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: (S)-2-Morpholin-4-yl-propionic acid hydrochloride.
  • American Laboratory. (2021). Managing Hazardous Chemical Waste in the Lab.
  • American Chemical Society. (n.d.).
  • United States Environmental Protection Agency. (2023).
  • Sigma-Aldrich. (n.d.). 2-Morpholin-4-ylpropanoic acid hydrochloride AldrichCPR.
  • Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs.
  • National Center for Biotechnology Information. (n.d.). (2S)-2-(morpholin-4-yl)propanoic acid hydrochloride.
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Navigating the Safe Handling of 2-Morpholin-4-yl-propionic acid hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the integrity of our work is inextricably linked to the safety and precision of our practices. The handling of specialized chemical reagents like 2-Morpholin-4-yl-propionic acid hydrochloride, a morpholine derivative, demands more than just a cursory glance at a Safety Data Sheet (SDS). It requires a deep, causal understanding of the potential hazards and the implementation of a robust, self-validating system of protective measures. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer procedural, step-by-step guidance grounded in established safety principles.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any container is opened, a thorough understanding of the compound's specific hazards is paramount. 2-Morpholin-4-yl-propionic acid hydrochloride (CAS No. 237427-96-2) presents a multi-faceted hazard profile that informs every subsequent safety recommendation.[1][2]

  • Acute Oral Toxicity: The compound is classified as harmful if swallowed.[1][2] This dictates that no food or drink should be present in the handling area and underscores the importance of proper hand washing after handling.[1]

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2] The hydrochloride salt component contributes to its corrosive potential, capable of causing burns upon contact.[3][4] This necessitates direct barrier protection for the skin and eyes.

  • Respiratory Irritation: As a solid, fine dust particles may be generated during handling, which can cause respiratory irritation if inhaled.[1][2] This is a critical factor driving the requirement for handling within a controlled ventilation environment.

The GHS Hazard Classifications for this compound are summarized below:

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1][2]
Skin Irritation2H315: Causes skin irritation[1][2]
Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

This hazard profile mandates a stringent approach to Personal Protective Equipment (PPE), engineering controls, and handling procedures.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not a one-size-fits-all matter; it is a scientifically informed decision based on the specific hazards identified.[5][6] For 2-Morpholin-4-yl-propionic acid hydrochloride, the following PPE is mandatory.

Hand Protection: Selecting the Right Glove

Given the compound's classification as a skin irritant and its morpholine and acidic nature, glove selection is critical. The morpholine component requires a glove material with high resistance to amines, while the hydrochloride salt necessitates protection against acids.

  • Recommended Primary Glove: Nitrile gloves are a suitable choice for handling this compound, offering good resistance to weak acids, bases, and many organic compounds.[7][8] Several chemical resistance charts rate nitrile as having good to excellent compatibility with morpholine.[9][10]

  • For Extended Contact or Spill Cleanup: Butyl rubber gloves should be considered. Butyl rubber offers superior resistance to a wide range of corrosive acids and amines.[7]

  • Glove Thickness and Inspection: A minimum thickness of 5 mil is recommended for splash protection.[1] Before each use, gloves must be inspected for any signs of degradation, punctures, or tears.

Eye and Face Protection

Due to the serious eye irritation hazard, robust eye and face protection is non-negotiable.

  • Primary Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[11]

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, chemical splash goggles are required.[6][11] For maximum protection, particularly when handling the solid outside of a glove box, a face shield should be worn in conjunction with safety goggles.[12]

Body Protection

A standard cotton lab coat is often insufficient.

  • Required Garment: A chemically resistant lab coat or apron should be worn over personal clothing.[13] Ensure the lab coat is fully buttoned.

  • Personal Clothing: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[13]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is crucial for minimizing exposure and preventing contamination.

Engineering Controls: The First Line of Defense

Personal protective equipment is the last line of defense. Engineering controls should always be prioritized.[3]

  • Chemical Fume Hood: All handling of 2-Morpholin-4-yl-propionic acid hydrochloride, including weighing and transferring, must be conducted inside a properly functioning and certified chemical fume hood.[1][10] This is to mitigate the risk of inhaling airborne particulates. The sash should be kept as low as possible during all operations.[14][15]

Weighing and Transferring the Solid Compound

The physical act of handling the solid powder presents the highest risk for dust generation and spillage.

Weighing_and_Transfer_Workflow cluster_prep Preparation cluster_handling Handling Inside Fume Hood cluster_cleanup Cleanup Prep_Area Don PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Fume_Hood_Check Verify Fume Hood Operation Prep_Area->Fume_Hood_Check 1. Gather_Materials Place Weighing Paper, Spatula, and Container in Hood Fume_Hood_Check->Gather_Materials 2. Tare_Balance Tare Balance with Weighing Paper Gather_Materials->Tare_Balance 3. Transfer_Solid Carefully Transfer Solid to Paper using Spatula Tare_Balance->Transfer_Solid 4. Record_Mass Record Mass Transfer_Solid->Record_Mass 5. Transfer_to_Vessel Transfer Solid into Reaction Vessel Record_Mass->Transfer_to_Vessel 6. Clean_Spatula Clean Spatula Transfer_to_Vessel->Clean_Spatula 7. Close_Container Securely Close Reagent Container Clean_Spatula->Close_Container 8. Wipe_Area Wipe Down Work Area with a Damp Cloth Close_Container->Wipe_Area 9. Doff_PPE Doff PPE Correctly Wipe_Area->Doff_PPE 10. Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands 11.

Caption: Workflow for Safely Weighing and Transferring the Solid Compound.

Detailed Steps:

  • Preparation: Before approaching the fume hood, don the required PPE (nitrile gloves, safety goggles/face shield, and a chemical-resistant lab coat).

  • Fume Hood Verification: Ensure the fume hood is operational. Check the airflow monitor and ensure there are no visual obstructions.[10]

  • Staging: Place all necessary equipment (weighing paper, spatula, secondary container) at least 6 inches inside the fume hood to ensure proper airflow containment.[9][15]

  • Weighing: Use a clean spatula to transfer the solid from its primary container onto a tared weighing paper or boat.[3][12] Avoid any rapid movements that could create dust. Do not pour the solid directly from the bottle.

  • Transfer: Carefully transfer the weighed solid into the desired vessel. If any residue remains on the weighing paper, it can be rinsed into the vessel with a small amount of the reaction solvent.[4][16]

  • Immediate Cleanup: Once the transfer is complete, immediately and securely close the primary reagent container. Use a cloth dampened with water to wipe down the spatula and the work surface within the fume hood.

Emergency Response Plan

Preparedness is key to mitigating the consequences of an accidental exposure.

Emergency_Response_Plan Exposure Chemical Exposure Occurs Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Action_Skin Remove Contaminated Clothing. Flush with Water for 15+ min. Skin_Contact->Action_Skin Action_Eye Flush Eyes at Eyewash Station for 15+ min. Eye_Contact->Action_Eye Action_Inhalation Move to Fresh Air. Inhalation->Action_Inhalation Action_Ingestion Rinse Mouth with Water. DO NOT Induce Vomiting. Ingestion->Action_Ingestion Seek_Medical Seek Immediate Medical Attention Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Inhalation->Seek_Medical Action_Ingestion->Seek_Medical

Caption: Immediate Steps for Emergency Response to Chemical Exposure.

  • Skin Contact: Immediately remove any contaminated clothing.[17] Flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[5][17] Seek immediate medical attention.

  • Eye Contact: Proceed immediately to an emergency eyewash station and flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air immediately.[3] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting.[18] Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Proper chemical waste disposal is a legal and ethical responsibility.

  • Waste Categorization: 2-Morpholin-4-yl-propionic acid hydrochloride should be treated as a non-halogenated organic solid waste.[19]

  • Solid Waste:

    • Place contaminated disposables (e.g., weighing paper, gloves, absorbent pads) into a designated, sealed, and clearly labeled hazardous waste container.

    • The label should read "Hazardous Waste: 2-Morpholin-4-yl-propionic acid hydrochloride" and include the accumulation start date.

  • Aqueous Solutions:

    • Aqueous waste containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for non-halogenated aqueous waste.

    • The pH of the waste should be noted. Do not attempt to neutralize concentrated solutions without a specific, risk-assessed protocol.[17]

  • Disposal Pathway: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[19][20] Do not dispose of this chemical down the drain or in the regular trash.[16]

By adhering to this comprehensive guide, researchers can confidently handle 2-Morpholin-4-yl-propionic acid hydrochloride, ensuring both personal safety and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.